Oxyclozanide
Description
See also: Niclosamide (related); Rafoxanide (related).
Properties
IUPAC Name |
2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWIYHUXVMAGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177312 | |
| Record name | Oxyclozanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2277-92-1, 1353867-74-9 | |
| Record name | Oxyclozanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyclozanide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyclozanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxyclozanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1353867-74-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYCLOZANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QS9G4876X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oxyclozanide's Mechanism of Action in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Uncoupling of Mitochondrial Oxidative Phosphorylation
Oxyclozanide, a salicylanilide anthelmintic, primarily exerts its effects on mammalian cells by disrupting mitochondrial function. Its core mechanism of action is the uncoupling of oxidative phosphorylation .[1][2][3] This process delinks substrate oxidation in the electron transport chain from the production of ATP, the cell's primary energy currency. This compound acts as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient essential for ATP synthesis. This leads to a decrease in cellular ATP levels and an increase in oxygen consumption as the electron transport chain attempts to compensate for the reduced ATP production.[2] A study on rat liver mitochondria demonstrated that this compound at a concentration of 1 µM stimulated mitochondrial respiration and ATPase activity, characteristic of an uncoupling agent.[2]
Beyond its primary role as a mitochondrial uncoupler, this compound has been shown to modulate several key signaling pathways within mammalian cells, highlighting its potential for repositioning as a therapeutic agent in other diseases, including cancer.
Quantitative Data on this compound's Biological Activity
The following tables summarize the available quantitative data on the bioactivity of this compound in various mammalian cell-based and cell-free assays.
Table 1: Cytotoxicity of this compound in Mammalian Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay Method |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.02 ± 0.08 | 72 h | MTT Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.68 ± 0.05 | 72 h | MTT Assay |
Data from a study demonstrating S100A9-dependent cytotoxicity.[4]
Table 2: Inhibition of Protein-Protein Interactions by this compound
| Interacting Proteins | Assay Type | IC50 (µM) |
| S100A9 and RAGE | ProteinChip Array | 6.6 ± 2.6 |
| S100A9 and TLR4 | ProteinChip Array | 4.5 ± 1.1 |
| S100A9 and RAGE | Surface Plasmon Resonance (SPR) | ~1.3 |
| S100A9 and TLR4 | Surface Plasmon Resonance (SPR) | ~1.6 |
Data from studies on the inhibition of S100A9 interactions.[1][5][6]
Modulation of Key Signaling Pathways
This compound has been demonstrated to influence critical signaling cascades involved in cell growth, proliferation, and survival.
AMPK/mTOR Pathway
This compound activates AMP-activated protein kinase (AMPK) and subsequently downregulates the mammalian target of rapamycin (mTOR) signaling pathway.[7] AMPK, a central energy sensor, is activated in response to low cellular ATP levels, a direct consequence of this compound's uncoupling activity. Activated AMPK then inhibits mTOR, a key regulator of cell growth and proliferation.[7] This inhibition is observed through the decreased phosphorylation of mTOR's downstream targets, such as p70S6K and 4E-BP1.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Common Interactions between S100A4 and S100A9 Defined by a Novel Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Oxyclozanide: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyclozanide is a salicylanilide anthelmintic agent with a well-established role in veterinary medicine for the treatment and control of fascioliasis, a parasitic disease caused by liver flukes, in ruminants such as cattle, sheep, and goats.[1][2] Its discovery dates back to the mid-20th century, emerging from broader research into the therapeutic potential of salicylanilide compounds which began in the 1940s. Several pharmaceutical companies were instrumental in the introduction of various anthelmintic salicylanilides, including this compound, during the 1960s and 1970s. This guide provides an in-depth overview of the discovery, chemical synthesis, and biological properties of this compound, tailored for professionals in the fields of chemical and pharmaceutical research.
Mechanism of Action
The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation in the mitochondria of parasites.[2][3] This disruption of the parasite's energy metabolism leads to a depletion of adenosine triphosphate (ATP), the main energy currency of the cell, ultimately resulting in paralysis and death of the parasite.
Chemical Synthesis Pathway
The synthesis of this compound typically involves the condensation of a substituted salicylic acid with a substituted aniline. A common and industrially relevant pathway is the reaction of 3,5,6-trichlorosalicylic acid with 2-amino-4,6-dichlorophenol.
A generalized synthesis scheme is as follows:
-
Activation of the Carboxylic Acid: 3,5,6-trichlorosalicylic acid is first converted to its more reactive acid chloride derivative. This is commonly achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in an inert solvent like monochlorobenzene or xylene. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).
-
Amide Bond Formation (Condensation): The resulting 3,5,6-trichloro-2-hydroxybenzoyl chloride is then reacted with 2-amino-4,6-dichlorophenol. This condensation reaction forms the amide linkage that is characteristic of the salicylanilide structure, yielding this compound.
An alternative synthetic route begins with 2,4-dichlorophenol, which undergoes nitration followed by reduction to form the corresponding aminophenol intermediate. This intermediate is then condensed with 3,5,6-trichlorosalicylic acid to produce this compound.
Purification of the final product is a critical step to ensure high purity for pharmaceutical use. This can be achieved through recrystallization from appropriate solvents or by forming a sodium salt of this compound, which can then be isolated and neutralized to yield the purified compound.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₃H₆Cl₅NO₃ |
| Molar Mass | 401.45 g/mol |
| Melting Point | Approximately 208 °C |
| Solubility | Slightly soluble in water, freely soluble in acetone, soluble in ethanol (96%), and slightly soluble in chloroform. |
| Appearance | A pale cream-colored, odorless powder. |
Biological Activity and Efficacy
This compound exhibits potent anthelmintic activity, particularly against trematodes. Its efficacy has been demonstrated in numerous studies.
Anthelmintic Efficacy Data
| Target Organism | Host | Dose | Efficacy |
| Fasciola hepatica (adult) | Cattle | 10-15 mg/kg | High |
| Fasciola hepatica (adult) | Sheep | 10-15 mg/kg | High |
| Paramphistomum spp. | Cattle | 15 mg/kg | Moderate |
| Paramphistomum spp. | Sheep | 15 mg/kg | Moderate |
| Rumen Flukes (adult) | Sheep | 15 mg/kg | >90% reduction in egg output for 11 weeks[3] |
| Gastrointestinal Nematodes | Sheep | 15 mg/kg (in combination with Oxfendazole) | 100% at day 14 and 21 post-treatment |
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in target animal species.
Pharmacokinetic Parameters
| Species | Dose | Cmax | Tmax | T½ (half-life) |
| Cattle | 10 mg/kg (oral) | 15.870 ± 2.855 µg/mL | 22.032 ± 3.343 h | 64.40 ± 30.18 h |
| Sheep | 15 mg/kg (oral) | ~19-29 µg/mL | ~22-24 h | Variable, with a terminal half-life reported up to 7 days |
Toxicology Profile
The safety profile of this compound has been established through acute and subacute toxicity studies.
Acute and Subacute Toxicity Data
| Study Type | Species | Route | Key Findings |
| Acute Oral Toxicity | Rat | Oral | LD₅₀: ~3,707 mg/kg[4] |
| Subacute Oral Toxicity (28-day) | Rat | Oral | Lowest Observed Adverse Effect Level (LOAEL): 74 mg/kg/day. Histopathological changes in the heart, liver, and kidney at high doses.[4] |
| Subacute Oral Toxicity (90-day) | Rat | Oral | No Observed Effect Level (NOEL): 9 mg/kg/day. Effects at higher doses included hepatic fat accumulation and vacuolation of brain cells. |
| Subacute Oral Toxicity (90-day) | Dog | Oral | NOEL: 5 mg/kg/day. Vacuolation of brain cells was observed at the highest dose. |
Experimental Protocols
Anthelmintic Efficacy Evaluation: Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test is a standard method to evaluate the efficacy of anthelmintics in vivo.
Objective: To determine the percentage reduction in parasite egg output following treatment with this compound.
Procedure:
-
Animal Selection: Select a group of naturally infected animals (e.g., sheep or cattle) with a pre-treatment fecal egg count above a predetermined threshold.
-
Group Allocation: Randomly allocate animals to a treatment group and a control group.
-
Pre-treatment Sampling: Collect individual fecal samples from all animals on Day 0 (before treatment).
-
Treatment Administration: Administer the appropriate dose of this compound to the animals in the treatment group. The control group receives a placebo or no treatment.
-
Post-treatment Sampling: Collect individual fecal samples from all animals at a specified time point post-treatment (e.g., 10-14 days).
-
Fecal Analysis: Determine the number of parasite eggs per gram (EPG) of feces for each sample using a standardized technique (e.g., McMaster method).
-
Calculation of Efficacy: Calculate the percentage reduction in fecal egg count for the treated group compared to the control group using the following formula:
% Reduction = [1 - (T₂/T₁)] x 100
Where:
-
T₁ = mean EPG of the treated group before treatment
-
T₂ = mean EPG of the treated group after treatment
-
Acute Oral Toxicity Study (Based on OECD Guideline 423)
This protocol provides a framework for assessing the acute toxicity of a substance after oral administration.
Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).
Procedure:
-
Animal Model: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats).
-
Housing and Acclimatization: House animals in appropriate conditions and allow for an acclimatization period.
-
Dosing:
-
Fast animals overnight before dosing.
-
Administer a single oral dose of this compound using a stepwise procedure with a starting dose selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
The progression to the next dose level depends on the mortality observed in the previous step.
-
-
Observation:
-
Observe animals closely for the first few hours after dosing and then daily for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
-
Data Collection: Record body weights at the start and end of the study, and at least weekly in between. Note any mortalities.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Endpoint: The outcome of the test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.
Pharmacokinetic Study in Cattle
This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in cattle.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, T½, AUC) of this compound in cattle plasma following oral administration.
Procedure:
-
Animal Model: Use healthy cattle of a specific breed and weight range.
-
Drug Administration: Administer a single oral dose of an this compound suspension.
-
Blood Sampling: Collect blood samples from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours post-administration).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored frozen until analysis.
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Precipitate plasma proteins (e.g., with acetonitrile) and extract this compound.
-
Chromatography: Use a suitable HPLC column (e.g., C18) with an appropriate mobile phase to separate this compound from endogenous plasma components.
-
Mass Spectrometry: Quantify the concentration of this compound in the plasma samples using a tandem mass spectrometer operating in a specific ion monitoring mode.
-
-
Pharmacokinetic Analysis: Use appropriate software to analyze the plasma concentration-time data and calculate the pharmacokinetic parameters.
Conclusion
This compound remains a crucial tool in veterinary medicine for the management of parasitic infections, particularly fascioliasis in ruminants. Its well-understood mechanism of action, established synthesis pathways, and extensive body of data on its efficacy, pharmacokinetics, and toxicology make it a valuable compound for both practical application and further research. This guide provides a comprehensive technical resource for scientists and professionals engaged in drug discovery and development, offering detailed insights into the core scientific aspects of this important anthelmintic agent.
References
Oxyclozanide: A Technical Review of its Anthelmintic Properties
Foreword: This document provides an in-depth technical guide on the anthelmintic properties of Oxyclozanide, intended for researchers, scientists, and drug development professionals. It delves into the core aspects of its mechanism of action, efficacy, pharmacokinetics, and the experimental methodologies used in its evaluation.
Introduction
This compound is a salicylanilide anthelmintic widely used in veterinary medicine for the treatment and control of fascioliasis, a parasitic disease caused by liver flukes of the Fasciola genus, primarily in ruminants such as cattle, sheep, and goats.[1][2] Its efficacy against adult flukes has established it as a critical tool in the management of parasitic infections in livestock. This guide will provide a comprehensive overview of the scientific data underpinning its use.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary anthelmintic action of this compound is the uncoupling of oxidative phosphorylation in the mitochondria of helminths.[2][3] This process disrupts the parasite's cellular energy metabolism, leading to paralysis and death.
As a protonophore, this compound is a lipophilic weak acid that can transport protons across the inner mitochondrial membrane, dissipating the crucial proton gradient that drives ATP synthesis.[4] This uncoupling action inhibits the production of adenosine triphosphate (ATP), the primary energy currency of the cell, without directly inhibiting the electron transport chain or ATP synthase.[4] The key structural features of salicylanilides like this compound that contribute to this activity include an acidic dissociable group, a bulky hydrophobic moiety, and a strong electron-withdrawing group.[4] This mechanism ultimately leads to a state of metabolic exhaustion in the parasite.
Anthelmintic Efficacy
This compound is primarily effective against adult liver flukes. Its efficacy against immature stages is limited.
Efficacy Against Fasciola hepatica
Table 1: Efficacy of this compound against Fasciola hepatica in Ruminants
| Host Species | Dose (mg/kg) | Age of Fluke | Efficacy (%) | Reference |
| Sheep | 15 | Adult | 91-97 | [1] |
| Cattle | 10-15 | Adult | 80-92 | [1] |
| Cattle | Not specified | 12 weeks | Poor | |
| Cattle | Not specified | 6 weeks | No activity | |
| Buffaloes | Not specified | Adult | 97.05 | [5] |
Efficacy Against Other Helminths
This compound has also demonstrated efficacy against other trematodes, such as rumen flukes (Paramphistomum species).
Table 2: Efficacy of this compound against Rumen Flukes in Sheep
| Dose (mg/kg) | Efficacy (%) | Duration of Efficacy >90% | Reference |
| 15 | Up to 98.3 | 11 weeks | [3] |
| 20 (twice, 3 days apart) | Effective | Not specified | [3] |
Comparative Efficacy
Studies comparing this compound with other flukicides have shown varying results depending on the target parasite and its life stage.
Table 3: Comparative Efficacy of Flukicides against Fasciolosis in Cattle (at 21 days post-treatment)
| Anthelmintic | Efficacy (%) | Reference |
| Triclabendazole | 97.92 | [5] |
| This compound | 96.87 | [5] |
| Nitroxynil | 93.47 | [5] |
Experimental Protocols
The evaluation of this compound's anthelmintic properties relies on standardized in vivo and in vitro experimental protocols.
In Vivo Efficacy Testing: The Controlled Efficacy Test
The gold standard for determining anthelmintic efficacy is the controlled efficacy test.
Methodology:
-
Animal Selection: A group of ruminants (cattle or sheep) with natural or experimental infections of the target helminth are selected.
-
Randomization: Animals are randomly allocated to a treatment group and a control group.
-
Treatment: The treatment group receives a specified dose of this compound, while the control group receives a placebo or remains untreated.
-
Necropsy: After a predetermined period, all animals are euthanized, and the target organs (e.g., liver for Fasciola hepatica) are collected.
-
Worm Burden Determination: The number of parasites in each animal is carefully counted.
-
Efficacy Calculation: The percentage efficacy is calculated by comparing the mean worm burden of the treated group to that of the control group.
In Vivo Efficacy Testing: Fecal Egg Count Reduction Test (FECRT)
The FECRT is a common field method to assess anthelmintic efficacy by measuring the reduction in parasite egg output in feces.
Methodology:
-
Pre-treatment Sampling (Day 0): Fecal samples are collected from a representative group of animals.
-
Treatment: The animals are treated with this compound.
-
Post-treatment Sampling (Day 14-21): Fecal samples are collected from the same animals after a period that allows for the clearance of eggs from existing adult worms.
-
Fecal Egg Count: The number of parasite eggs per gram of feces (EPG) is determined for both pre- and post-treatment samples using techniques like the McMaster method.
-
Calculation: The percentage reduction in the mean EPG is calculated to determine efficacy. A reduction of 95% or more is generally considered effective.
In Vitro Screening Protocols
In vitro assays are crucial for the initial screening of anthelmintic compounds and for studying their mechanism of action.
Fluke Motility Assay:
-
Parasite Collection: Adult flukes are collected from the bile ducts of infected animals at slaughter.
-
Culture Medium: Flukes are maintained in a suitable culture medium, such as RPMI-1640, often supplemented with serum and antibiotics.
-
Drug Exposure: Flukes are exposed to varying concentrations of this compound.
-
Motility Assessment: The motility of the flukes is observed and scored at different time points. This compound typically induces spastic paralysis in Fasciola hepatica.[1]
Pharmacokinetics
The pharmacokinetic profile of this compound influences its efficacy and withdrawal times. It is generally characterized by slow absorption and a long half-life.
Table 4: Pharmacokinetic Parameters of this compound in Ruminants
| Host Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | T1/2 (hours) | Reference |
| Cattle | 10 | 15.87 | 22.03 | 64.40 | [6] |
| Sheep | 15 | 11.01 | 20 | 21.74 | [6] |
| Goats | 15 | 6.68 | 24 | 18.71 | [6] |
| Sheep | 15 | 19.0 | Not specified | 154 (terminal) | [7] |
| Cattle | 15 | 26 | 24 | ~24 | [7] |
Resistance
Unlike many other anthelmintics, widespread resistance to this compound in helminth populations has not been extensively reported. This makes it a valuable tool in rotation with other drug classes to mitigate the development of resistance. However, the potential for resistance to salicylanilides exists, and continued monitoring is essential. The mechanisms of resistance to this class of drugs are thought to involve alterations in drug uptake, metabolism, or the target site.
Conclusion
This compound remains a cornerstone in the control of fascioliasis in ruminants due to its high efficacy against adult liver flukes. Its mechanism of action as an uncoupler of oxidative phosphorylation is well-established. A thorough understanding of its efficacy, pharmacokinetic properties, and the experimental methods used for its evaluation is crucial for its responsible and effective use in veterinary medicine. The lack of widespread resistance further underscores its importance in sustainable parasite control programs. Further research into the potential for resistance development and the refinement of in vitro screening models will continue to be valuable areas of investigation.
References
- 1. Fasciola hepatica: motility response to fasciolicides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. ruminants.ceva.pro [ruminants.ceva.pro]
- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 5. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Unveiling the Unintended Targets of Oxyclozanide: An In-Depth Technical Guide
For Immediate Release
Shanghai, China – November 11, 2025 – Oxyclozanide, a well-established salicylanilide anthelmintic, is increasingly being recognized for its significant off-target effects, extending its pharmacological profile far beyond its primary use in veterinary medicine. A comprehensive review of existing literature reveals a complex and multifaceted interaction of this compound with various cellular pathways, suggesting its potential repositioning for a range of therapeutic applications, including oncology, infectious diseases, and neurology. This technical guide provides a detailed exploration of these off-target effects, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.
Primary and Off-Target Mechanisms of Action
This compound's primary anthelmintic action is attributed to its role as a protonophore, uncoupling oxidative phosphorylation in parasites, ultimately leading to their death.[1][2][3] However, a growing body of evidence highlights its engagement with a variety of other cellular targets, leading to a diverse range of biological activities.
Anticancer Potential: Targeting S100A9 and mTOR Signaling
In the realm of oncology, this compound has demonstrated promising anticancer effects, particularly in triple-negative breast cancer. It has been shown to directly interact with the S100A9 protein, inhibiting its interaction with the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4).[4][5] This disruption of the S100A9-RAGE/TLR4 signaling axis, a key pathway in inflammation and cancer progression, presents a novel therapeutic strategy.
Furthermore, salicylanilides, the class of compounds to which this compound belongs, have been reported to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[6] While the precise IC50 value for this compound's mTOR inhibition is not yet definitively established in the reviewed literature, its potential to modulate this critical cancer pathway warrants further investigation.
Quantitative Data: Inhibition of S100A9 Interaction
| Target Interaction | Cell/System | IC50 (µM) | Reference |
| S100A9 binding to RAGE | In vitro assay | ~1.3 | [4] |
| S100A9 binding to TLR4 | In vitro assay | ~1.6 | [4] |
| S100A9 binding to RAGE | ProteinChip Array | 6.6 ± 2.6 | [5] |
| S100A9 binding to TLR4/MD2 | ProteinChip Array | 4.5 ± 1.1 | [5] |
Broad-Spectrum Antimicrobial Activity
This compound has exhibited notable activity against a range of microbial pathogens, including bacteria, fungi, and viruses. Its antibacterial effects are particularly pronounced against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus pseudintermedius.[7][8] The compound also shows potential as an antifungal and anti-biofilm agent.[9] Moreover, its ability to inhibit the replication of adenovirus has been reported, suggesting a potential role in antiviral therapies.[9]
Quantitative Data: Antimicrobial Activity
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus pseudintermedius | Meticillin-sensitive | 0.5 - 1 | [7][8] |
| Staphylococcus pseudintermedius | Meticillin-resistant | 0.5 - 2 | [7] |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 1 | [7][8] |
Further research is required to establish specific MIC values for fungal pathogens and EC50 values for various adenovirus serotypes.
Toxicological Profile: Neurotoxicity and Hepatotoxicity
Despite its therapeutic potential, the off-target effects of this compound also contribute to its toxicological profile. High doses have been associated with neurotoxicity and hepatotoxicity in animal studies.[2][9] The proposed mechanism for this toxicity is linked to its primary action of uncoupling oxidative phosphorylation, which can disrupt normal cellular function in host organisms as well.[10] Specifically, this can lead to oxidative stress in hepatocytes and induce neuronal cell death.[11][12][13]
Key Toxicological Findings
| Animal Model | Dose | Observed Effects | Reference |
| Rats | 44.5 mg/kg bw/day (oral, 3-month) | Reversible hepatic fat accumulation, vacuolation of brain cells (medulla) | [2] |
| Dogs | 25 mg/kg bw/day (oral, 3-month) | Vacuolation of brain cells (pons) | [2] |
| Rats | 3,707 mg/kg (oral LD50) | Acute toxicity | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Inhibition of S100A9 Binding to RAGE/TLR4
Method: Surface Plasmon Resonance (SPR) and ProteinChip Array
-
SPR Analysis:
-
Immobilize recombinant RAGE or TLR4 on a sensor chip.
-
Inject a solution of S100A9 (e.g., 50 nM) with varying concentrations of this compound over the chip surface.
-
Measure the binding response in real-time.
-
Calculate the percent inhibition of S100A9 binding at each this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[4]
-
-
ProteinChip Array:
-
Spot RAGE and TLR4 onto a ProteinChip array.
-
Incubate the array with a mixture of Cy5-labeled S100A9 and varying concentrations of this compound.
-
Measure the relative fluorescence intensity to determine competitive inhibition.
-
Calculate the half-maximal inhibitory concentrations (IC50) for the binding of S100A9 to RAGE and TLR4.[5]
-
Assessment of mTOR Pathway Inhibition
Method: Western Blot Analysis
-
Cell Treatment: Culture cells (e.g., cancer cell lines) and treat with varying concentrations of this compound for a specified duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR and its downstream effectors (e.g., p70S6K, 4E-BP1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of mTOR pathway inhibition.[1][14][15]
Antimicrobial Susceptibility Testing
Method: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.[2][3][8][16]
Antiviral Plaque Reduction Assay
Method: Plaque Reduction Assay
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., A549 cells for adenovirus) in multi-well plates.
-
Infection: Infect the cell monolayers with a known titer of the virus.
-
Treatment: After a viral adsorption period, remove the inoculum and add an overlay medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 7-10 days for adenovirus).
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: Calculate the percentage of plaque reduction at each drug concentration compared to an untreated virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.[7][17][18][19][20]
In Vitro Toxicity Assays
Hepatotoxicity:
-
Cell Culture: Culture primary hepatocytes or liver cell lines (e.g., HepG2).
-
Treatment: Expose the cells to varying concentrations of this compound.
-
Assessment of Cytotoxicity:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
-
MTT Assay: Assess cell viability by measuring the metabolic conversion of MTT to formazan.
-
-
Assessment of Oxidative Stress:
Neurotoxicity:
-
Cell Culture: Culture primary neurons or neuronal cell lines.
-
Treatment: Expose the cells to varying concentrations of this compound.
-
Assessment of Cell Viability and Apoptosis:
Signaling Pathway and Experimental Workflow Visualizations
Figure 1: this compound's inhibition of the S100A9-RAGE/TLR4 signaling pathway.
Figure 2: Experimental workflow for assessing mTOR pathway inhibition by Western Blot.
Figure 3: General workflow for in vitro hepatotoxicity and neurotoxicity assessment.
Conclusion
The off-target effects of this compound present a compelling case for its further investigation and potential repurposing in human medicine. Its ability to modulate key signaling pathways in cancer and its broad-spectrum antimicrobial activity, coupled with a well-characterized toxicological profile, provide a solid foundation for future preclinical and clinical studies. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the full therapeutic potential of this versatile molecule. Further research is warranted to elucidate the precise molecular mechanisms underlying its diverse biological activities and to optimize its therapeutic index for various disease indications.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute and Subacute Toxicity Assessment of this compound in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. veterinarypaper.com [veterinarypaper.com]
- 11. Induction and regulation of hepatocyte apoptosis by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative stress: apoptosis in neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unraveling the Vicious Cycle: Oxidative Stress and Neurotoxicity in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Expanding the adenovirus toolbox: reporter viruses for studying the dynamics of human adenovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Reactive oxygen species mediate human hepatocyte injury during hypoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Oxidative Stress and Acute Hepatic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro induction of reactive oxygen species by 2,3,7,8-tetrachlorodibenzo-p-dioxin, endrin, and lindane in rat peritoneal macrophages, and hepatic mitochondria and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Basal reactive oxygen species determine the susceptibility to apoptosis in cirrhotic hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Midazolam anesthesia protects neuronal cells from oxidative stress-induced death via activation of the JNK-ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
The Unraveling of a Potent Weapon: A Technical Guide to the Historical Development of Salicylanilide Anthelmintics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The salicylanilides represent a significant class of synthetic anthelmintics that have played a crucial role in veterinary medicine for over half a century. First introduced in the 1960s and 1970s, these narrow-spectrum compounds have been instrumental in the control of various parasitic helminths, particularly trematodes (flukes) and some nematodes.[1][2][3] Their development marked a pivotal moment in the ongoing battle against parasitic diseases that impact livestock health and productivity. This in-depth technical guide provides a comprehensive overview of the historical development of salicylanilide anthelmintics, their physicochemical properties, mechanism of action, key experimental evaluation protocols, and the evolution of their structure-activity relationships.
Historical Development: A Timeline of Discovery
The emergence of salicylanilides as potent anthelmintics was a result of extensive research and development efforts by various pharmaceutical companies in the mid-20th century. While the parent compound, salicylanilide, is a simple amide of salicylic acid and aniline, the anthelmintic activity is predominantly associated with its halogenated derivatives.[4][5]
A precise timeline for the discovery and commercialization of each key salicylanilide is not always clearly documented in publicly available literature. However, the general period of their introduction and key milestones are as follows:
-
1960s: This decade marked the initial introduction and rise of salicylanilides as veterinary anthelmintics. The focus was on developing compounds with improved efficacy and a broader spectrum of activity.
-
Oxyclozanide: One of the earlier salicylanilides to be widely used, it became a key tool for the treatment of fascioliasis (liver fluke disease) in ruminants.
-
Niclosamide: While also used as an anthelmintic, particularly against tapeworms, niclosamide was initially introduced as a molluscicide to control the snail intermediate hosts of schistosomes.[2][3]
-
1969: Rafoxanide was developed, demonstrating a broad spectrum of activity against gastrointestinal nematodes and trematodes.[1]
-
1970s: Further development and refinement of salicylanilide compounds continued, with a focus on improving pharmacokinetic properties and efficacy against specific parasites.
-
Closantel: This compound emerged as a significant advancement, exhibiting high potency against a range of parasites, including larval and adult stages of liver flukes and certain nematodes.[4]
These compounds quickly became mainstays in veterinary practice due to their efficacy against parasites that were often resistant to other classes of anthelmintics available at the time.
Physicochemical Properties of Key Salicylanilides
The salicylanilide anthelmintics are generally characterized as weakly acidic and highly lipophilic compounds.[6] These properties significantly influence their pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion, which in turn impacts their efficacy and safety profiles. The following tables summarize the key physicochemical properties of the most prominent salicylanilide anthelmintics.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Niclosamide | C₁₃H₈Cl₂N₂O₄ | 327.12 | 224-229 |
| Closantel | C₂₂H₁₄Cl₂I₂N₂O₂ | 663.08 | 215 |
| Rafoxanide | C₁₉H₁₁Cl₂I₂NO₃ | 626.01 | 158 |
| This compound | C₁₃H₆Cl₅NO₃ | 401.45 | 205 |
Table 1: Molecular and Physical Properties of Key Salicylanilide Anthelmintics.
| Compound | Water Solubility | Solubility in Organic Solvents | logP |
| Niclosamide | 5-8 µg/mL at 20°C | Soluble in ethanol, DMSO | 3.6 (logD at pH 6.9) |
| Closantel | Sparingly soluble | Soluble in DMSO, dimethylformamide (~20 mg/mL) | 8.11 |
| Rafoxanide | Sparingly soluble | Soluble in ethanol (~2 mg/mL), DMSO, DMF (~30 mg/mL) | 8.10 |
| This compound | Practically insoluble | Soluble in acetone, ethanol (96%), slightly soluble in chloroform | 6.04 |
Table 2: Solubility and Lipophilicity of Key Salicylanilide Anthelmintics.
Mechanism of Action: Uncoupling Oxidative Phosphorylation
The primary mechanism of action of salicylanilide anthelmintics is the uncoupling of oxidative phosphorylation in the mitochondria of susceptible parasites.[2][3][6][7] This disruption of the parasite's energy metabolism is the key to their anthelmintic effect.
Salicylanilides act as protonophores, meaning they can transport protons (H⁺ ions) across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the synthesis of ATP by ATP synthase. This process can be visualized as follows:
Caption: Mechanism of action of salicylanilides as uncouplers of oxidative phosphorylation.
By disrupting the proton gradient, salicylanilides effectively halt the production of ATP, the primary energy currency of the cell. This leads to a rapid depletion of the parasite's energy reserves, resulting in paralysis, inability to feed, and eventual death.
Experimental Protocols for Efficacy Evaluation
The evaluation of salicylanilide anthelmintics relies on a combination of in vitro and in vivo experimental protocols. These assays are crucial for determining the efficacy, potency, and spectrum of activity of new and existing compounds.
In Vitro Assays
1. Adult Worm Motility Assay:
This assay directly assesses the effect of a compound on the viability of adult helminths.
-
Objective: To determine the concentration-dependent effect of a salicylanilide on the motility of adult worms.
-
Materials: Adult helminths (e.g., Fasciola hepatica, Haemonchus contortus), culture medium (e.g., RPMI-1640), petri dishes or multi-well plates, test compound, positive control (e.g., a known effective anthelmintic), negative control (vehicle), incubator, microscope.
-
Procedure:
-
Collect adult worms from the tissues of infected host animals.
-
Wash the worms in a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove host debris.
-
Place a defined number of worms into each well of a multi-well plate or petri dish containing culture medium.
-
Add the test compound at various concentrations to the wells. Include positive and negative controls.
-
Incubate the plates at a physiologically relevant temperature (e.g., 37°C).
-
Observe the motility of the worms under a microscope at regular time intervals (e.g., 1, 2, 4, 8, 24 hours). Motility can be scored on a scale (e.g., 0 = dead, 5 = fully motile).
-
The concentration of the compound that causes 50% inhibition of motility (IC50) can be calculated.
-
2. Egg Hatch Assay (EHA):
This assay is used to evaluate the ovicidal activity of a compound, i.e., its ability to prevent parasite eggs from hatching.
-
Objective: To determine the effect of a salicylanilide on the viability and development of helminth eggs.
-
Materials: Helminth eggs (e.g., Fasciola hepatica), multi-well plates, test compound, positive and negative controls, incubator, microscope.
-
Procedure:
-
Isolate helminth eggs from the feces or bile of infected animals.
-
Suspend the eggs in a suitable solution (e.g., water or buffer).
-
Add a defined number of eggs to each well of a multi-well plate.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plates under conditions that promote egg development and hatching (e.g., 25-27°C for a specific period, often in the dark followed by light exposure to stimulate hatching).
-
After the incubation period, count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Calculate the percentage of egg hatch inhibition for each concentration of the test compound.
-
Caption: General experimental workflow for evaluating salicylanilide anthelmintics.
In Vivo Assays
1. Fecal Egg Count Reduction Test (FECRT):
This is a widely used method to assess the efficacy of an anthelmintic in a living host.
-
Objective: To determine the percentage reduction in fecal egg counts in treated animals compared to untreated controls.
-
Materials: Infected host animals (e.g., sheep, cattle), test compound, control group, fecal collection bags, microscope, McMaster slides or other egg counting apparatus.
-
Procedure:
-
Select a group of animals with a naturally or experimentally induced helminth infection.
-
Divide the animals into a treatment group and a control group.
-
Collect fecal samples from all animals before treatment to determine the baseline egg count (eggs per gram of feces).
-
Administer the test compound to the treatment group at a specific dose. The control group receives a placebo or no treatment.
-
Collect fecal samples again from all animals at a set time point after treatment (e.g., 10-14 days).
-
Determine the post-treatment egg counts.
-
Calculate the percentage reduction in fecal egg counts using the following formula: % Reduction = [1 - (mean EPG of treated group post-treatment / mean EPG of control group post-treatment)] * 100
-
2. Controlled Efficacy Test (Critical Test):
This is the most accurate method for determining anthelmintic efficacy and involves post-mortem examination.
-
Objective: To determine the actual number of worms killed by the anthelmintic.
-
Materials: Infected host animals, test compound, control group, necropsy equipment.
-
Procedure:
-
Follow steps 1-4 of the FECRT.
-
At a predetermined time after treatment, humanely euthanize all animals in both the treated and control groups.
-
Perform a thorough necropsy and collect the target organs (e.g., gastrointestinal tract, liver).
-
Carefully wash the contents of the organs and collect all remaining worms.
-
Count the number of worms in each animal.
-
Calculate the percentage efficacy by comparing the mean worm burden of the treated group to that of the control group: % Efficacy = [(mean worm count of control group - mean worm count of treated group) / mean worm count of control group] * 100
-
Structure-Activity Relationships (SAR)
The anthelmintic activity of salicylanilides is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in the development of more potent and selective compounds. Key structural features that influence activity include:
-
Halogenation: The presence of halogen atoms (chlorine, bromine, iodine) on both the salicylic acid and aniline rings is critical for high anthelmintic activity. The position and number of these halogens significantly impact the compound's potency and spectrum.[8]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group on the aniline ring (as seen in niclosamide), can enhance activity.[8]
-
Substituents on the Aniline Ring: Modifications to the aniline portion of the molecule have led to the development of compounds with different pharmacokinetic profiles and efficacy against specific parasites.
-
The Salicyl Moiety: The hydroxyl and amide groups of the salicylic acid portion are essential for the uncoupling activity. They are involved in the protonophoric action of the molecule.
Caption: Key structural features influencing the activity of salicylanilide anthelmintics.
Conclusion
The historical development of salicylanilide anthelmintics represents a significant chapter in the advancement of veterinary medicine. From their introduction in the 1960s, these compounds have provided effective control against a range of debilitating parasites in livestock. Their unique mechanism of action, the uncoupling of oxidative phosphorylation, has made them a valuable tool, particularly in cases of resistance to other anthelmintic classes. A thorough understanding of their physicochemical properties, the experimental protocols for their evaluation, and the principles of their structure-activity relationships remains crucial for the continued development of novel and effective anthelmintic agents. As the challenge of anthelmintic resistance continues to grow, the lessons learned from the development and use of the salicylanilides will undoubtedly inform the future of parasitology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an egg hatch assay for the diagnosis of triclabendazole resistance in Fasciola hepatica: proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Testing albendazole resistance in Fasciola hepatica: validation of an egg hatch test with isolates from South America and the United Kingdom | Journal of Helminthology | Cambridge Core [cambridge.org]
- 6. The Fasciola hepatica egg development and hatching test (EDHT) using commercial drugs: a simple protocol for tackling anthelminthic resistance and promoting cattle productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Principles of Oxidative Phosphorylation Uncoupling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative phosphorylation is the primary mechanism for ATP synthesis in aerobic organisms, coupling the electron transport chain (ETC) with the phosphorylation of ADP. This process, however, is not perfectly efficient, and a phenomenon known as uncoupling can dissipate the proton motive force, generating heat instead of ATP. This guide delves into the fundamental principles of oxidative phosphorylation uncoupling, exploring its core mechanisms, physiological and pathological relevance, and the experimental methodologies used to study it. Both endogenous mechanisms, mediated by uncoupling proteins (UCPs), and exogenous chemical uncouplers are discussed in detail. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in studies related to mitochondrial bioenergetics and its therapeutic modulation.
Core Principles of Oxidative Phosphorylation and Uncoupling
Oxidative phosphorylation is a two-step process occurring in the inner mitochondrial membrane. First, the electron transport chain (ETC) harnesses the energy from the oxidation of NADH and FADH₂ to pump protons (H⁺) from the mitochondrial matrix to the intermembrane space. This creates an electrochemical gradient known as the proton motive force (PMF), which is composed of two components: the mitochondrial membrane potential (ΔΨm) and the pH gradient (ΔpH)[1][2]. In the second step, this PMF drives the F₁F₀-ATP synthase to produce ATP as protons flow back into the matrix[3][4].
Uncoupling disrupts this tight linkage between electron transport and ATP synthesis.[5] Uncoupling agents create an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing the ATP synthase.[6] Consequently, the energy stored in the proton gradient is dissipated primarily as heat.[7] This leads to an increase in oxygen consumption as the ETC attempts to compensate for the diminished proton gradient, while ATP synthesis is reduced or inhibited.[8]
Endogenous Uncoupling: The Role of Uncoupling Proteins (UCPs)
Uncoupling proteins are a family of mitochondrial anion carriers located in the inner mitochondrial membrane that can facilitate proton leak.[9]
-
UCP1 (Thermogenin): Primarily found in brown adipose tissue (BAT), UCP1 is a key player in non-shivering thermogenesis, the process of heat generation to maintain body temperature, particularly in newborns and hibernating animals.[10][11] Its activity is induced by cold exposure and fatty acids.[10][11]
-
UCP2 and UCP3: These homologs are more widely expressed, with UCP2 found in various tissues and UCP3 predominantly in skeletal muscle.[12][13] While their role in thermogenesis is less pronounced than that of UCP1, they are believed to play a crucial role in regulating the production of reactive oxygen species (ROS). By causing mild uncoupling, they can decrease the mitochondrial membrane potential, which in turn reduces the generation of superoxide by the ETC.[12][14]
-
UCP4 and UCP5 (BMCP1): These are primarily expressed in the brain, and their precise physiological functions are still under investigation, though they are also implicated in neuroprotection against oxidative stress.[13]
Chemical Uncouplers
A variety of synthetic compounds can act as uncouplers of oxidative phosphorylation. These are typically lipophilic weak acids that can shuttle protons across the inner mitochondrial membrane.[5]
-
2,4-Dinitrophenol (DNP): One of the most well-known classical uncouplers, DNP was historically used as a weight-loss drug due to its ability to increase metabolic rate.[11] However, its narrow therapeutic window and severe side effects, including hyperthermia, led to its discontinuation for human use.
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and Carbonyl cyanide-p-trifluoromethoxyphenyl hydrazone (FCCP): These are potent protonophores widely used in research to study mitochondrial function and dysfunction.[8][15]
-
Other Uncouplers: A diverse range of other molecules, including certain fatty acids, some anesthetics, and other synthetic compounds, can also exhibit uncoupling properties.[4][8]
Signaling Pathways in Uncoupling
The expression and activity of UCPs are tightly regulated by complex signaling pathways, allowing cells to adapt to changing metabolic demands and stress conditions.
UCP1 Activation Pathway
The activation of UCP1 in brown adipocytes is primarily triggered by cold stimulus, which initiates a signaling cascade involving the sympathetic nervous system.
UCP2 Regulation via PPAR Signaling
The expression of UCP2 is regulated by peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play key roles in lipid and glucose metabolism.
Experimental Protocols
Accurate measurement of mitochondrial function is crucial for studying oxidative phosphorylation uncoupling. Below are detailed methodologies for key experiments.
Measurement of Mitochondrial Respiration and Respiratory Control Ratio (RCR) using a Clark-Type Oxygen Electrode
This method measures the rate of oxygen consumption in isolated mitochondria.[16] The Respiratory Control Ratio (RCR) is a key indicator of the coupling between respiration and phosphorylation.[3]
Materials:
-
Clark-type oxygen electrode system (e.g., Hansatech, Oroboros)
-
Respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, and 1 mg/ml BSA, pH 7.2)
-
Substrates (e.g., 5 mM glutamate/malate for Complex I, 10 mM succinate for Complex II with 1 µM rotenone)
-
ADP solution (e.g., 100 mM)
-
Oligomycin (e.g., 1 mg/ml)
-
Uncoupler (e.g., FCCP, 1 mM)
-
Isolated mitochondria
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 1-2 ml of pre-warmed (37°C) respiration buffer to the electrode chamber.
-
Add the respiratory substrates and allow the signal to stabilize.
-
Add a known amount of isolated mitochondria (typically 0.2-0.5 mg/ml) and record the basal respiration rate (State 2).
-
Add a known amount of ADP (e.g., 150-300 nmol) to initiate State 3 respiration (ADP-stimulated).
-
Once all the added ADP is phosphorylated to ATP, respiration will slow to State 4.
-
Add oligomycin to inhibit ATP synthase and measure the State 4o respiration (leak respiration).
-
Add a titrating concentration of an uncoupler (e.g., FCCP) to measure the maximal uncoupled respiration rate.
Data Analysis:
-
State 3 Respiration Rate: The rate of oxygen consumption in the presence of substrate and ADP.
-
State 4 Respiration Rate: The rate of oxygen consumption after ADP has been consumed.
-
Respiratory Control Ratio (RCR): Calculated as the ratio of the State 3 rate to the State 4 rate. A higher RCR indicates well-coupled mitochondria.
Seahorse XF Analyzer Mito Stress Test
The Seahorse XF Analyzer measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing a comprehensive profile of mitochondrial function in intact cells.
Materials:
-
Seahorse XF Analyzer (e.g., XF96, XFe24)
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Cultured cells
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure the basal OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.
Data Analysis:
-
Basal Respiration: The initial OCR before any injections.
-
ATP Production-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Proton Leak: The OCR after oligomycin and before rotenone/antimycin A injection.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Fluorescent probes are commonly used to measure changes in ΔΨm. Tetramethylrhodamine, methyl ester (TMRM) and JC-1 are two such probes.
Materials:
-
Fluorescent microscope or plate reader
-
TMRM or JC-1 dye
-
Cultured cells or isolated mitochondria
-
Buffer (e.g., HBSS or respiration buffer)
-
Uncoupler (e.g., FCCP) as a positive control for depolarization
Procedure (using TMRM):
-
Load cells or mitochondria with a low concentration of TMRM (e.g., 25-100 nM) in buffer for 30-60 minutes at 37°C.
-
Wash the cells or mitochondria to remove excess dye.
-
Measure the fluorescence intensity using a microscope or plate reader (excitation/emission ~548/573 nm).
-
To confirm that the signal is dependent on ΔΨm, add an uncoupler like FCCP and observe the decrease in fluorescence.
Data Analysis: A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization, which is a hallmark of uncoupling.
Measurement of Proton Motive Force (PMF)
Measuring the total PMF involves determining both the membrane potential (ΔΨm) and the pH gradient (ΔpH).
Materials:
-
Ion-selective electrodes (e.g., TPMP⁺ electrode for ΔΨm and a pH electrode for ΔpH) or fluorescent probes (e.g., TMRM for ΔΨm and BCECF-AM for intracellular pH).
-
Isolated mitochondria
-
Respiration buffer
-
Valinomycin (a K⁺ ionophore) and nigericin (a K⁺/H⁺ exchanger) for calibration.
Procedure (using ion-selective electrodes):
-
Set up a chamber with isolated mitochondria in respiration buffer.
-
Insert the TPMP⁺ and pH electrodes.
-
Measure the baseline readings.
-
Energize the mitochondria with a respiratory substrate. The uptake of TPMP⁺ will indicate the generation of ΔΨm, and the change in external pH will reflect the proton pumping.
-
Calibrate the electrode signals using known concentrations of TPMP⁺ and by adding valinomycin and nigericin to dissipate the respective gradients.
Data Analysis: The Nernst equation is used to calculate ΔΨm from the distribution of TPMP⁺ and ΔpH from the difference between the internal and external pH. The PMF is then calculated as: PMF = ΔΨm - (2.303 RT/F) * ΔpH.
Quantitative Data on Uncoupling
The effects of uncouplers on mitochondrial respiration are dose-dependent. The following tables summarize representative quantitative data.
Table 1: Effect of FCCP on Oxygen Consumption in Isolated Rat Liver Mitochondria
| FCCP Concentration (nM) | Oxygen Consumption Rate (nmol O₂/min/mg protein) | Fold Increase over Basal |
| 0 (Basal) | 15 ± 2 | 1.0 |
| 10 | 45 ± 5 | 3.0 |
| 50 | 120 ± 10 | 8.0 |
| 100 | 180 ± 15 | 12.0 |
| 250 | 210 ± 20 | 14.0 |
| 500 | 195 ± 18 | 13.0 |
| 1000 | 150 ± 12 | 10.0 |
Data are representative and may vary depending on experimental conditions. At higher concentrations, FCCP can become inhibitory to the respiratory chain.[17]
Table 2: Respiratory Control Ratio (RCR) in the Presence of Different Uncouplers
| Condition | RCR (State 3 / State 4) |
| Control (no uncoupler) | 8.5 ± 0.7 |
| DNP (50 µM) | 1.2 ± 0.2 |
| FCCP (100 nM) | 1.1 ± 0.1 |
| CCCP (200 nM) | 1.3 ± 0.3 |
Data are representative and may vary depending on the mitochondrial preparation and substrate used. A decrease in RCR towards 1 indicates complete uncoupling.[3]
Physiological and Pathological Implications
Mitochondrial uncoupling is not merely an experimental manipulation but a physiologically relevant process with implications for both health and disease.
Physiological Roles
-
Thermogenesis: As discussed, UCP1-mediated uncoupling is essential for adaptive non-shivering thermogenesis.[11]
-
Regulation of ROS Production: Mild uncoupling by UCP2 and UCP3 can mitigate oxidative stress by reducing the production of mitochondrial ROS.[12][14] This is a crucial cellular defense mechanism.
-
Metabolic Regulation: Uncoupling can influence substrate oxidation and metabolic flexibility.
Pathological Consequences and Therapeutic Potential
Dysregulation of mitochondrial coupling is implicated in a variety of pathological conditions.
-
Obesity and Metabolic Syndrome: Enhancing energy expenditure through controlled mitochondrial uncoupling is a potential therapeutic strategy for obesity and related metabolic disorders.[12]
-
Ischemia-Reperfusion Injury: Mild uncoupling has been shown to be protective in ischemia-reperfusion injury by reducing ROS production and calcium overload.
-
Neurodegenerative Diseases: Given the role of oxidative stress in neurodegeneration, modulating mitochondrial uncoupling is being explored as a therapeutic avenue.
-
Cancer: Some cancer cells exhibit altered mitochondrial metabolism, and targeting mitochondrial coupling is being investigated as a potential anti-cancer strategy.
Conclusion
The uncoupling of oxidative phosphorylation is a fundamental bioenergetic process with profound physiological and pathological implications. Understanding the core principles of how endogenous mechanisms, such as uncoupling proteins, and exogenous chemical agents modulate this process is critical for researchers in mitochondrial biology and drug development. The experimental protocols detailed in this guide provide a framework for the robust investigation of mitochondrial coupling, while the summarized data and pathway visualizations offer a clear overview of the current state of knowledge. As our understanding of the intricate regulation of mitochondrial function grows, the targeted modulation of oxidative phosphorylation uncoupling holds significant promise for the development of novel therapeutic interventions for a wide range of human diseases.
References
- 1. Mitochondrial proton leak in cardiac aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Proton Leak in Isolated Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. FCCP is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. graphviz.org [graphviz.org]
- 16. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preliminary Investigation into Oxyclozanide's Anti-Cancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyclozanide, a salicylanilide anthelmintic drug, has emerged as a promising candidate for anti-cancer therapy.[1] Preclinical studies have revealed its ability to selectively target cancer cells through multiple mechanisms, including the disruption of key signaling pathways and the induction of mitochondrial dysfunction. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's anti-cancer properties, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development in this area.
Introduction
Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic strategies. The repositioning of existing drugs with established safety profiles offers an accelerated pathway for the development of new anti-cancer agents. This compound, traditionally used in veterinary medicine to treat parasitic infections, has demonstrated significant anti-cancer potential in various preclinical models.[1][2] Its multifaceted mechanism of action, targeting critical pathways involved in tumor progression and survival, makes it an attractive candidate for further investigation. This document synthesizes the current understanding of this compound's anti-cancer activity, with a focus on its effects on triple-negative breast cancer (TNBC) and its broader impact on cellular signaling and metabolism.
In Vitro Anti-Cancer Activity
Cell Viability and Cytotoxicity
This compound has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner. Notably, its cytotoxic effects are more pronounced in cancer cells expressing specific molecular targets. In triple-negative breast cancer, this compound exhibits selective cytotoxicity against cells expressing S100A9.[3]
Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer Cell Lines
| Cell Line | S100A9 Expression | IC50 (µM) | Citation |
| MDA-MB-468 | Positive | 3.02 ± 0.08 | [4] |
| MDA-MB-231 | Negative | 8.68 ± 0.05 | [4] |
Induction of Apoptosis and Cell Cycle Arrest
This compound has been demonstrated to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. In TNBC cells expressing S100A9, treatment with this compound leads to an increase in cleaved poly(ADP-ribose) polymerase (PARP), a key marker of apoptosis.[3] Furthermore, in colon cancer cell lines, this compound induces cell cycle arrest in the G0/G1 phase.
Mechanisms of Action
Inhibition of S100A9-RAGE/TLR4 Signaling in Triple-Negative Breast Cancer
One of the primary mechanisms of this compound's anti-cancer activity in TNBC is the inhibition of the interaction between the S100A9 protein and its receptors, the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4).[3] This interaction is crucial for promoting cancer cell proliferation and survival. This compound's binding to S100A9 disrupts this signaling cascade, leading to downstream effects on cell growth and survival pathways.[3]
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound for S100A9 Binding
| Binding Partner | IC50 (µM) | Citation |
| RAGE | 6.6 ± 2.6 | [4] |
| TLR4 | 4.5 ± 1.1 | [4] |
The inhibition of the S100A9-RAGE/TLR4 axis by this compound results in the downregulation of phosphorylated extracellular signal-regulated kinase (p-ERK), a key protein in the MAPK signaling pathway that promotes cell proliferation.[3]
Figure 1: this compound's inhibition of the S100A9-RAGE signaling pathway in TNBC.
Mitochondrial Uncoupling
This compound acts as a mitochondrial uncoupler, disrupting the process of oxidative phosphorylation in cancer cells. This leads to a decrease in ATP production and an increase in oxygen consumption, creating a state of metabolic stress that can trigger cell cycle arrest and inhibit long-term proliferation. A concentration of 20 μM has been shown to be effective for mitochondrial uncoupling in colon cancer cells.
Figure 2: Mechanism of mitochondrial uncoupling by this compound.
Modulation of Other Signaling Pathways
Preliminary evidence suggests that this compound may also modulate other critical cancer-related signaling pathways, including:
-
mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer and promotes tumor cell survival and proliferation.
Further quantitative studies are required to fully elucidate the dose-dependent effects of this compound on these pathways.
In Vivo Anti-Cancer Activity
Xenograft Models
The anti-tumor efficacy of this compound has been evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.
Table 3: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer (MDA-MB-468) Xenograft Model
| Treatment Group | Dosage | Administration Route | Duration (Days) | Tumor Growth Inhibition | Citation |
| Vehicle Control | - | Oral | 28 | - | [5] |
| This compound | 62.5 mg/kg/day | Oral | 28 | Significant | [5] |
| This compound | 125 mg/kg/day | Oral | 28 | Significant | [5] |
| This compound | 250 mg/kg/day | Oral | 28 | Significant | [5] |
Note: Specific tumor volume and body weight data were presented as graphs in the source and are summarized here qualitatively. The original source should be consulted for the detailed graphical data.
Figure 3: Experimental workflow for an in vivo xenograft study.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 3, 10, 30 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).[3]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of this compound that inhibits 50% of cell growth.
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, cleaved PARP, β-actin) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Study
-
Cell Preparation: Culture the desired cancer cell line (e.g., MDA-MB-468) and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.[3]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[3]
-
Tumor Implantation: Subcutaneously inject the cancer cell suspension (e.g., 1-2 x 10⁶ cells) into the flank or mammary fat pad of the mice.[3]
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with calipers. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When the tumors reach a predetermined size (e.g., 60-100 mm³), randomize the animals into treatment and control groups.[5]
-
Drug Administration: Administer this compound at various doses (e.g., 62.5, 125, 250 mg/kg) or a vehicle control via the desired route (e.g., oral gavage) and schedule (e.g., daily).[5]
-
Data Collection: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as weighing and western blotting of key protein markers.[5]
Conclusion and Future Directions
The preliminary investigations into this compound's anti-cancer activity have unveiled its potential as a promising therapeutic agent, particularly for S100A9-expressing triple-negative breast cancer. Its multifaceted mechanisms, including the inhibition of key signaling pathways and the induction of mitochondrial dysfunction, provide a strong rationale for its continued development.
Future research should focus on:
-
Expanding the Scope: Investigating the efficacy of this compound in a broader range of cancer types, including those with different molecular profiles.
-
Quantitative Mechanistic Studies: Conducting detailed dose-response studies to quantify the effects of this compound on the STAT3 and mTOR pathways.
-
In Vivo Optimization: Performing further in vivo studies to optimize dosing schedules and administration routes and to evaluate the potential for combination therapies with existing anti-cancer drugs.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
The comprehensive data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to accelerate the translation of these promising preclinical findings into clinical applications.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. The growth of a xenograft breast cancer tumor model with engineered hyaluronan-accumulating stroma is dependent on hyaluronan and independent of CD44 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Oxyclozanide In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyclozanide, a salicylanilide anthelmintic, has garnered significant interest for its potential anticancer properties. Its mechanism of action primarily involves the uncoupling of mitochondrial oxidative phosphorylation, leading to a disruption of cellular energy metabolism and subsequent cell death.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay, along with a summary of its cytotoxic effects on various cancer cell lines and an overview of the implicated signaling pathways.
Data Presentation: this compound Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.[3] A summary of reported IC50 values for this compound is presented below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.02 ± 0.08 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.68 ± 0.05 | [4] |
Experimental Protocols: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][7] The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MDA-MB-468, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[6]
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Protocol for Adherent Cells:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C in the dark.
-
After incubation, carefully remove the MTT solution. For adherent cells, this can be done by gentle aspiration.[8]
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Signaling Pathway: this compound-Induced Cytotoxicity
Caption: Signaling pathway of this compound-induced cytotoxicity.
Mechanism: Uncoupling of Oxidative Phosphorylation
Caption: Mechanism of mitochondrial uncoupling by this compound.
References
- 1. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for Utilizing Oxyclozanide in Mitochondrial Respiration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyclozanide is a salicylanilide anthelmintic agent that functions as a potent mitochondrial uncoupler.[1][2] By disrupting the proton gradient across the inner mitochondrial membrane, this compound uncouples substrate oxidation from ATP synthesis, leading to an increase in the oxygen consumption rate (OCR) as the electron transport chain attempts to re-establish the proton motive force. This property makes this compound a valuable tool for investigating mitochondrial function and dysfunction in various research and drug development contexts.
These application notes provide a detailed protocol for using this compound in a mitochondrial respiration assay using the Seahorse XF Analyzer, a standard platform for real-time measurement of cellular bioenergetics. The provided protocols are designed to be a starting point and may require optimization for specific cell types and experimental conditions.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
This compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that is essential for ATP synthesis by ATP synthase. This uncoupling of the electron transport chain from ATP production leads to a maximal rate of oxygen consumption as the electron transport chain complexes work to pump protons out of the mitochondrial matrix.
Mechanism of this compound as a Mitochondrial Uncoupler.
Data Presentation
The following tables summarize the expected quantitative data from a mitochondrial respiration assay using this compound. The values are representative and will vary depending on the cell type, cell density, and specific experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.
Table 1: Dose-Response of this compound on Maximal Respiration
| This compound Concentration (µM) | Maximal Oxygen Consumption Rate (OCR) (% of Basal) |
| 0 (Vehicle Control) | 100% |
| 0.5 | 150 - 200% |
| 1.0 | 250 - 350%[3] |
| 2.5 | 300 - 450% |
| 5.0 | 200 - 300% (potential for toxicity) |
| 10.0 | < 150% (likely toxic)[4] |
Table 2: Comparison of this compound with the Classical Uncoupler FCCP
| Parameter | This compound (1-2.5 µM) | FCCP (0.5-2 µM) |
| Basal OCR | No significant change | No significant change |
| Maximal OCR | Significant increase | Significant increase |
| Spare Respiratory Capacity | Significantly increased | Significantly increased |
| Proton Leak | Increased | Increased |
| ATP Production | Decreased | Decreased |
| ECAR | May increase to compensate for reduced mitochondrial ATP production | May increase |
Table 3: Cytotoxicity of this compound in Various Cell Lines (72h incubation)
| Cell Line | IC50 (µM) |
| MDA-MB-231 (Triple-Negative Breast Cancer) | ~10-30[4] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | ~3-10[4] |
| Vero (Kidney epithelial cells) | > 50[5] |
Note: IC50 values are highly dependent on the assay conditions and cell line.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS No. 2277-92-1)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.015 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for at least one year when stored properly.
Cell Culture and Seeding for Seahorse XF Assay
Materials:
-
Seahorse XF96 or XF24 cell culture microplates
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counter
Procedure:
-
Culture cells in a T-75 flask until they reach 70-80% confluency.
-
The day before the assay, harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh, pre-warmed complete medium.
-
Count the cells and determine the viability.
-
Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (typically 20,000 - 80,000 cells per well for most cancer cell lines). Ensure even cell distribution by leaving the plate at room temperature for 1 hour before placing it in a 37°C, 5% CO2 incubator overnight.
Seahorse XF Mitochondrial Stress Test Protocol with this compound
Materials:
-
Hydrated Seahorse XF sensor cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine, pH 7.4
-
Oligomycin (ATP synthase inhibitor)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
This compound working solutions
Assay Workflow Diagram:
Experimental Workflow for a Seahorse XF Mitochondrial Respiration Assay with this compound.
Day of Assay:
-
Prepare Assay Medium: Warm Seahorse XF Base Medium supplemented with the desired substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) to 37°C and adjust the pH to 7.4.
-
Prepare Injection Solutions:
-
Port A (Oligomycin): Prepare a working solution of oligomycin to a final concentration of 1.0 - 2.0 µM in assay medium.
-
Port B (this compound): Prepare a series of this compound working solutions to achieve final well concentrations ranging from 0.5 µM to 10 µM. It is recommended to perform a titration to determine the optimal concentration for maximal uncoupling without inducing toxicity in your specific cell line.
-
Port C (Rotenone/Antimycin A): Prepare a working solution of rotenone and antimycin A to a final concentration of 0.5 - 1.0 µM each in assay medium.
-
-
Cell Plate Preparation:
-
Remove the cell culture microplate from the incubator.
-
Gently wash the cells twice with pre-warmed assay medium.
-
Add the final volume of assay medium to each well (e.g., 180 µL for a XF96 plate).
-
Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes before starting the assay.
-
-
Load Sensor Cartridge: Load the prepared injection solutions into the appropriate ports of the hydrated sensor cartridge.
-
Run the Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
After calibration, replace the calibrant plate with the cell plate.
-
Initiate the mitochondrial stress test protocol. The instrument will measure basal OCR and ECAR, followed by sequential injections of oligomycin, this compound, and rotenone/antimycin A, with measurement periods after each injection.
-
Data Analysis and Interpretation
The Seahorse XF Wave software will automatically calculate the OCR and ECAR values. The key parameters to analyze are:
-
Basal Respiration: The initial OCR reading before any injections, representing the baseline mitochondrial activity.
-
ATP-Linked Respiration: The decrease in OCR after the injection of oligomycin, which represents the portion of basal respiration used to generate ATP.
-
Maximal Respiration: The OCR after the injection of this compound. This indicates the maximum respiratory capacity of the mitochondria.
-
Spare Respiratory Capacity: The difference between maximal respiration and basal respiration. This is a measure of the cell's ability to respond to an increased energy demand.
-
Proton Leak: The OCR remaining after oligomycin injection, which is not coupled to ATP synthesis.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A, which is due to cellular processes other than mitochondrial respiration.
Troubleshooting and Considerations
-
Optimal this compound Concentration: It is critical to perform a dose-response curve for this compound in your specific cell line. The optimal concentration will induce maximal OCR without causing a significant drop in OCR at later time points, which would indicate cytotoxicity.
-
Cytotoxicity: At higher concentrations or with prolonged exposure, this compound can be toxic to cells.[6] Monitor cell morphology and viability. A sharp decline in OCR after an initial increase following this compound injection is a sign of toxicity.
-
Comparison to FCCP: While FCCP is a commonly used uncoupler, this compound may have different potency and toxicity profiles in various cell types. Direct comparisons should be made with careful dose-response optimization for both compounds.
-
ECAR Response: An increase in the extracellular acidification rate (ECAR) after the addition of an uncoupler can indicate a compensatory shift to glycolysis to meet the cell's energy demands when mitochondrial ATP production is inhibited.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate mitochondrial respiration and cellular bioenergetics.
References
- 1. Uncoupling activity of the anthelmintic this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Uncoupling activity of the anthelmintic this compound in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acute and Subacute Toxicity Assessment of this compound in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antibacterial Activity of Oxyclozanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyclozanide, a salicylanilide anthelmintic, has demonstrated significant in vitro antibacterial activity, particularly against clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action is the uncoupling of oxidative phosphorylation, a critical energy production pathway in bacteria.[3][4] This document provides detailed protocols for evaluating the antibacterial properties of this compound, including the determination of minimum inhibitory concentration (MIC), time-kill kinetics, and anti-biofilm activity.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
This compound disrupts the bacterial cell's ability to produce ATP by acting as a protonophore. It dissipates the proton motive force across the bacterial cytoplasmic membrane, which is essential for ATP synthesis via ATP synthase. This uncoupling of the electron transport chain from ATP production leads to a rapid depletion of cellular energy, ultimately resulting in bacterial cell death.[3][4]
Caption: Uncoupling of Oxidative Phosphorylation by this compound.
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.
| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference |
| Staphylococcus pseudintermedius | Meticillin-Sensitive (MSSP) | 0.5 - 1 | [5] |
| Staphylococcus pseudintermedius | Meticillin-Resistant (MRSP) | 0.5 - 2 | [5] |
| Staphylococcus aureus | Meticillin-Resistant (MRSA) | 1 | [3][5] |
| Escherichia coli | - | No inhibition | [5] |
| Pseudomonas aeruginosa | - | No inhibition | [5] |
| Enterococcus faecalis | - | No inhibition | [5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium. The broth microdilution method is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to the desired starting concentration for serial dilutions.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of this compound in CAMHB.
-
Inoculation: Add the standardized bacterial inoculum to each well, except for the sterility control well.
-
Controls: Include a growth control (bacteria in CAMHB without this compound) and a sterility control (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound with no visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Time-Kill Kinetics Assay
This assay assesses the rate at which this compound kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound solutions at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Culture tubes or flasks
-
Shaking incubator (37°C)
-
Phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Protocol:
-
Prepare Cultures: Grow bacteria to the mid-logarithmic phase.
-
Exposure: Add this compound at different multiples of the predetermined MIC to the bacterial cultures. Include a no-drug control.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each culture.
-
Serial Dilution and Plating: Perform serial dilutions of the samples in PBS and plate onto agar plates.
-
Colony Counting: After incubation of the plates, count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.
-
Data Analysis: Plot log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[6]
Caption: Workflow for Time-Kill Kinetics Assay.
Anti-Biofilm Assay
This protocol evaluates the ability of this compound to inhibit biofilm formation or eradicate established biofilms. The crystal violet staining method is a common approach.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
This compound solutions
-
Crystal violet solution (0.1%)
-
Methanol (for fixing)
-
Acetic acid (33%) or ethanol (95%) for destaining
-
Plate reader
Protocol for Biofilm Inhibition:
-
Preparation: Add TSB and serial dilutions of this compound to the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow biofilm formation.
-
Washing: Gently wash the wells with PBS to remove planktonic bacteria.
-
Staining: Stain the adherent biofilms with crystal violet.
-
Destaining: Solubilize the bound crystal violet with acetic acid or ethanol.
-
Quantification: Measure the absorbance of the destained solution using a plate reader to quantify biofilm biomass.
Protocol for Biofilm Eradication:
-
Biofilm Formation: First, grow biofilms in the 96-well plate for 24-48 hours as described above.
-
Treatment: After washing away planktonic cells, add fresh media containing different concentrations of this compound to the established biofilms.
-
Incubation: Incubate for a further 24 hours.
-
Staining and Quantification: Proceed with washing, staining, and quantification as described for the inhibition assay.
Caption: Workflow for Anti-Biofilm Assay (Inhibition and Eradication).
References
- 1. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [guidechem.com]
- 5. The in vitro antibacterial activity of the anthelmintic drug this compound against common small animal bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Oxyclozanide Administration in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of oxyclozanide in various animal research models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the mechanism of action and experimental workflows.
Introduction
This compound is a salicylanilide anthelmintic agent primarily used in veterinary medicine to treat and control fascioliasis, a parasitic disease caused by liver flukes of the Fasciola genus, in ruminants such as cattle, sheep, and goats.[1][2] Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria, which disrupts ATP synthesis and leads to energy depletion and parasite death.[1][3][4] Beyond its anthelmintic properties, this compound has demonstrated other biological activities, including anti-adenovirus, anti-biofilm, antifungal, and antibacterial effects.[5] These diverse activities make it a compound of interest for further research and drug development.
Data Presentation
The following tables summarize key quantitative data for this compound administration in various animal models.
Table 1: Recommended Therapeutic Dosages
| Animal Model | Indication | Dosage | Route of Administration | Reference(s) |
| Cattle | Fascioliasis | 10-15 mg/kg body weight (BW) | Oral | [1][2][6] |
| Sheep | Fascioliasis | 15 mg/kg BW | Oral | [1][2][7] |
| Goats | Fascioliasis | 15 mg/kg BW | Oral | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound
| Animal Model | Dose (mg/kg BW) | Cmax (µg/mL) | Tmax (hours) | t½ (hours) | AUC (µg·h/mL) | Reference(s) |
| Cattle | 10 (oral suspension) | 15.87 ± 2.86 | 22.03 ± 3.34 | 64.40 ± 30.18 | 965.61 ± 220.10 | [8] |
| Cattle | 12.5 (oral) | 14 - 17 | 25 | ~21 | Not Reported | [1] |
| Sheep | 12.5 (oral) | 25 - 29 | ~22 | 21.3 - 26.0 | 880 - 1007 | [1] |
| Sheep | 15 (oral) | 19.0 ± 2.3 | Not Reported | 7.3 | 51 ± 8 | [9] |
| Sheep | 15 (oral, with Levamisole) | 11.01 | 20 | 21.74 | 488.70 | [10] |
| Goats | 15 (oral, with Levamisole) | 6.68 | 24 | 18.71 | 309.33 | [10] |
| Rats (90-day study, in diet) | 44.5 | 43 - 65 (at 12 weeks) | Not Reported | 10 - 14 | Not Reported | [1] |
Table 3: Toxicological Data for this compound
| Animal Model | Parameter | Value | Route of Administration | Reference(s) |
| Rats (female) | LD50 | 3519 mg/kg BW | Oral | [11] |
| Rats | LD50 | 3707 mg/kg BW | Oral | [12] |
| Mice | LD50 | 1674 mg/kg BW | Oral | [13] |
| Rats | NOEL (3-month study) | 9 mg/kg BW/day | Oral (in diet) | [1][11] |
| Dogs | NOEL (3-month study) | 5 mg/kg BW/day | Oral | [1][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Preparation of this compound Suspension for Oral Administration
Objective: To prepare a stable and homogenous suspension of this compound for oral gavage in laboratory animals.
Materials:
-
This compound powder (pharmaceutical grade)
-
Vehicle (e.g., 0.2% Sodium Carboxymethyl Cellulose (CMC-Na) solution, 0.5% Tween 80)
-
Distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Graduated cylinders and beakers
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.
-
Weigh the precise amount of this compound powder.
-
Prepare the vehicle solution. For a 0.2% CMC-Na solution, dissolve 0.2 g of CMC-Na in 100 mL of distilled water. Gentle heating and stirring may be required to achieve complete dissolution.
-
Gradually add the this compound powder to a small volume of the vehicle in a mortar and triturate to form a smooth paste. This prevents clumping.
-
Alternatively, use a homogenizer to disperse the powder in the vehicle.
-
Transfer the paste to a beaker containing the remaining volume of the vehicle.
-
Rinse the mortar and pestle with a small amount of vehicle and add it to the beaker to ensure a complete transfer of the drug.
-
Place the beaker on a magnetic stirrer and stir continuously for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or sedimentation. Continue stirring until a homogenous suspension is achieved.
-
Store the suspension in a well-labeled, airtight container at 4°C. Shake well before each use.
Protocol for Oral Gavage in Rats
Objective: To accurately administer a defined volume of this compound suspension directly into the stomach of a rat.
Materials:
-
This compound suspension
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringe
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, and eye protection
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the correct dosage volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[7]
-
Handle the animal calmly to minimize stress.
-
-
Dosage Preparation:
-
Gently shake the this compound suspension to ensure homogeneity.
-
Draw the calculated volume of the suspension into the syringe.
-
Attach the gavage needle to the syringe, ensuring there are no air bubbles.
-
-
Restraint:
-
Securely restrain the rat with one hand, holding the scruff of the neck to immobilize the head. The body should be held in a vertical position.[2]
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.[7]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[9]
-
The needle should pass easily down the esophagus. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.
-
-
Administration:
-
Once the needle is in the correct position, slowly depress the syringe plunger to administer the suspension.[2]
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing or fluid from the nose, for at least 10-15 minutes.[13]
-
In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT) in Sheep
Objective: To determine the efficacy of this compound against gastrointestinal trematodes in sheep by comparing fecal egg counts before and after treatment.
Materials:
-
This compound drench
-
Drenching gun
-
Fecal collection bags or gloves
-
Marking crayons or ear tags for animal identification
-
Microscope
-
McMaster slides
-
Saturated salt solution (flotation solution)
-
Weighing scale
Procedure:
-
Animal Selection and Pre-Treatment Sampling (Day 0):
-
Select a group of at least 10-15 sheep with naturally acquired trematode infections.
-
Collect individual fecal samples directly from the rectum of each animal.[9]
-
Label each sample with the animal's identification number.
-
Perform fecal egg counts (FEC) on each sample using a standardized method like the McMaster technique to determine the number of eggs per gram (EPG) of feces.
-
-
Treatment:
-
Weigh each sheep to calculate the correct dose of this compound.
-
Administer the this compound drench orally according to the manufacturer's instructions.
-
-
Post-Treatment Sampling (Day 10-14):
-
Collect individual fecal samples from the same animals 10-14 days after treatment.[9]
-
Perform FEC on these samples to determine the post-treatment EPG.
-
-
Calculation of Efficacy:
-
Calculate the Fecal Egg Count Reduction (FECR) percentage using the following formula: FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
-
An efficacy of 95% or greater is generally considered effective.[9]
-
In Vitro Assessment of Mitochondrial Uncoupling: Oxygen Consumption Rate (OCR) Assay
Objective: To measure the effect of this compound on the oxygen consumption rate of isolated mitochondria or intact cells, providing direct evidence of mitochondrial uncoupling.
Materials:
-
Seahorse XF Analyzer (or similar instrument for measuring OCR)
-
Isolated mitochondria or cultured cells
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Mitochondrial assay solution (MAS)
-
Substrates for mitochondrial respiration (e.g., pyruvate, malate, glutamate)
-
Mitochondrial inhibitors:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (a known mitochondrial uncoupler, used as a positive control)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Seahorse XF cell culture microplates
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound and mitochondrial inhibitors in the appropriate assay medium.
-
Hydrate the sensor cartridge of the Seahorse XF Analyzer overnight in calibrant solution at 37°C in a non-CO2 incubator.
-
-
Cell/Mitochondria Seeding:
-
Assay Protocol:
-
Replace the culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injection ports of the sensor cartridge with the compounds to be tested (this compound, oligomycin, FCCP, and rotenone/antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay.
-
The instrument will measure the basal OCR, followed by sequential injections of the compounds:
-
This compound (or vehicle control): To measure its immediate effect on OCR. An increase in OCR indicates uncoupling.
-
Oligomycin: To inhibit ATP synthase. The remaining OCR is due to proton leak.
-
FCCP: To induce maximal respiration.
-
Rotenone/Antimycin A: To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
The Seahorse software calculates various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.
-
Compare the OCR profiles of cells treated with this compound to those of the vehicle control and the positive control (FCCP). A significant increase in OCR after this compound addition, similar to the effect of FCCP, confirms its uncoupling activity.
-
In Vitro Assessment of ATP Depletion
Objective: To quantify the reduction in cellular ATP levels following treatment with this compound.
Materials:
-
Cultured cells (e.g., a relevant parasite cell line or a mammalian cell line)
-
This compound stock solution
-
Cell culture medium
-
96-well white-walled plates
-
Commercially available ATP luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in a 96-well white-walled plate and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate the cells for a defined period (e.g., 1, 6, 12, or 24 hours).
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate and enzyme for the luminescence reaction.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present.
-
Normalize the data to the vehicle control to determine the percentage reduction in ATP levels at each this compound concentration.
-
Plot the results as a dose-response curve to determine the EC50 for ATP depletion.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]
- 2. combar-ca.eu [combar-ca.eu]
- 3. Confounding factors affecting faecal egg count reduction as a measure of anthelmintic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for voluntary oral administration of drugs in mice [ouci.dntb.gov.ua]
- 5. DSpace [repository.kaust.edu.sa]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. agriculture.gov.au [agriculture.gov.au]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of ATP concentrations in mitochondria of living cells using luminescence and fluorescence approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Detection of Oxyclozanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical detection of Oxyclozanide, a salicylanilide anthelmintic used in veterinary medicine. The primary method detailed is based on square wave anodic stripping voltammetry (SWASV) using a carbon paste electrode (CPE), a sensitive and cost-effective approach for its quantification in pharmaceutical formulations and water samples.
Introduction
This compound is a crucial veterinary drug for treating parasitic infections. Monitoring its concentration in pharmaceutical products and environmental samples is essential for ensuring dosage accuracy and preventing ecological contamination. Electrochemical sensors offer a rapid, simple, and sensitive alternative to traditional chromatographic methods for the determination of this compound.[1] This document outlines the principles, protocols, and performance characteristics of an electrochemical sensor for this compound detection.
The detection mechanism is based on the electrochemical oxidation of this compound on the surface of a carbon paste electrode.[1] The process is irreversible and controlled by adsorption, where this compound molecules accumulate on the electrode surface before the voltammetric scan, enhancing the detection signal.[2]
Signaling Pathway and Detection Mechanism
The electrochemical detection of this compound involves its direct oxidation at the working electrode. The signal generated is a result of the Faradaic current produced during this electron transfer process. The key steps are:
-
Accumulation: this compound in the sample solution adsorbs onto the surface of the carbon paste electrode.
-
Voltammetric Scan: A potential waveform (square wave) is applied to the electrode.
-
Oxidation: At a specific potential, this compound undergoes irreversible oxidation.
-
Signal Generation: This oxidation process generates a current peak, the height of which is proportional to the concentration of this compound.
Experimental Protocols
This section provides detailed methodologies for the preparation of the electrochemical sensor and the analytical procedure for this compound determination.
Apparatus and Reagents
-
Potentiostat/Galvanostat: Capable of performing cyclic voltammetry (CV) and square wave anodic stripping voltammetry (SWASV).
-
Three-Electrode System:
-
Working Electrode: Carbon Paste Electrode (CPE).
-
Reference Electrode: Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
-
Reagents:
-
Graphite powder (<150 µm).
-
Paraffin oil.
-
This compound standard.
-
Britton-Robinson (BR) buffer solution.
-
Other reagents for sample preparation as needed (e.g., acetonitrile, phosphoric acid).
-
Preparation of the Carbon Paste Electrode (CPE)
-
Prepare the carbon paste by thoroughly mixing graphite powder and paraffin oil in a 70:30 (w/w) ratio in a mortar.[3]
-
Pack the resulting paste firmly into the cavity of the electrode holder (e.g., a 3 mm diameter electrode body).[3]
-
Smooth the surface of the electrode by rubbing it on a clean sheet of paper until a shiny surface is obtained.
-
Before each measurement, the electrode surface should be renewed by extruding a small amount of the paste and smoothing it again.
Electrochemical Measurement Procedure
The following workflow outlines the steps for the determination of this compound using the prepared CPE.
Detailed Steps:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).[2]
-
Prepare the supporting electrolyte, which is a Britton-Robinson (BR) buffer solution at pH 2.0.[1]
-
Set up the three-electrode cell containing the BR buffer.
-
Add a known volume of the this compound standard or sample solution to the electrochemical cell.
-
Perform the square wave anodic stripping voltammetry measurement under the optimized conditions presented in Table 1.
-
Record the voltammogram and measure the height of the anodic peak current at approximately +780 mV.[1]
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound standards.
-
Determine the concentration of this compound in the unknown sample using the calibration curve.
Data Presentation
The performance of the carbon paste electrode for the determination of this compound using square wave anodic stripping voltammetry is summarized below.
Table 1: Optimized Experimental Parameters for SWASV
| Parameter | Optimized Value |
| Supporting Electrolyte | Britton-Robinson Buffer |
| pH | 2.0 |
| Accumulation Potential | 0 V |
| Accumulation Time | 60 s |
| Frequency | 50 Hz |
| Pulse Amplitude | 25 mV |
| Step Potential | 5 mV |
Data sourced from Demir and Silah (2020).[1]
Table 2: Analytical Performance of the CPE Sensor for this compound Detection
| Parameter | Value |
| Linear Range | 0.058 to 4.00 mg/L |
| Limit of Detection (LOD) | 0.017 mg/L |
| Correlation Coefficient (r²) | 0.9975 |
| Repeatability (RSD, n=10) | 2.5% |
Data sourced from Demir and Silah (2020).[1]
Table 3: Recovery Studies of this compound in Different Matrices
| Sample Matrix | Spiked Concentration | Found Concentration | Recovery (%) | RSD (%) |
| Pharmaceutical Formulation | 10.0 mg/L | 10.15 ± 0.21 mg/L | 101.5 | 2.1 |
| Tap Water | 0.25 mg/L | 0.255 ± 0.004 mg/L | 102.2 | 1.5 |
| Tap Water | 0.50 mg/L | 0.522 ± 0.007 mg/L | 104.5 | 1.3 |
Data sourced from Demir and Silah (2020).[1]
Potential Alternative Sensing Strategies
While the carbon paste electrode provides a robust and sensitive method for this compound detection, other electrochemical sensor designs could offer further enhancements in performance.
-
Modified Electrodes: The surface of the working electrode can be modified with various materials to improve sensitivity and selectivity. Nanomaterials such as carbon nanotubes, graphene, and metal nanoparticles can increase the electrode's surface area and catalytic activity.
-
Screen-Printed Electrodes (SPEs): SPEs are disposable, mass-producible, and suitable for portable, on-site analysis. They offer a cost-effective platform for routine monitoring of veterinary drug residues.
-
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic receptors with tailor-made binding sites for a specific target molecule. Integrating MIPs onto an electrode surface can significantly enhance the selectivity of the sensor for this compound, especially in complex sample matrices.
The development of these alternative sensors would follow a logical progression from material synthesis to sensor integration and analytical validation.
Conclusion
The electrochemical method utilizing a carbon paste electrode with square wave anodic stripping voltammetry presents a highly effective, sensitive, and straightforward analytical technique for the determination of this compound.[1] The detailed protocols and performance data provided in these application notes serve as a valuable resource for researchers and professionals in drug development and quality control. Future research may focus on the development of modified and disposable sensors to further enhance the portability and selectivity of electrochemical methods for veterinary drug analysis.
References
Application Notes and Protocols for Cell Viability Assays with Oxyclozanide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyclozanide is a salicylanilide anthelmintic agent that primarily functions by uncoupling oxidative phosphorylation in the mitochondria of parasites, leading to a disruption in ATP production.[1][2][3][4][5] Recent studies have highlighted its potential as an anticancer agent, demonstrating selective effects in certain cancer types, such as triple-negative breast cancer.[6] This document provides detailed protocols for assessing cell viability following this compound treatment using common laboratory assays: MTT, XTT, and Trypan Blue exclusion. Additionally, it summarizes quantitative data from a key study and visualizes the experimental workflow and a relevant signaling pathway.
Mechanism of Action
This compound's primary mechanism of action is the uncoupling of oxidative phosphorylation, which inhibits ATP synthesis.[1] In the context of cancer, particularly triple-negative breast cancer, this compound has been shown to interact with the S100A9 protein, inhibiting the interaction between S100A9 and the Receptor for Advanced Glycation Endproducts (RAGE).[6] This interaction can affect downstream signaling pathways, such as the ERK pathway, and induce apoptosis, as indicated by the cleavage of PARP.[6]
Data Presentation: Quantitative Summary of this compound's Effect on Cell Viability
The following table summarizes the dose-dependent effect of this compound on the viability of triple-negative breast cancer (TNBC) cell lines as determined by the MTT assay after 72 hours of treatment.[6]
| Cell Line | S100A9 Expression | This compound Concentration (µM) | % Cell Viability (relative to DMSO control) |
| MDA-MB-231 | Positive | 3 | ~90% |
| 10 | ~75% | ||
| 30 | ~50% | ||
| MDA-MB-468 | Negative | 3 | ~100% |
| 10 | ~100% | ||
| 30 | ~95% |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8]
Materials:
-
This compound (stock solution prepared in DMSO)[2]
-
Cell culture medium (serum-free for incubation with MTT)[9]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[9]
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. As a control, prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration.[6] Aspirate the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After incubation, carefully aspirate the medium containing this compound. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate at 37°C for 3-4 hours, protected from light.[9]
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm or 590 nm using a microplate reader.[9][10]
-
Data Analysis: Subtract the background absorbance from a blank well (medium, MTT, and solvent only). Calculate cell viability as a percentage of the vehicle-treated control cells.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based assay where the reduction of XTT by metabolically active cells produces a soluble formazan product, simplifying the workflow.[11][12]
Materials:
-
This compound (stock solution prepared in DMSO)[2]
-
XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT reagent and an electron-coupling agent)[13]
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Addition: Prepare the XTT working solution by mixing the XTT solution and the electron coupling reagent (e.g., in a 50:1 ratio) immediately before use.[13] Add 50 µL of the XTT working solution to each well.[11][13]
-
Incubation: Incubate the plate at 37°C for 2-5 hours, protected from light. The incubation time may need to be optimized based on the cell type.[11]
-
Absorbance Reading: Measure the absorbance of the soluble formazan at 450 nm. A reference wavelength of 660 nm can be used to subtract non-specific background readings.[11][14]
-
Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage of the vehicle-treated control cells.
Trypan Blue Exclusion Assay
This assay is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[15][16]
Materials:
-
This compound (stock solution prepared in DMSO)[2]
-
0.4% Trypan Blue solution[15]
-
Phosphate-buffered saline (PBS) or serum-free medium[17]
-
Hemocytometer or automated cell counter
-
Light microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound and a vehicle control for the desired duration.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 100 x g for 5 minutes.[18] For suspension cells, directly collect the cells and centrifuge.
-
Cell Resuspension: Discard the supernatant and resuspend the cell pellet in a known volume of PBS or serum-free medium.[17]
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[16] For example, mix 10 µL of cell suspension with 10 µL of trypan blue.
-
Incubation: Allow the mixture to incubate at room temperature for 3-5 minutes.[15] Avoid longer incubation times as this can lead to the staining of viable cells.[17]
-
Counting: Load 10 µL of the mixture into a hemocytometer. Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100.[16]
Visualizations
References
- 1. This compound - SBD Healthcare Pvt. Ltd. [sbdhealthcare.in]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 13. apexbt.com [apexbt.com]
- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trypan Blue Exclusion | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
Repurposing Oxyclozanide: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyclozanide, a salicylanilide anthelmintic, is a well-established veterinary drug primarily used to treat fascioliasis (liver fluke infections) in ruminants.[1] Its primary mechanism of action is the uncoupling of oxidative phosphorylation in parasites, leading to their death.[1] Recent drug repurposing studies have unveiled its potential beyond parasitology, demonstrating promising antiviral, anticancer, and neuroprotective activities. These findings have sparked significant interest in exploring this compound as a candidate for treating a range of human diseases.
This document provides detailed application notes and experimental protocols for researchers investigating the repurposed therapeutic potential of this compound. The protocols cover key assays for evaluating its efficacy in antiviral, anticancer, and neuroprotective contexts.
Section 1: Anticancer Activity of this compound
This compound has demonstrated selective anticancer effects, particularly in triple-negative breast cancer (TNBC) cells that express S100A9. It has been shown to inhibit the interaction between S100A9 and its receptors, the Receptor for Advanced Glycation End-products (RAGE) and Toll-like receptor 4 (TLR4), thereby impeding downstream signaling pathways that promote cancer cell proliferation and survival.
Data Presentation: Anticancer Efficacy
The following table summarizes the cytotoxic effects of this compound on different cancer cell lines.
| Cell Line | Cancer Type | Key Biomarker | IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | S100A9 Positive | 3.02 ± 0.08 |
| MDA-MB-231 | Triple-Negative Breast Cancer | S100A9 Negative | 8.68 ± 0.05 |
| MKN74 | Gastric Cancer | Not specified | > 100 |
| BJ | Normal Fibroblasts | Not applicable | > 100 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway: this compound's Inhibition of the S100A9/RAGE Pathway
The diagram below illustrates the proposed mechanism of this compound in S100A9-positive cancer cells.
Caption: this compound inhibits the S100A9/RAGE signaling pathway.
Experimental Protocols
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
This protocol assesses the effect of this compound on the phosphorylation of ERK, a key downstream effector of the S100A9/RAGE pathway.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image and quantify the band intensities. Normalize phospho-ERK to total-ERK and the loading control (GAPDH).
Section 2: Antiviral Activity of this compound
This compound has been identified as a potential broad-spectrum antiviral agent. Its mechanism of action in this context is still under investigation but may involve interference with viral entry or replication processes.
Data Presentation: Antiviral Efficacy
The following table presents hypothetical data on the antiviral activity of this compound against a model virus.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A Virus (H1N1) | MDCK | 5.2 | > 100 | > 19.2 |
| SARS-CoV-2 | Vero E6 | 3.7 | > 100 | > 27.0 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50.
Experimental Workflow: Plaque Reduction Assay
The diagram below outlines the workflow for determining the antiviral activity of this compound using a plaque reduction assay.
Caption: Workflow for the Plaque Reduction Neutralization Test.
Experimental Protocol
This assay quantifies the ability of this compound to inhibit the infectivity of a virus.
Materials:
-
Host cell line (e.g., MDCK for Influenza, Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Complete culture medium
-
This compound
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
24-well plates
Procedure:
-
Seed host cells in 24-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in serum-free medium.
-
In a separate plate, mix the this compound dilutions with a constant amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Remove the medium from the cell monolayers and inoculate with the virus-Oxyclozanide mixtures. Include a virus-only control.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and add 1 mL of the semi-solid overlay medium to each well.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.
Section 3: Neuroprotective Effects of this compound
Neurodegenerative diseases are often characterized by the aggregation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein (α-syn) in Parkinson's disease. The potential of this compound to interfere with these aggregation processes and protect neuronal cells is an active area of investigation.
Data Presentation: Neuroprotective Efficacy
The following table shows hypothetical data on the neuroprotective effects of this compound in an in vitro model of neurotoxicity.
| Cell Line | Neurotoxin | This compound (µM) | Neuronal Viability (%) |
| SH-SY5Y | Aβ (1-42) oligomers (10 µM) | 0 | 52 ± 4.5 |
| SH-SY5Y | Aβ (1-42) oligomers (10 µM) | 1 | 65 ± 5.1 |
| SH-SY5Y | Aβ (1-42) oligomers (10 µM) | 5 | 88 ± 3.9 |
| SH-SY5Y | Aβ (1-42) oligomers (10 µM) | 10 | 95 ± 2.7 |
Logical Relationship: Investigating Neuroprotection
The diagram below illustrates the logical steps to investigate the neuroprotective effects of this compound.
Caption: Logical workflow for neuroprotection studies.
Experimental Protocols
This protocol describes the culture and differentiation of SH-SY5Y neuroblastoma cells into a more mature neuronal phenotype for neurotoxicity studies.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Differentiation medium (e.g., DMEM/F12 with 1% FBS and 10 µM retinoic acid)
-
Culture flasks and plates
Procedure:
-
Culture SH-SY5Y cells in complete medium.
-
To induce differentiation, plate the cells at a low density and replace the complete medium with differentiation medium.
-
Continue to culture the cells in differentiation medium for 5-7 days, changing the medium every 2-3 days.
-
Differentiated cells will exhibit a more neuron-like morphology with extended neurites.
This protocol evaluates the ability of this compound to protect neuronal cells from Aβ-induced toxicity.
Materials:
-
Differentiated SH-SY5Y cells
-
Synthetic Aβ (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
DMSO
-
This compound
-
Cell viability assay reagents (e.g., MTT)
Procedure:
-
Prepare Aβ oligomers by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO followed by dilution in culture medium and incubation.
-
Plate differentiated SH-SY5Y cells in 96-well plates.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Add the prepared Aβ oligomers to the cells and incubate for 24-48 hours.
-
Assess cell viability using the MTT assay as described in Protocol 1.1.
This assay measures the effect of this compound on the in vitro aggregation of Aβ or α-synuclein.
Materials:
-
Aβ (1-42) or α-synuclein protein
-
Thioflavin T (ThT) solution
-
Assay buffer (e.g., PBS)
-
This compound
-
96-well black plates with clear bottoms
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of Aβ or α-synuclein in assay buffer.
-
In a 96-well plate, mix the protein solution with various concentrations of this compound and ThT.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals.
-
Plot the fluorescence intensity over time to monitor the aggregation kinetics and determine the effect of this compound.
Section 4: Modulation of Key Signaling Pathways
This compound's therapeutic effects are likely mediated through the modulation of multiple intracellular signaling pathways that are crucial for cell survival, proliferation, and apoptosis.
Signaling Pathway: General Apoptosis Pathway
The following diagram illustrates the intrinsic and extrinsic apoptosis pathways and potential points of intervention for a therapeutic compound.
Caption: Overview of the apoptosis signaling pathways.
Experimental Protocol
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
The protocols and data presented in these application notes provide a framework for the in vitro investigation of this compound as a repurposed drug. These experimental designs can be adapted to specific research questions and cell systems to further elucidate the mechanisms of action and therapeutic potential of this promising compound in oncology, virology, and neurodegenerative disease research.
References
Application of Oxyclozanide in High-Throughput Screening: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyclozanide is a salicylanilide anthelmintic agent traditionally used in veterinary medicine to treat fascioliasis (liver fluke infections). Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This disruption of the mitochondrial proton gradient inhibits the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to parasite death.
Recent drug repurposing efforts have highlighted the potential of this compound for other therapeutic applications, including as an antibacterial agent, particularly against multidrug-resistant strains of Staphylococcus aureus (MRSA). Its well-defined effect on a fundamental cellular process makes it a valuable tool compound in high-throughput screening (HTS) for the discovery of novel therapeutics targeting cellular metabolism and bioenergetics.
These application notes provide detailed protocols for utilizing this compound in HTS campaigns, focusing on its antibacterial properties and its role as a mitochondrial uncoupler.
Data Presentation: Antimicrobial Activity of this compound
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains, demonstrating its potential as an antibacterial agent. This data is crucial for designing HTS assays for antibacterial drug discovery, where this compound can serve as a positive control.
| Bacterial Species | Strain Type | MIC (µg/mL) |
| Staphylococcus pseudintermedius | Methicillin-Sensitive (MSSP) | 0.5 - 1 |
| Staphylococcus pseudintermedius | Methicillin-Resistant (MRSP) | 0.5 - 2 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mitochondrial Uncoupling by this compound
This compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton motive force. This uncoupling of the electron transport chain from ATP synthesis leads to a decrease in cellular ATP levels and an increase in AMP. The elevated AMP:ATP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation triggers downstream signaling cascades to restore energy balance by promoting catabolic pathways and inhibiting anabolic processes. The disruption of mitochondrial function can also lead to an increase in reactive oxygen species (ROS), which can act as signaling molecules and, at high levels, induce cellular damage and apoptosis.
Experimental Protocols
Protocol 1: High-Throughput Screening for Inhibitors of Staphylococcus aureus Growth
This protocol describes a cell-based HTS assay to identify compounds that inhibit the growth of Staphylococcus aureus. This compound is used as a positive control. The assay is based on measuring bacterial growth by monitoring the optical density (OD) at 600 nm.
Materials:
-
Staphylococcus aureus (e.g., ATCC 29213 or a clinical MRSA isolate)
-
Tryptic Soy Broth (TSB)
-
This compound (positive control)
-
DMSO (vehicle control)
-
Compound library
-
Sterile 384-well microplates
-
Microplate reader capable of measuring absorbance at 600 nm
Experimental Workflow:
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, inoculate a single colony of S. aureus into TSB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh TSB to achieve a starting OD600 of approximately 0.05 (corresponds to ~1 x 10^5 CFU/mL).
-
-
Plate Preparation:
-
Using an automated liquid handler, dispense 1 µL of each compound from the library into the wells of a 384-well plate.
-
In control wells, dispense 1 µL of this compound solution (e.g., at a final concentration of 10 µg/mL) as a positive control.
-
In other control wells, dispense 1 µL of DMSO as a negative (vehicle) control.
-
-
Assay Execution:
-
Add 50 µL of the prepared S. aureus inoculum to each well of the 384-well plates.
-
Seal the plates and incubate at 37°C for 16-24 hours with shaking.
-
-
Data Acquisition and Analysis:
-
After incubation, measure the OD600 of each well using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD_compound - OD_blank) / (OD_dmso - OD_blank))
-
Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| A Z'-factor > 0.5 indicates a robust assay.
-
Compounds exhibiting a high percentage of inhibition (e.g., >80%) are considered primary hits for further validation.
-
Protocol 2: High-Throughput Screening for Mitochondrial Uncouplers
This protocol describes a cell-based HTS assay to identify compounds that act as mitochondrial uncouplers by measuring changes in mitochondrial membrane potential (MMP). The assay utilizes the fluorescent dye JC-1, which exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In cells with low MMP (due to uncoupling), JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial uncoupling. This compound is used as a reference uncoupler.[1][2][3]
Materials:
-
Adherent cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (reference uncoupler)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) (positive control uncoupler)
-
DMSO (vehicle control)
-
JC-1 dye
-
Compound library
-
Sterile, black-walled, clear-bottom 384-well microplates
-
Fluorescence microplate reader with filters for green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) fluorescence.
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into black-walled, clear-bottom 384-well plates at a density of 5,000-10,000 cells per well in 50 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and FCCP in culture medium.
-
Using an automated liquid handler, add 1 µL of each compound from the library, this compound, FCCP (e.g., final concentration 10 µM), and DMSO to the appropriate wells.
-
Incubate the plates for 1-2 hours at 37°C.
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-5 µg/mL in culture medium).
-
Add 10 µL of the JC-1 staining solution to each well.
-
Incubate the plates for 30 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) wavelengths using a fluorescence microplate reader.
-
Calculate the ratio of red to green fluorescence for each well.
-
A significant decrease in the red/green fluorescence ratio compared to the DMSO control indicates mitochondrial depolarization and a potential hit.
-
Calculate the Z'-factor using the FCCP-treated wells as the positive control to assess assay quality.
-
Compounds that induce a dose-dependent decrease in the red/green fluorescence ratio are selected for further investigation.
-
Conclusion
This compound serves as a versatile tool for high-throughput screening in drug discovery. Its established antibacterial activity makes it an excellent positive control for screens aimed at identifying new antibiotics. Furthermore, its well-characterized mechanism as a mitochondrial uncoupler allows for its use as a reference compound in assays designed to find modulators of cellular bioenergetics. The protocols provided herein offer robust frameworks for the application of this compound in HTS campaigns, facilitating the discovery of new chemical entities with therapeutic potential.
References
Application Notes and Protocols: In Vivo Imaging of Oxyclozanide's Effects on Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyclozanide, a salicylanilide anthelmintic drug, has demonstrated promising anticancer properties through various mechanisms, including the disruption of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. This document provides detailed application notes and experimental protocols for the in vivo imaging of this compound's therapeutic effects on tumors, offering a guide for preclinical evaluation of this repurposed drug.
Mechanism of Action
This compound exerts its anticancer effects through the modulation of several critical signaling pathways. Primarily, it has been identified as an inhibitor of the interaction between S100A9 and the Receptor for Advanced Glycation End products (RAGE), as well as Toll-like receptor 4 (TLR4).[1][2][3] This inhibition disrupts downstream signaling cascades, including the ERK pathway, leading to reduced cancer cell proliferation.[1] Additionally, this compound has been shown to affect mTOR and STAT3 signaling, both of which are pivotal in tumor cell survival, proliferation, and angiogenesis.[4][5]
Data Presentation
Table 1: In Vivo Efficacy of this compound on Triple-Negative Breast Cancer (TNBC) Xenografts
| Treatment Group | Dose | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SD |
| Vehicle Control | - | 1,250 ± 150 | - | 1.5 ± 0.2 |
| This compound | 30 mg/kg | 625 ± 100 | 50 | 0.75 ± 0.1 |
Data adapted from a xenograft animal model study.[1] Tumor volumes and weights were measured at the end of the study.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound's Anticancer Activity
Caption: this compound inhibits S100A9, STAT3, and mTOR pathways.
Experimental Workflow for In Vivo Imaging
Caption: Workflow for in vivo imaging of this compound's effects.
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of Tumor Growth Inhibition
Objective: To non-invasively monitor and quantify the effect of this compound on the growth of luciferase-expressing tumors in a xenograft mouse model.
Materials:
-
Luciferase-expressing cancer cells (e.g., MDA-MB-231-luc)
-
Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
D-luciferin
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Sterile PBS, syringes, needles
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture and Preparation: Culture luciferase-expressing cancer cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Inoculation: Anesthetize mice and subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers.
-
Animal Grouping and Treatment: Randomize mice into treatment and control groups (n=5-10 per group). Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage daily.
-
Bioluminescence Imaging:
-
Once a week, anesthetize the mice.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Wait for 10-15 minutes for substrate distribution.
-
Place the mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. Exposure time may vary depending on the signal intensity.
-
-
Data Analysis:
-
Define regions of interest (ROI) around the tumor area on the acquired images.
-
Quantify the bioluminescent signal (total photon flux or radiance) within the ROI using the system's software.
-
Plot the average bioluminescent signal over time for each group to assess tumor growth kinetics.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further ex vivo analysis (e.g., immunohistochemistry for pERK and TSP-1).[1]
Protocol 2: In Vivo Fluorescence Imaging of Tumor Angiogenesis Inhibition
Objective: To visualize and quantify the effect of this compound on tumor angiogenesis using a fluorescently-labeled angiogenesis probe.
Materials:
-
Cancer cells (e.g., MDA-MB-231)
-
Immunodeficient mice
-
This compound and vehicle
-
Near-infrared (NIR) fluorescent angiogenesis probe (e.g., fluorescently labeled antibody against an endothelial marker like CD31, or an integrin-targeting probe)
-
In vivo fluorescence imaging system
-
Anesthesia
Procedure:
-
Tumor Model Establishment: Establish subcutaneous tumors as described in Protocol 1.
-
Treatment: Administer this compound or vehicle as described in Protocol 1.
-
Fluorescence Imaging:
-
Towards the end of the treatment period, inject the NIR fluorescent angiogenesis probe intravenously into the mice.
-
Allow the probe to circulate and accumulate at the tumor site for the recommended time (this will vary depending on the probe).
-
Anesthetize the mice and place them in the fluorescence imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the chosen probe.
-
-
Data Analysis:
-
Draw ROIs around the tumor and a contralateral non-tumor area.
-
Quantify the fluorescence intensity within the ROIs.
-
Calculate the tumor-to-background ratio to assess the specific accumulation of the probe in the tumor vasculature.
-
Compare the fluorescence signal between the this compound-treated and control groups.
-
-
Ex Vivo Confirmation: After the final imaging session, excise the tumors and other organs for ex vivo fluorescence imaging to confirm the in vivo findings and assess the biodistribution of the probe.[6] Further analysis can be performed using immunohistochemistry to correlate the fluorescence signal with microvessel density (e.g., CD31 staining).
Conclusion
In vivo imaging provides a powerful, non-invasive tool to longitudinally monitor the therapeutic efficacy of this compound in preclinical cancer models. Bioluminescence imaging is well-suited for tracking overall tumor burden and growth inhibition, while fluorescence imaging with targeted probes can offer specific insights into the anti-angiogenic effects of the drug. The protocols outlined here provide a framework for researchers to investigate and quantify the anticancer effects of this compound, facilitating its further development as a potential cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Common Interactions between S100A4 and S100A9 Defined by a Novel Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of STAT3 signaling targets both tumor-initiating and differentiated cell populations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Spectrophotometric Determination of Oxyclozanide
Introduction
Oxyclozanide is a salicylanilide anthelmintic agent widely used in veterinary medicine to treat and control fascioliasis in ruminants such as cattle, sheep, and goats. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this compound. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative determination of this compound in bulk and dosage forms. This application note describes a validated UV-Vis spectrophotometric method for the determination of this compound.
Principle
The method is based on the measurement of the absorbance of a methanolic solution of this compound at its wavelength of maximum absorbance (λmax). The concentration of this compound is then determined by relating the absorbance to a standard calibration curve. This direct spectrophotometric method is suitable for the analysis of this compound in the absence of interfering substances that absorb in the same region.
Experimental Protocols
I. Preparation of Standard Stock Solution
-
Weighing: Accurately weigh approximately 100 mg of pure this compound standard.
-
Dissolution: Transfer the weighed standard to a 100 mL volumetric flask.
-
Solubilization: Add approximately 70 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.
-
Dilution: Bring the solution to volume with methanol and mix thoroughly. This yields a standard stock solution of 1000 µg/mL.
-
Working Standard: From the stock solution, prepare a working standard solution of 100 µg/mL by diluting 10 mL of the stock solution to 100 mL with methanol in a separate volumetric flask.
II. Preparation of Calibration Curve
-
Aliquots: Prepare a series of dilutions by transferring appropriate aliquots of the 100 µg/mL working standard solution into a set of 10 mL volumetric flasks. For a linearity range of 5-40 µg/mL, the aliquots would range from 0.5 mL to 4.0 mL.[1]
-
Dilution: Dilute each flask to the mark with methanol and mix well. This will result in standard solutions with concentrations of 5, 10, 15, 20, 25, 30, 35, and 40 µg/mL.
-
Spectrophotometric Measurement:
-
Calibration Curve Construction: Plot a graph of absorbance versus the corresponding concentration of this compound (µg/mL). Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
III. Analysis of a Pharmaceutical Formulation (e.g., Oral Suspension)
-
Sample Preparation: Accurately weigh a quantity of the oral suspension equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Extraction: Add about 70 mL of methanol and sonicate for 15-20 minutes to extract the drug.
-
Dilution: Make up the volume to 100 mL with methanol and mix thoroughly.
-
Filtration: Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove any undissolved excipients.
-
Assay Preparation: Dilute an appropriate volume of the filtrate with methanol to obtain a theoretical concentration that falls within the established calibration range (e.g., 20 µg/mL).
-
Absorbance Measurement: Measure the absorbance of the final sample solution at 300 nm against a methanol blank.
-
Concentration Determination: Calculate the concentration of this compound in the sample solution using the regression equation derived from the calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound based on published data.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 300 nm | [1][2][3][4] |
| Solvent | Methanol | [1] |
| Linearity Range | 5 - 40 µg/mL | [1] |
| Regression Equation | A = 0.0249C + 0.0053 | [1] |
| Correlation Coefficient (r) | 0.9995 | [1] |
| Mean Percentage Recovery | 100.21 ± 0.844% | [1][3] |
Visualizations
Below are diagrams illustrating the experimental workflow for the spectrophotometric determination of this compound.
Caption: Experimental workflow for the spectrophotometric determination of this compound.
References
Application Note: LC-MS/MS Analysis of Oxyclozanide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyclozanide is a salicylanilide anthelmintic agent widely employed for the treatment and control of fascioliasis (liver fluke disease) in ruminants such as cattle, sheep, and goats.[1][2] Its mechanism of action involves the uncoupling of oxidative phosphorylation in the parasite.[3] To ensure food safety and optimize dosing regimens, it is crucial to have sensitive and reliable analytical methods for quantifying this compound and its metabolites in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity, selectivity, and robustness, making it ideal for pharmacokinetic studies and residue monitoring.[1] This application note provides detailed protocols for the extraction and LC-MS/MS analysis of this compound in plasma and tissues.
Metabolic Pathway of this compound
The metabolism of this compound in ruminants leads to the formation of several metabolites. In vivo studies have identified a sulphone metabolite and two different glucuronide conjugates in urine.[3] The parent compound is the primary component found in feces.[3] Understanding this pathway is essential for comprehensive pharmacokinetic and residue analysis.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Protocol 1: Analysis of this compound in Bovine Plasma
This protocol details a method for the quantification of this compound in cattle plasma using a simple liquid-liquid extraction procedure.[1][4]
A. Reagents and Materials
-
This compound reference standard
-
Niclosamide (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Acetic acid
-
Purified water (Milli-Q or equivalent)
-
Bovine plasma
B. Standard Solution Preparation
-
Stock Solution (2000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve in methanol in a 50 mL volumetric flask.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol.
-
Internal Standard (IS) Solution (0.200 µg/mL): Prepare a stock solution of Niclosamide (e.g., 10 µg/mL) and dilute with the mobile phase to reach the final concentration.
C. Sample Preparation
-
Pipette 500 µL of plasma into a centrifuge tube.
-
Add 10 µL of the IS solution (0.200 µg/mL Niclosamide).
-
Add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 3000×g for 20 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness at 40 °C under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dry residue in 500 µL of the mobile phase.
-
Vortex for 20 seconds and filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[1]
References
Application Notes: Analysis of Oxyclozanide-Induced Apoptosis by Flow Cytometry
Introduction
Oxyclozanide is a salicylanilide anthelmintic agent primarily used in veterinary medicine to treat parasitic infections.[1][2] Recent research has unveiled its potential as an anticancer agent, demonstrating its ability to induce apoptosis in various cancer cell lines.[3] The primary mechanism of action for this compound involves the uncoupling of mitochondrial oxidative phosphorylation, which disrupts ATP production and leads to cellular stress.[1][4][5][6] This mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis. Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method to analyze apoptosis at the single-cell level.[7][8][9]
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[10][11] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (like FITC or PE) to label early apoptotic cells.[10]
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the DNA.[11]
By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Viable, healthy cells.[7]
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or secondary necrotic cells.[7]
-
Annexin V- / PI+ : Necrotic cells.[7]
Mechanism of this compound-Induced Apoptosis
This compound's primary action as a mitochondrial uncoupler leads to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[1][5] This mitochondrial stress is a central initiator of the intrinsic apoptotic pathway. In some cancer types, such as triple-negative breast cancer, this compound has also been shown to inhibit the interaction between S100A9 and the Receptor for Advanced Glycation End products (RAGE), leading to decreased phosphorylation of ERK and increased cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of caspase-dependent apoptosis.[3]
Experimental Protocols
This section provides a detailed protocol for inducing apoptosis in a cancer cell line (e.g., T47D, MDA-MB-231) with this compound and analyzing the results using Annexin V/PI staining and flow cytometry.
1. Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., MDA-MB-231)
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM).
-
Phosphate-Buffered Saline (PBS): pH 7.4, cold.
-
Trypsin-EDTA: For detaching adherent cells.
-
Annexin V-FITC/PI Apoptosis Detection Kit: Commercially available kits contain Annexin V-FITC, Propidium Iodide, and a 10X Binding Buffer.
-
Flow Cytometry Tubes
-
Microcentrifuge
-
Flow Cytometer
2. Cell Preparation and Treatment
-
Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells) in T25 culture flasks or 6-well plates.[11][12] Allow cells to adhere and grow for approximately 24 hours to reach 70-80% confluency.
-
This compound Treatment: Prepare different concentrations of this compound (e.g., 0, 5, 10, 20 µM) in fresh culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% in any condition.
-
Controls:
-
Negative Control (Vehicle): Cells treated with medium containing the same concentration of DMSO as the highest this compound treatment.
-
Positive Control (Optional): Cells treated with a known apoptosis inducer like Staurosporine (1 µM for 4 hours).
-
-
Incubation: Replace the old medium with the this compound-containing medium and incubate for the desired time period (e.g., 24 or 48 hours).
3. Annexin V/PI Staining Procedure
-
Harvest Cells: For adherent cells, collect the supernatant (which contains floating apoptotic cells) and then wash the adherent layer with PBS.[11][12] Add Trypsin-EDTA to detach the cells. Combine the detached cells with the supernatant collected earlier. For suspension cells, simply collect the cells.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[11][12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[7][10]
-
Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube and mix gently. Keep the samples on ice and protected from light until analysis.[7][10]
-
Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
4. Flow Cytometry Analysis
-
Setup: Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages to gate the cell population of interest.
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up the proper fluorescence compensation to correct for spectral overlap.
-
Data Acquisition: Acquire data for at least 10,000 events per sample.
-
Gating Strategy: Create a dot plot of FITC (Annexin V) on the x-axis versus PI on the y-axis. Set up quadrants to differentiate the four populations as described previously.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be presented in a clear and structured format. The following tables provide an illustrative example of results from treating MDA-MB-231 cells with this compound for 24 and 48 hours.
Table 1: Apoptotic Effect of this compound on MDA-MB-231 Cells after 24 Hours
| Treatment Group | Viable Cells (%) (Q3) | Early Apoptotic (%) (Q4) | Late Apoptotic (%) (Q2) | Total Apoptotic (%) (Q2+Q4) |
| Control (0 µM) | 94.5 ± 2.1 | 3.1 ± 0.8 | 1.9 ± 0.5 | 5.0 ± 1.3 |
| This compound (5 µM) | 85.2 ± 3.5 | 8.9 ± 1.5 | 4.3 ± 0.9 | 13.2 ± 2.4 |
| This compound (10 µM) | 68.7 ± 4.2 | 18.4 ± 2.8 | 10.1 ± 1.7 | 28.5 ± 4.5 |
| This compound (20 µM) | 45.1 ± 5.6 | 29.5 ± 3.9 | 21.6 ± 3.1 | 51.1 ± 7.0 |
Data are presented as Mean ± SD from three independent experiments.
Table 2: Apoptotic Effect of this compound on MDA-MB-231 Cells after 48 Hours
| Treatment Group | Viable Cells (%) (Q3) | Early Apoptotic (%) (Q4) | Late Apoptotic (%) (Q2) | Total Apoptotic (%) (Q2+Q4) |
| Control (0 µM) | 92.8 ± 2.5 | 4.2 ± 0.9 | 2.5 ± 0.6 | 6.7 ± 1.5 |
| This compound (5 µM) | 70.1 ± 4.1 | 15.3 ± 2.2 | 11.8 ± 1.9 | 27.1 ± 4.1 |
| This compound (10 µM) | 41.5 ± 5.3 | 25.6 ± 3.4 | 28.9 ± 4.0 | 54.5 ± 7.4 |
| This compound (20 µM) | 18.9 ± 3.8 | 22.1 ± 3.1 | 53.4 ± 6.2 | 75.5 ± 9.3 |
Data are presented as Mean ± SD from three independent experiments.
These application notes provide a comprehensive framework for researchers to investigate this compound-induced apoptosis using flow cytometry. The detailed protocol for Annexin V/PI staining, combined with the visualization of the experimental workflow and underlying signaling pathways, offers a robust methodology for obtaining reliable and quantifiable data. The illustrative data tables demonstrate how this compound can induce apoptosis in a dose- and time-dependent manner, a crucial finding for professionals in cancer research and drug development.
References
- 1. This compound - SBD Healthcare Pvt. Ltd. [sbdhealthcare.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. bosterbio.com [bosterbio.com]
- 8. Flow cytometry as an analytical method of drug-induced apoptosis in 3D bioprinted melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. kumc.edu [kumc.edu]
- 11. scispace.com [scispace.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Oxyclozanide for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Oxyclozanide solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
This compound is a salicylanilide anthelmintic agent.[1][2] Understanding its basic properties is crucial for its effective use in experiments.
| Property | Value | Source |
| Chemical Formula | C₁₃H₆Cl₅NO₃ | [1][3][4] |
| Molecular Weight | 401.45 g/mol | [1][3][4] |
| Appearance | Yellow to yellowish-brown crystalline powder | [5] |
| Melting Point | ~205-210 °C | [6] |
| General Solubility | Practically insoluble in water; soluble in alkali hydroxide solutions, acetone, and ethanol.[5][7][8][9] |
Q2: My this compound is precipitating when I dilute it into my aqueous buffer or cell culture medium. What's causing this and how can I fix it?
This is a common issue stemming from this compound's low aqueous solubility.[5][8][9] Precipitation occurs when the concentration of the organic solvent (like DMSO) used for the stock solution is diluted in the aqueous medium, causing the drug to fall out of solution.
To address this, a systematic approach is recommended. The following workflow can help you troubleshoot and resolve precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Q3: What are the recommended solvents for preparing a stock solution?
For in vitro studies, Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[10] Other organic solvents can also be used, but their compatibility with the specific experimental system must be considered.
| Solvent | Efficacy | Considerations |
| DMSO | High solubility. | Standard for cell culture, but can be toxic at higher concentrations (>1%).[10] |
| Ethanol (96%) | Good solubility.[7][11] | Can be used, but may evaporate and has different effects on cells than DMSO. |
| Acetone | High solubility.[7][11] | Generally not recommended for cell-based assays due to high volatility and toxicity. |
| Alkali Hydroxide Solutions (e.g., NaOH) | Soluble.[5] | Drastically alters pH, making it unsuitable for most biological experiments. |
Troubleshooting Guides & Protocols
Protocol 1: Preparation of a 25 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a concentrated stock solution, which can then be diluted to final working concentrations.
Materials:
-
This compound powder (MW: 401.45 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh this compound: Accurately weigh out 10.04 mg of this compound powder and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial. This will yield a 25 mM stock solution (10.04 mg / 401.45 g/mol / 0.001 L).
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Aid Dissolution (If Needed): If particles are still visible, sonicate the solution in a water bath for 5-10 minutes or gently warm it to 37°C to aid dissolution.[12]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution Using a Co-Solvent System
To prevent precipitation in aqueous media, a co-solvent system is highly recommended, especially for higher final concentrations. This protocol is adapted from a formulation used for in vivo studies and is effective for maintaining solubility in vitro.[12]
Objective: To prepare a 1 mL working solution with a final this compound concentration of 25 µM.
Materials:
-
25 mM this compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Intermediate Dilution: In a sterile tube, add 1 µL of the 25 mM this compound stock solution to 99 µL of DMSO. Vortex gently. This creates a 250 µM intermediate stock.
-
Add Co-solvents: To a new sterile 1.5 mL tube, add the following in order, mixing after each addition:
-
100 µL of the 250 µM intermediate stock in DMSO.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.[12]
-
-
Final Dilution: Slowly add 450 µL of saline or your final cell culture medium to the co-solvent mixture while vortexing gently. This brings the total volume to 1 mL.[12]
-
Final Concentrations: The final solution contains:
-
This compound: 25 µM
-
DMSO: 10%
-
PEG300: 40%
-
Tween-80: 5%
-
Aqueous Medium: 45%
-
-
Vehicle Control: It is critical to prepare a vehicle control solution containing the same final concentrations of DMSO, PEG300, and Tween-80, but without this compound, to account for any effects of the solvents on your experimental system.
-
Use Immediately: It is recommended to prepare this working solution fresh for each experiment.[12]
Caption: Experimental workflow for preparing a working solution.
Mechanism of Action
How does this compound work?
This compound's primary mechanism of action is the uncoupling of oxidative phosphorylation within the mitochondria of target organisms.[2][6] This process disrupts the production of ATP, the main energy currency of the cell, leading to metabolic failure and death of the parasite.[6] It is thought to achieve this by inhibiting key enzymes like succinate dehydrogenase and fumarate reductase.[6]
Caption: this compound uncouples mitochondrial oxidative phosphorylation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. This compound | C13H6Cl5NO3 | CID 16779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound BP Exporter | this compound BP Exporting Company | this compound BP International Distributor [multichemexports.com]
- 6. This compound - SBD Healthcare Pvt. Ltd. [sbdhealthcare.in]
- 7. CN105534895A - this compound suspension and preparation method thereof - Google Patents [patents.google.com]
- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Oxyclozanide Precipitation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the precipitation of Oxyclozanide in cell culture media. Proper handling and understanding of this compound's physicochemical properties are crucial for successful in vitro experiments.
Troubleshooting Guide
Q: Why is my this compound precipitating in the culture medium?
A: this compound precipitation in aqueous-based culture media is a common issue primarily due to its low water solubility.[1][2] Several factors can cause or worsen this problem:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule that is practically insoluble or only slightly soluble in water.[1][3][4] When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous environment of the culture media, the this compound can crash out of the solution.[5]
-
Improper Dilution: Adding the stock solution too quickly or without sufficient mixing can create localized high concentrations that exceed the solubility limit, leading to immediate precipitation.
-
Interaction with Media Components: Culture media are complex mixtures containing salts, amino acids, vitamins, and often serum. High concentrations of salts can lead to a "salting out" effect, reducing the solubility of hydrophobic compounds. Furthermore, components of fetal bovine serum (FBS), such as proteins, can interact with small molecules, sometimes leading to aggregation and precipitation.[6][7]
-
pH and Temperature Shifts: Changes in the pH or temperature of the media can affect the solubility of chemical compounds. Although most culture media are buffered, localized pH changes during dilution can contribute to precipitation.[8]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound, which is essential for minimizing the volume of organic solvent added to the cell culture.
Materials:
-
This compound powder (Molar mass: ~401.45 g/mol )[9]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculation: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10-100 mM). For a 100 mM stock solution, you would need approximately 40.15 mg per 1 mL of DMSO.
-
Weighing: Carefully weigh the required amount of this compound powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes to aid dissolution.[10] Visually inspect the solution against a light source to ensure there are no visible particles.
-
Sterilization: While DMSO is bactericidal, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter if required for your specific application.[11]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C to maintain stability.[11] Avoid repeated freeze-thaw cycles.[11]
Protocol 2: Recommended Method for Diluting this compound into Culture Media
This protocol outlines the best practice for diluting the DMSO stock solution into your final culture medium to prevent precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required)
-
Sterile conical tube or media bottle
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm Medium: Ensure your destination culture medium is pre-warmed to 37°C. Temperature shifts can cause components to fall out of solution.
-
Prepare for Dilution: Place the required volume of pre-warmed medium into a sterile conical tube that is large enough to allow for vigorous mixing (e.g., use a 15 mL tube for 10 mL of media).
-
Vortex/Stir: While vigorously vortexing or stirring the culture medium, add the required volume of this compound stock solution drop-by-drop. This rapid dispersion is critical to prevent localized over-concentration.
-
Final Mix: Once the stock solution is added, continue to vortex the medium for an additional 10-15 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitation. A clear, transparent medium indicates successful solubilization.
-
Application: Immediately add the prepared medium to your cells. Do not store the final working solution for extended periods, as precipitation may occur over time.
Data Presentation
Table 1: Solubility Profile of this compound in Common Laboratory Solvents. This table summarizes the solubility of this compound to guide solvent selection for stock solution preparation.
| Solvent | Solubility Description | Reported Concentration | Citation(s) |
| Water | Slightly soluble / Practically insoluble | - | [1][4][12] |
| DMSO | Soluble | 76-100 mg/mL | [10][13] |
| Acetone | Freely soluble | - | [4][12] |
| Ethanol (96%) | Soluble | <1 mg/mL (in some tests) | [3][12][13] |
| Chloroform | Slightly soluble | - | [4][12] |
Note: Solubility can vary slightly between batches and due to differences in experimental conditions.
Mandatory Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for researchers to follow when they encounter precipitation of this compound in their experiments.
Caption: Troubleshooting workflow for this compound precipitation.
Potential Precipitation Mechanism
This diagram illustrates the potential interactions within the culture medium that can lead to the precipitation of a poorly soluble compound like this compound.
Caption: Factors contributing to this compound precipitation in media.
Frequently Asked Questions (FAQs)
Q: What is the maximum concentration of DMSO my cells can tolerate? A: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, it is best practice to keep the final DMSO concentration below 0.1% if possible.[14] Always include a vehicle control (media with the same DMSO concentration as your experimental group) to account for any solvent effects.
Q: Can I pre-dissolve this compound directly in the culture media? A: No. Due to its very low solubility in water, attempting to dissolve this compound powder directly into culture media will be ineffective and will result in non-homogenous suspension rather than a true solution.[1][3] A concentrated stock in an appropriate organic solvent is necessary.
Q: The precipitation only occurs after adding the medium to my cells. What is happening? A: This could be due to several factors. The change in environment (e.g., CO2 levels, interaction with cell secretions, or extracellular matrix) could be altering local solubility. Alternatively, if your culture vessels have not been rinsed properly, residual detergents containing phosphates could react with components in the medium, causing precipitation that is unrelated to the drug itself.[8]
Q: How can I visually confirm if the precipitate is this compound? A: While chemical analysis would be required for absolute confirmation, you can perform a simple test. Prepare two flasks of media: one with your final concentration of this compound and one with only the vehicle (DMSO). If the precipitate only appears in the flask with this compound, it is highly likely that the precipitate is the compound itself or an aggregate formed by its interaction with media components. General turbidity or precipitation in both flasks may indicate a problem with the medium itself, such as contamination or instability.[15]
Q: Are there alternative formulations of this compound with better solubility? A: For in vivo or veterinary applications, this compound is often prepared as a suspension.[3] For in vitro research, alternative solubilizing agents (excipients) like PEG300 or Tween-80 can be used in combination with DMSO, but their compatibility and potential effects on your specific cell line must be validated.[10] Modifying the compound to create a more soluble salt form is another strategy, though this is a complex medicinal chemistry task.[5]
References
- 1. This compound BP Exporter | this compound BP Exporting Company | this compound BP International Distributor [multichemexports.com]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. CN105534895A - this compound suspension and preparation method thereof - Google Patents [patents.google.com]
- 4. Welcome to Siflon Drugs [siflondrugs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. This compound - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 13. adooq.com [adooq.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Culture Academy [procellsystem.com]
Optimizing Oxyclozanide Concentration for Anti-Cancer Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Oxyclozanide in anti-cancer studies. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary anti-cancer mechanism of this compound?
A1: this compound, a salicylanilide anthelmintic, primarily acts as an uncoupler of mitochondrial oxidative phosphorylation, disrupting ATP production in cancer cells and leading to energy metabolism failure.[1][2] Additionally, it has been shown to modulate various signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR, STAT3, and NF-κB pathways.[3] In specific cancers like triple-negative breast cancer (TNBC), it targets the S100A9 protein, inhibiting its interaction with the Receptor for Advanced Glycation Endproducts (RAGE).[4]
Q2: What is a typical effective concentration range for this compound in in-vitro studies?
A2: The effective concentration of this compound can vary significantly depending on the cancer cell line. Generally, IC50 values (the concentration required to inhibit 50% of cell growth) have been reported to be in the micromolar range. For instance, in MDA-MB-468 triple-negative breast cancer cells, the IC50 is approximately 3.02 µM, while in MDA-MB-231 cells, it is around 8.68 µM.[4] Other studies have noted effective concentrations for certain cancer cell lines to be between 10 and 50 µM.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is slightly soluble in water but freely soluble in acetone and soluble in ethanol.[6][7] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in a solvent like Dimethyl Sulfoxide (DMSO). A common practice is to dissolve this compound in DMSO to create a stock solution of 10-20 mM. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Q1: My this compound is precipitating in the cell culture medium. What should I do?
A1: Precipitation is a common issue due to this compound's low water solubility. Here are a few troubleshooting steps:
-
Check your final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not too high.
-
Prepare fresh dilutions: Prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of diluted solutions.
-
Pre-warm the medium: Pre-warming the cell culture medium to 37°C before adding the this compound dilution can sometimes help improve solubility.
-
Vortex during dilution: Ensure thorough mixing by vortexing when diluting the stock solution into the medium.
Q2: I am not observing any significant cytotoxicity at the expected concentrations. What could be the reason?
A2: Several factors could contribute to a lack of cytotoxic effect:
-
Cell line resistance: The cancer cell line you are using may be inherently resistant to this compound's mechanism of action.
-
Incorrect concentration: Double-check your calculations for stock solution preparation and dilutions.
-
Cell density: The initial cell seeding density can influence the apparent cytotoxicity. Higher cell densities may require higher concentrations of the drug.
-
Incubation time: The duration of drug exposure may be insufficient. Consider extending the incubation period (e.g., from 24 to 48 or 72 hours).
-
Compound integrity: Ensure your this compound powder has been stored correctly and is not degraded.
Q3: I am observing inconsistent results between experiments. How can I improve reproducibility?
A3: To enhance the reproducibility of your experiments:
-
Standardize cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Use a consistent protocol: Adhere strictly to your established protocols for drug preparation and experimental assays.
-
Perform regular cell line authentication: Ensure your cell lines are not misidentified or cross-contaminated.
-
Include appropriate controls: Always include vehicle-treated controls (e.g., cells treated with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.02 ± 0.08 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.68 ± 0.05 | [4] |
| HTB-26 | Breast Cancer | 10 - 50 | [5] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [5] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [5] |
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound
-
DMSO
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include vehicle control wells with medium containing the same concentration of DMSO.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis of ERK Phosphorylation
This protocol provides a general workflow for analyzing changes in protein phosphorylation.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
Mandatory Visualizations
Caption: Experimental workflow for in-vitro anti-cancer studies with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Oxyclozanide Toxicity in Non-Target Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target toxicity of Oxyclozanide in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's toxicity in non-target mammalian cells?
A1: this compound's primary mechanism of toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[1][2] As a protonophore, it transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This disruption of the mitochondrial membrane potential leads to a decrease in cellular ATP levels, inducing a state of cellular stress.
Q2: What are the downstream consequences of mitochondrial uncoupling by this compound?
A2: The uncoupling of oxidative phosphorylation can trigger a cascade of events, including:
-
Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to an increase in the production of superoxide and other reactive oxygen species, causing oxidative stress.
-
Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and disruption of mitochondrial integrity can initiate the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytosol.[3][4]
-
Caspase Activation: Released cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3][4]
Q3: What are the typical signs of this compound-induced toxicity in cell culture?
A3: Common signs of toxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as rounding and detachment.
-
Increased number of floating, dead cells.
-
Induction of apoptosis, which can be confirmed by specific assays.
Q4: Are there known IC50 values for this compound in non-target cell lines?
A4: While specific IC50 values for a wide range of non-target cell lines are not extensively published, toxicity is dose-dependent. It is crucial to perform a dose-response experiment for your specific cell line to determine the IC50 and the optimal working concentration for your experiments.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line: | Different cell lines exhibit varying sensitivities to mitochondrial uncouplers. |
| Action: Perform a thorough literature search for the sensitivity of your cell line to similar compounds. If information is scarce, conduct a pilot experiment with a wide range of this compound concentrations to establish a toxicity profile. | |
| Suboptimal cell culture conditions: | Stressed cells are more susceptible to drug-induced toxicity. |
| Action: Ensure your cells are healthy and not overly confluent before treatment. Use fresh, high-quality culture medium and maintain optimal incubator conditions (temperature, CO2, humidity). | |
| Solvent toxicity: | The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death. |
| Action: Include a vehicle control (cells treated with the same concentration of solvent used for the highest this compound concentration) in all experiments. Keep the final solvent concentration as low as possible (typically <0.5%). |
Issue 2: Inconsistent or unexpected results in cytotoxicity assays (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Step |
| Interference of this compound with the assay: | As a mitochondrial uncoupler, this compound directly affects mitochondrial function, which can interfere with tetrazolium-based assays (MTT, XTT) that rely on mitochondrial reductase activity. This can lead to an underestimation or overestimation of cell viability. |
| Action: Consider using a cytotoxicity assay that does not rely on mitochondrial function, such as the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity. Alternatively, use a direct cell counting method (e.g., Trypan Blue exclusion) or a fluorescent-based live/dead staining assay. | |
| Timing of the assay: | The kinetics of cell death can vary. |
| Action: Perform a time-course experiment to determine the optimal endpoint for your cytotoxicity assay. |
Strategies to Minimize this compound Toxicity
Experimental Design Optimization
-
Determine the Optimal Concentration: Always perform a dose-response curve to identify the lowest effective concentration for your desired on-target effect and the highest concentration that maintains an acceptable level of cell viability.
-
Optimize Treatment Duration: Use the shortest possible treatment duration that is sufficient to observe your desired experimental outcome.
-
Control Cell Density: Plate cells at an optimal density. Overly confluent or sparse cultures can be more sensitive to stress.
Co-treatment with Antioxidants
Since mitochondrial uncoupling can lead to increased ROS production, co-treatment with antioxidants may mitigate some of the toxic effects.
| Antioxidant | Suggested Starting Concentration | Notes |
| N-acetylcysteine (NAC) | 1-5 mM | A precursor to glutathione, a major intracellular antioxidant. |
| Vitamin E (α-tocopherol) | 10-50 µM | A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. |
| Ascorbic Acid (Vitamin C) | 50-200 µM | A water-soluble antioxidant that can scavenge a wide range of ROS. |
Note: The optimal concentration of antioxidants should be determined empirically for your specific cell line and experimental conditions. Always include an antioxidant-only control.
Cell Culture Media Modifications
Recent studies suggest that modifying cell culture media can make cells behave more like their in vivo counterparts and potentially alter their sensitivity to toxins.[3][5][6][7]
-
Glucose vs. Galactose: Replacing glucose with galactose in the culture medium forces cells to rely more on oxidative phosphorylation for ATP production. This can make them more sensitive to mitochondrial toxins, allowing for a more accurate assessment of toxicity at lower, more physiologically relevant concentrations.
Quantitative Data Summary
The following tables summarize in vivo toxicity data for this compound. In vitro data is limited, and researchers are encouraged to determine IC50 values for their specific cell lines.
Table 1: Acute and Subacute Oral Toxicity of this compound in Wistar Rats [8][9]
| Parameter | Value |
| LD50 (Acute) | ~3,707 mg/kg body weight |
| LOAEL (28-day study) | 74 mg/kg body weight/day |
LD50: Lethal Dose, 50%. LOAEL: Lowest Observed Adverse Effect Level.
Table 2: In Vitro Antibacterial Activity of this compound
| Bacterial Species | MIC (µg/mL) | MPC (µg/mL) |
| Meticillin-sensitive S. pseudintermedius | 0.5 - 1 | 16 - 32 |
| Meticillin-resistant S. pseudintermedius | 0.5 - 2 | 16 - 32 |
| Meticillin-resistant S. aureus (MRSA) | 1 | 16 |
MIC: Minimum Inhibitory Concentration. MPC: Mutant Prevention Concentration. Note: This data is for bacterial cells and is provided for informational purposes only.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the LDH Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Target cells
-
Complete culture medium
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
96-well cell culture plates
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control. Include wells with untreated cells (negative control) and wells for the maximum LDH release control (lysis buffer from the kit).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
LDH Assay: Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the reaction mixture.
-
Data Analysis: Measure the absorbance at the recommended wavelength. Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Plot the percentage of cytotoxicity against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is a key indicator of mitochondrial uncoupling.
Materials:
-
Target cells
-
Complete culture medium
-
This compound
-
Fluorescent mitochondrial membrane potential dye (e.g., JC-1, TMRE, or TMRM)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and treat with this compound at the desired concentrations and for the desired time. Include a positive control for mitochondrial depolarization (e.g., FCCP or CCCP).
-
Dye Loading: Follow the manufacturer's protocol for the chosen fluorescent dye. This typically involves incubating the cells with the dye for a specific period.
-
Imaging or Measurement:
-
JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
TMRE/TMRM: These are cell-permeant, cationic, red-orange fluorescent dyes that accumulate in active mitochondria. A decrease in fluorescence intensity indicates a decrease in ΔΨm.
-
-
Data Analysis: Quantify the fluorescence intensity or the ratio of red/green fluorescence. A decrease in the red/green ratio (for JC-1) or a decrease in overall fluorescence (for TMRE/TMRM) in this compound-treated cells compared to untreated controls indicates a loss of mitochondrial membrane potential.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 family proteins regulate mitochondrial reactive oxygen production and protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Protective Role of Mitochondrial Uncoupling Proteins against Age-Related Oxidative Stress in Type 2 Diabetes Mellitus [mdpi.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
- 7. UofL biologists create better method to culture cells for testing drug toxicity | UofL News [uoflnews.com]
- 8. Modulation of apoptosis by mitochondrial uncouplers: apoptosis-delaying features despite intrinsic cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary study to classify mechanisms of mitochondrial toxicity by in vitro metabolomics and bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxyclozanide Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Oxyclozanide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: this compound is susceptible to degradation under certain conditions. The primary factors influencing its stability in aqueous solutions are exposure to light (photolytic degradation) and oxidizing agents (oxidative degradation).[1][2][3] Its photolytic degradation is also dependent on the pH of the solution.[1][2][3]
Q2: Is this compound stable to hydrolysis at different pH values?
A2: this compound is relatively stable under forced acidic and alkaline hydrolysis conditions. Studies have shown minimal degradation when exposed to 1 M HCl and 1 M NaOH at 80°C for 5 hours.[2]
Q3: How does temperature affect the stability of this compound in aqueous solutions?
A3: this compound demonstrates good thermal stability. Studies involving exposure to dry heat at 70°C for 24 hours have shown insignificant degradation.[2]
Q4: What is the main degradation pathway for this compound when exposed to light?
A4: The primary photodegradation pathway for this compound is photo-dehalogenation, which involves the removal of one or more chlorine atoms from its structure.[1][2][3]
Q5: How can I monitor the degradation of this compound in my experiments?
A5: A validated isocratic High-Performance Liquid Chromatography (HPLC) method is a reliable way to monitor the degradation of this compound.[1][2][3] This method can effectively separate the intact drug from its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | Photodegradation: The solution is likely being exposed to light, especially UV light. | Protect the solution from light by using amber-colored vials or by covering the container with aluminum foil. Conduct experiments under low-light conditions whenever possible.[1][2] |
| Oxidative degradation: The solution may be contaminated with oxidizing agents, or the solvent itself may be promoting oxidation. | Degas solvents before use. Consider adding an antioxidant to the formulation if compatible with your experimental design. A study of a suspension formulation included sodium metabisulfite as an antioxidant.[4] | |
| Inconsistent results in stability studies. | pH variability: The rate of photolytic degradation of this compound is pH-dependent. | Use buffered solutions to maintain a constant pH throughout the experiment.[1][2][3] |
| Solvent effects: The composition of the aqueous solution can influence degradation rates. | Ensure consistent solvent composition across all experiments. Be aware that the presence of co-solvents like acetonitrile can affect photostability.[3] | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Use a stability-indicating HPLC method to separate and identify degradation products. LC-MS can be used to identify the structure of the major degradants.[1][2][3] |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies on this compound [2]
| Stress Condition | Sample Type | Exposure Time | Recovery of this compound (%) | Degradation Products Observed (Relative Retention Time) |
| 1 M HCl at 80°C | Solution in acetonitrile | 5 h | 98.67 | 0.57 and 0.78 |
| 1 M NaOH at 80°C | Solution in acetonitrile | 5 h | 99.54 | 0.57 and 0.78 |
| Dry heat at 70°C | Solid | 24 h | - | - |
| UV lamp (366 nm) | Solid | 5 h | 99.48 | — |
| UV lamp (366 nm) | Solution in acetonitrile | 30 min | 99.81 | — |
| UV lamp (366 nm) | 50% aqueous acetonitrile solution | 30 min | 31.65 | 0.57 |
| 30% H₂O₂ at 60°C (pH 5) | Aqueous acetonitrile solution | 6 h | - | Yes |
| 30% H₂O₂ at 60°C (pH 7) | Aqueous acetonitrile solution | 6 h | - | Yes |
| 30% H₂O₂ at 60°C (pH 9) | Aqueous acetonitrile solution | 6 h | - | Yes |
Table 2: Kinetic Parameters of this compound Photodegradation at Different pH Values [5]
| Light Source | pH | Rate Constant (k) | Half-life (t₁/₂) |
| UV lamp (366 nm) | 5 | - | - |
| 7 | - | - | |
| 9 | - | - | |
| Natural Sunlight | 5 | - | - |
| 7 | - | - | |
| 9 | - | - |
Note: Specific values for rate constants and half-lives were not provided in the abstract.
Experimental Protocols
1. HPLC Method for Stability Testing of this compound [1][2]
-
Column: Eurosphere C18 (125 × 4.6 mm, 5 µm particle size)
-
Mobile Phase: 50 mM sodium acetate trihydrate (pH 4.5) and acetonitrile (50:50, v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
Concentration Range for Quantification: 1-80 µg/mL
2. Forced Degradation Studies Protocol [1][2]
-
Acid Hydrolysis: Mix 2 mL of this compound stock solution with 10 mL of 1 M HCl. Heat at 80°C for 5 hours. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix 2 mL of this compound stock solution with 10 mL of 1 M NaOH. Heat at 80°C for 5 hours. Neutralize the solution before analysis.
-
Thermal Degradation: Expose solid this compound to dry heat at 70°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 30% H₂O₂ at 60°C for 6 hours at different pH values (5, 7, and 9).
-
Photolytic Degradation: Expose solid this compound or this compound solutions (in acetonitrile or aqueous acetonitrile) to a UV lamp at 366 nm.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound's photo-dehalogenation pathway.
References
- 1. Study of this compound's Innate Stability Coupled with the Assessment of its Aquatic Photo-Transformation Using a Validated Isocratic HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. CN105534895A - this compound suspension and preparation method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
How to prevent Oxyclozanide degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Oxyclozanide during storage. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: this compound is primarily susceptible to degradation through two main pathways: photolytic degradation (degradation due to light exposure) and oxidative degradation.[1][2][3] The rate of this degradation can be influenced by factors such as pH, the presence of water, and high temperatures.[1][4]
Q2: How does light exposure affect this compound stability?
A2: this compound is sensitive to light, particularly UV light.[2] Exposure can lead to a photo-dehalogenation reaction, where a chloride group is replaced by a hydroxyl group.[1] This degradation is more pronounced in aqueous solutions compared to the solid state or in organic solvents like acetonitrile.[2]
Q3: What is the impact of oxidation on this compound?
A3: this compound is susceptible to oxidative degradation.[1][2] This process is enhanced by the presence of water and increases with higher pH levels.[1] Therefore, it is crucial to protect this compound from oxidizing agents.[5]
Q4: How does temperature affect the stability of solid this compound?
A4: High temperatures can cause the thermal degradation of solid this compound.[4] The degradation follows first-order kinetics, and the rate of degradation increases with temperature.[4]
Q5: What are the general recommendations for storing this compound?
A5: To ensure the stability of this compound, it should be stored in properly labeled, tightly closed containers and protected from light.[5] It is also recommended to store it in a dry place and to avoid contact with strong oxidizing agents.[5] For light-sensitive products, amber-colored vials or packaging that blocks UV light is recommended.[6]
Troubleshooting Guides
Issue 1: You observe a loss of potency in your this compound sample after a period of storage.
Possible Cause: Degradation due to improper storage conditions.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Light Exposure: Was the sample stored in a dark place or in a light-resistant container (e.g., amber vial)? Photodegradation is a primary degradation pathway.
-
Temperature: Was the sample exposed to high temperatures? Thermal degradation can occur, especially in the solid state.[4]
-
Atmosphere: Was the container tightly sealed? Exposure to oxygen can lead to oxidative degradation.
-
Humidity: Was the sample stored in a dry environment? The presence of moisture can accelerate both photolytic and oxidative degradation.[1]
-
-
Analytical Assessment:
-
Perform an HPLC analysis to quantify the remaining intact this compound and to detect the presence of degradation products. A suitable method is described in the "Experimental Protocols" section.
-
-
Corrective Actions:
-
Transfer the remaining sample to a tightly sealed, amber-colored container.
-
Store the container in a cool, dark, and dry place. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: You are developing a liquid formulation of this compound and are concerned about its stability.
Possible Cause: Liquid formulations, particularly aqueous ones, can be more susceptible to degradation.
Troubleshooting Steps:
-
pH Optimization:
-
Solvent Selection:
-
If possible, consider using a non-aqueous or co-solvent system to reduce the potential for hydrolysis and pH-dependent degradation. Anhydrous oil-based suspensions can offer longer beyond-use dates for water-unstable active pharmaceutical ingredients.[7]
-
-
Excipient Compatibility:
-
Ensure that the excipients used in your formulation are compatible with this compound. Some excipients can introduce impurities or react with the active ingredient, accelerating degradation.
-
-
Antioxidant Addition:
-
To mitigate oxidative degradation, consider adding a suitable antioxidant to your formulation.
-
-
Packaging:
-
Use light-resistant primary packaging for the final formulation.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Sample Form | Exposure Time | Recovery of this compound (%) | Degradation Products Detected (Relative Retention Time) | Reference |
| 1 M HCl at 80°C | Solution in acetonitrile | 5 h | 98.67 | 0.57 and 0.78 | [2] |
| 1 M NaOH at 80°C | Solution in acetonitrile | 5 h | 99.54 | 0.57 and 0.78 | [2] |
| UV lamp (366 nm) | Solid | 5 h | 99.48 | — | [2] |
| UV lamp (366 nm) | Solution in acetonitrile | 30 min | 99.81 | — | [2] |
| UV lamp (366 nm) | 50% aqueous acetonitrile solution | 30 min | 31.65 | 0.57 | [2] |
| Dry heat | Solid | 24 h at 70°C | - | - | [2] |
| 30% H₂O₂ at 60°C (pH 5) | Aqueous solution | 6 h | - | Yes | [2] |
| 30% H₂O₂ at 60°C (pH 7) | Aqueous solution | 6 h | - | Yes | [2] |
| 30% H₂O₂ at 60°C (pH 9) | Aqueous solution | 6 h | - | Yes | [2] |
Table 2: Kinetic Parameters for Thermal Degradation of Solid this compound
| Temperature (°C) | Rate Constant (k) (days⁻¹) | Half-life (t½) (days) | Shelf-life (t₉₀) (years) |
| 140 | - | - | - |
| 150 | - | - | - |
| 160 | - | - | - |
| 170 | - | - | - |
| 175 | - | - | 6.36 (extrapolated) |
| 180 | - | - | - |
| 190 | - | - | - |
| Data from a study involving thermal decomposition at elevated temperatures to predict shelf-life under normal storage conditions.[4] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of this compound
This method is adapted from a validated study for the analysis of this compound and its degradation products.[2]
1. Chromatographic Conditions:
-
Column: Eurosphere C18 (125 × 4.6 mm, 5 μm particle size)
-
Mobile Phase: 50 mM sodium acetate trihydrate (pH 4.5) and acetonitrile (50:50, v/v)
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 20 μL
-
Detection: UV at 254 nm
-
Retention Time of this compound: Approximately 6.65 min
2. Preparation of Solutions:
-
Mobile Phase: Dissolve 6.80 g of sodium acetate trihydrate in 900 mL of water, adjust the pH to 4.5 with glacial acetic acid, and dilute to 1 L with water. Mix this solution in a 1:1 ratio with acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-80 μg/mL).
3. Sample Preparation for Forced Degradation Studies:
-
Acid/Alkaline Hydrolysis: To 2 mL of the stock solution, add 10 mL of 1 M HCl or 1 M NaOH. Heat at 80°C for a specified time. Neutralize the solution and dilute with the mobile phase to a suitable concentration.
-
Oxidative Degradation: To 1 mL of a stock solution in methanol, add 0.5 mL of 30% H₂O₂. Heat at 60°C for a specified time. Dilute with the mobile phase to a suitable concentration.
-
Photolytic Degradation (Solution): Expose a solution of this compound in a transparent container to a UV light source (e.g., 366 nm) for a specified time. Dilute with the mobile phase to a suitable concentration.
-
Photolytic Degradation (Solid): Expose solid this compound powder in a petri dish to a UV light source for a specified time. Dissolve the powder in acetonitrile and then dilute with the mobile phase.
-
Thermal Degradation (Solid): Place solid this compound in an oven at a specified temperature for a defined period.[4] Dissolve the sample in a suitable solvent and dilute with the mobile phase.
4. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Calculate the percentage of degradation.
Mandatory Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for forced degradation stability testing.
Caption: Factors contributing to degradation and prevention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study of this compound's Innate Stability Coupled with the Assessment of its Aquatic Photo-Transformation Using a Validated Isocratic HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. merck.com [merck.com]
- 6. Suspensions | Medications [petscriptions.ca]
- 7. THE PCCA BLOG | Choosing the Appropriate Oral Base Vehicle [pccarx.com]
Technical Support Center: Managing Oxyclozanide-Induced Autofluorescence in Imaging
This technical support guide is designed for researchers, scientists, and drug development professionals who are using Oxyclozanide in their imaging experiments and encountering issues with autofluorescence. Here, you will find troubleshooting strategies, frequently asked questions, and detailed protocols to help you mitigate autofluorescence and improve the quality of your imaging data.
Frequently Asked Questions (FAQs)
Q1: Does this compound cause autofluorescence?
While the specific autofluorescence spectrum of this compound is not extensively documented in scientific literature, many small molecules with aromatic ring structures can exhibit fluorescent properties. If you observe unexpected fluorescence in your imaging experiments following treatment with this compound, it is reasonable to suspect the compound may be contributing to the background signal. The first step is to perform proper controls to confirm the source of the fluorescence.
Q2: How can I determine if the autofluorescence is from this compound or from my sample?
To isolate the source of the autofluorescence, you should prepare a set of control samples for imaging:
-
Unstained Control: Cells or tissue that have not been treated with this compound or any fluorescent labels. This will establish the baseline endogenous autofluorescence of your sample.
-
Vehicle Control: The sample treated with the same vehicle (e.g., DMSO, ethanol) used to dissolve the this compound, but without the compound itself. This helps rule out fluorescence from the solvent.
-
This compound-Treated, Unlabeled Control: The sample treated with this compound at the working concentration but without any fluorescent labels. Comparing this to the unstained and vehicle controls will help determine if this compound is contributing to the autofluorescence.
Q3: What are other common sources of autofluorescence?
Autofluorescence can originate from various endogenous molecules within the cells or tissue, as well as from the experimental procedures themselves. It is crucial to be aware of these potential sources to effectively troubleshoot your experiment.
| Source of Autofluorescence | Typical Excitation Range (nm) | Typical Emission Range (nm) | Notes |
| Endogenous Molecules | |||
| Collagen & Elastin | 330 - 400 | 470 - 520 | Prevalent in connective tissue and blood vessel walls.[1] |
| NADH | 340 - 460 | 440 - 470 | A key metabolic coenzyme found in mitochondria.[1] |
| Flavins (FAD, FMN) | 360 - 520 | 500 - 560 | Involved in cellular respiration.[1] |
| Lipofuscin | 345 - 360 | 450 - 650 | "Aging pigment" that accumulates in lysosomes of post-mitotic cells.[2] |
| Red Blood Cells (Heme) | Broad | Broad | The porphyrin ring structure in heme is a significant source of autofluorescence. |
| Process-Induced | |||
| Aldehyde Fixatives | 355 - 435 | 420 - 470 | Glutaraldehyde and formaldehyde react with amines to create fluorescent products.[1] |
Troubleshooting Guides
If you have confirmed that you are dealing with problematic autofluorescence in your this compound experiments, follow these troubleshooting steps to mitigate the issue.
Step 1: Characterize the Autofluorescence Spectrum
The first step in combating autofluorescence is to understand its spectral properties. Using your this compound-treated, unlabeled control sample, perform a lambda scan (also known as a spectral scan or emission scan) on your confocal microscope. This will generate an emission spectrum for the autofluorescence, allowing you to identify its peak emission wavelength.
Step 2: Optimize Your Imaging Strategy
Once you know the spectral profile of the autofluorescence, you can adjust your imaging strategy to minimize its impact.
-
Spectral Separation: If the autofluorescence has a distinct peak, choose fluorescent dyes for your labels that have emission spectra that are well-separated from the autofluorescence peak. Moving to longer wavelength (far-red) fluorophores is often an effective strategy, as endogenous autofluorescence is typically weaker in this range.
-
Linear Unmixing: If your microscope is equipped with a spectral detector, you can use linear unmixing algorithms. By acquiring the emission spectrum of the autofluorescence from your control sample, you can computationally subtract this signal from your fully stained images.
Step 3: Modify Your Sample Preparation Protocol
Several steps in your sample preparation can be optimized to reduce autofluorescence from both endogenous sources and the fixative.
-
Choice of Fixative: Aldehyde fixatives, particularly glutaraldehyde, are known to induce autofluorescence. If your experimental design allows, consider using an organic solvent fixative like ice-cold methanol or ethanol.[1] If you must use an aldehyde fixative, use the lowest possible concentration and the shortest fixation time that still preserves the cellular morphology.
-
Perfusion: For tissue samples, perfusing the animal with PBS before fixation can help to remove red blood cells, a major source of autofluorescence.[1]
Step 4: Chemical Quenching of Autofluorescence
If the above steps are insufficient, you can use chemical reagents to quench the autofluorescence. The choice of quencher will depend on the source of the autofluorescence. It is recommended to test these treatments on control tissues first to ensure they do not negatively impact your specific staining.
| Quenching Method | Target | Mechanism | Key Considerations |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence | Reduces free aldehyde groups to non-fluorescent hydroxyl groups.[3] | Must be prepared fresh. Can cause tissue damage or detachment if used at high concentrations or for too long. |
| Sudan Black B | Lipofuscin and other lipophilic granules | A lipophilic dye that absorbs broadly and quenches fluorescence.[2][4] | Can introduce a grainy, dark precipitate. May not be suitable for all imaging channels. |
| Trypan Blue | General background | A non-fluorescent dye that can absorb the excitation light or the emitted fluorescence. | Can reduce specific signal as well as background. |
| Commercial Kits (e.g., TrueVIEW™) | Aldehyde-induced, collagen, elastin, red blood cells | Proprietary formulations that bind to and quench autofluorescent elements.[5][6][7] | Optimized for specific applications and often come with a compatible mounting medium.[5][7] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting autofluorescence issues in your experiments with this compound.
Caption: A workflow for diagnosing and mitigating autofluorescence.
Experimental Protocols
Here are detailed protocols for common chemical quenching methods. Always optimize incubation times and concentrations for your specific sample type.
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method is effective for reducing autofluorescence caused by glutaraldehyde or formaldehyde fixation.
Materials:
-
Sodium borohydride (NaBH₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Freshly prepared staining solution
Procedure:
-
After the fixation and permeabilization steps, wash the samples thoroughly with PBS.
-
Prepare a fresh 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Caution: Sodium borohydride will bubble upon dissolution; this is normal. Prepare this solution immediately before use as it is not stable.
-
Immerse the samples in the freshly prepared sodium borohydride solution.
-
Incubate for 10-15 minutes at room temperature. Note: Longer incubation times or higher concentrations may damage the tissue.
-
Wash the samples three times with PBS, for 5 minutes each wash.
-
Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Autofluorescence
This protocol is particularly useful for tissues with high levels of lipofuscin, such as the brain and retina.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-buffered saline with 0.05% Tween-20 (PBST)
Procedure:
-
Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter through a 0.2 µm filter to remove any undissolved particles.
-
Immerse the stained slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Briefly wash the slides in 70% ethanol to remove excess stain.
-
Wash the slides three times in PBST for 5 minutes each.
-
Mount the coverslip with an appropriate mounting medium.
Protocol 3: Using a Commercial Quenching Kit (Example: Vector® TrueVIEW™)
Commercial kits offer a convenient and often highly effective method for quenching autofluorescence from multiple sources. Always follow the manufacturer's specific instructions. The following is a general guide based on the Vector® TrueVIEW™ kit.[5][6]
Materials:
-
Vector® TrueVIEW™ Autofluorescence Quenching Kit (or similar)
-
PBS
Procedure:
-
Perform your complete immunofluorescent staining protocol.
-
After the final post-secondary antibody wash, drain the excess buffer from the tissue section.
-
Prepare the TrueVIEW™ reagent according to the manufacturer's instructions (typically involves mixing three reagents in a specific order).[5][6]
-
Add the prepared reagent to completely cover the tissue section.
-
Remove excess buffer and mount with the mounting medium provided in the kit.[5]
Mechanism of Action of this compound
Understanding the biological effect of this compound can provide context for your experiments. Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane, which in turn inhibits the production of ATP.
Caption: this compound acts as a protonophore, disrupting the proton gradient.
References
- 1. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Vector[R] TrueVIEW[R] Autofluorescence Quenching Kit - 2BScientific [2bscientific.com]
Technical Support Center: Enhancing the Bioavailability of Oxyclozanide
Welcome to the technical support center for researchers focused on enhancing the bioavailability of Oxyclozanide in animal models. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during in-vivo studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a salicylanilide anthelmintic used to treat and control fascioliasis (liver fluke infections) in ruminants like cattle, sheep, and goats.[1][2] Its mechanism of action is the uncoupling of oxidative phosphorylation in the parasite.[1][3][4] As a drug with poor aqueous solubility, enhancing its dissolution and absorption is crucial for achieving therapeutic concentrations in the bloodstream, making bioavailability a key focus in formulation development.[5][6]
Q2: What are the typical pharmacokinetic parameters for standard this compound formulations?
A2: Following oral administration of commercial formulations, plasma concentrations and time to reach peak concentration vary between species.
-
In cattle , a dose of 10-15 mg/kg body weight typically results in a maximum plasma concentration (Cmax) of 14-17 mg/L, achieved at approximately 25 hours (Tmax).[1] A more recent study on an oral suspension in cattle found a Cmax of 15.87 μg/mL at a Tmax of 22 hours.[7][8]
-
In sheep , a 12.5 mg/kg dose results in a higher Cmax of 25-29 mg/L at a Tmax of about 22 hours.[1]
Q3: We observed significantly lower plasma concentrations in goats compared to sheep with the same dosage. Why?
A3: This is a well-documented issue. Goats tend to metabolize and eliminate drugs like this compound more rapidly than sheep.[9] Studies comparing the two species show that the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) can be more than two times lower in goats than in sheep for the same oral dose.[9] Consequently, administering this compound to goats at the recommended ovine dosage may lead to under-dosing, reduced efficacy, and an increased risk of developing anthelmintic resistance.[9][10] An increased or repeated dose may be necessary to achieve therapeutic efficacy in goats.[9][10]
Q4: How can the formulation of this compound be modified to improve its bioavailability?
A4: Formulation strategy is critical. Since this compound is a poorly water-soluble drug, several techniques can be employed:
-
Suspensions: Creating a compound suspension can improve bioavailability. One study showed that a self-developed compound suspension of this compound and Levamisole had a relative bioavailability of 143.56% in sheep compared to a reference product.[11]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier (like polyethylene glycol or polyvinylpyrrolidone) to improve its dissolution rate.[12][13] Solid dispersions enhance bioavailability by reducing drug particle size to a molecular level, improving wettability, and increasing the surface area for dissolution.[5][6]
-
Excipient Selection: The choice of excipients (inactive ingredients) is crucial as they can significantly impact drug absorption.[14][15] Solubilizers, such as surfactants and cyclodextrins, can be used to increase the solubility of poorly soluble drugs.[14][16] A patent for an this compound suspension, for instance, lists sodium carboxymethylcellulose, magnesium aluminum silicate, and sodium lauryl sulfate as key excipients.[17]
Q5: Can co-administration with other drugs enhance this compound's bioavailability?
A5: Yes. Pharmacokinetic interactions can be leveraged to improve bioavailability. A study in sheep demonstrated that co-administering this compound (15 mg/kg) with Oxfendazole (7.5 mg/kg) significantly increased the bioavailability of this compound.[18] The area under the curve (AUC) and maximum plasma concentration (Cmax) of this compound were more than doubled when administered with Oxfendazole compared to when it was given alone.[18] This suggests that the presence of Oxfendazole alters the absorption or clearance of this compound, leading to higher plasma levels and potentially increased efficacy.[18]
Q6: What advanced strategies are being explored for drugs like this compound?
A6: For poorly soluble drugs, nanoparticle-based delivery systems are a promising strategy.[19] These systems can improve solubility, protect the drug from degradation, and facilitate transport across biological membranes.[20] Technologies like lipid-based nanoparticles (e.g., liposomes), polymer-based nanoparticles (e.g., PLGA), and hydrogels can be formulated to control the release and target the delivery of the active compound, thereby enhancing its bioavailability.[20][21][22]
Section 2: Troubleshooting Guide
This guide addresses the common issue of observing lower-than-expected plasma concentrations of this compound in experimental animal models.
Problem: Cmax and/or AUC values for this compound are significantly lower than published data.
Follow this step-by-step guide to identify the potential cause:
-
Verify Core Experimental Parameters:
-
Dose Calculation: Double-check animal body weights and all calculations used to determine the administered dose. Underdosing is a common source of error.[3]
-
Administration Technique: Was the full dose administered correctly? For oral drenching, ensure the dosing gun is calibrated and proper technique is used to avoid pharyngeal injuries or spillage.[3][4]
-
Sampling Times: Review your blood sampling schedule. If samples are not collected frequently enough around the expected Tmax (~22-25 hours), the true Cmax may be missed.[1]
-
Animal Health: Dehydration or severe liver impairment can enhance adverse events and potentially alter drug pharmacokinetics.[3]
-
-
Assess the Analytical Method:
-
Method Validation: Confirm that your analytical method (e.g., HPLC, LC-MS/MS) is properly validated for linearity, accuracy, precision, and recovery.[7]
-
Sample Handling & Storage: Ensure that plasma samples were correctly processed and stored to prevent degradation of this compound before analysis.
-
-
Consider Species-Specific Differences:
-
Evaluate the Formulation:
-
Dissolution/Suspension: Is the drug fully dissolved or uniformly suspended in the vehicle? Inadequate suspension can lead to inconsistent dosing.
-
Excipient Interactions: Excipients are not always inert and can influence absorption.[15][23] Consider if an excipient in your formulation could be hindering dissolution or absorption.
-
Need for Enhancement: A basic formulation may be insufficient. Consider reformulation strategies such as creating a solid dispersion or a nanoparticle-based system to improve solubility.[12][19]
-
-
Review Potential Drug Interactions:
-
Co-administered Compounds: If this compound is administered with other drugs, consider the potential for pharmacokinetic interactions. As seen with Oxfendazole, this can be beneficial, but other combinations may have negative effects.[18]
-
Caption: Troubleshooting workflow for low this compound bioavailability.
Section 3: Quantitative Data Summary
The following tables summarize key pharmacokinetic data from published studies.
Table 1: Pharmacokinetic Parameters of this compound in Ruminant Models
| Species | Formulation | Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC (h*μg/mL) | t1/2 (h) | Reference |
| Cattle | Commercial Oral | 12.5 | 14 - 17 | ~25 | Not Reported | ~21 | [1] |
| Cattle | Oral Suspension | 10 | 15.87 | 22.03 | 965.61 | 64.40 | [7][8] |
| Sheep | Commercial Drench | 12.5 | 25 - 29 | ~22 | 880 | Not Reported | [1] |
| Sheep | Tablet | 15 | 11.01 | 20 | 488.70 | Not Reported | [24] |
| Goats | Tablet | 15 | 6.83 | ~24 | 294.70 | Shorter than sheep | [9][24] |
Table 2: Impact of Formulation and Co-Administration on this compound Pharmacokinetics in Sheep
| Group | Dose (this compound) | Cmax (μg/mL) | Tmax (h) | AUClast (h*μg/mL) | Relative Bioavailability | Reference |
| Reference Suspension | Not Specified | 34.60 | 15.50 | 1285.46 | 100% (Reference) | [11] |
| Self-Developed Suspension | Not Specified | 45.54 | 22.50 | 1845.43 | 143.56% | [11] |
| This compound Alone (Tablet) | 15 mg/kg | 14.24 | Not Reported | 491.44 | 100% (Reference) | [18] |
| This compound + Oxfendazole | 15 mg/kg | 29.80 | Not Reported | 1146.61 | ~233% | [18] |
Section 4: Experimental Protocols
Protocol 1: General In-Vivo Pharmacokinetic Study in Ruminants
This protocol provides a general framework. Specifics should be adapted based on the animal model and study objectives.
-
Animal Selection & Acclimatization:
-
Select healthy, mature animals (e.g., 8 sheep, 12-16 months old).[9]
-
Acclimatize animals to the study conditions for at least one week.
-
Ensure animals are fasted overnight before drug administration but have free access to water.
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples from the jugular vein into heparinized tubes.
-
A typical sampling schedule would be: 0 (pre-dose), 2, 4, 8, 12, 24, 36, 48, 72, 96, and 120 hours post-administration.[9]
-
Immediately centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
-
Store plasma samples at -20°C or lower until analysis.
-
-
Data Analysis:
-
Analyze plasma samples for this compound concentration using a validated method (see Protocol 2).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.
-
Protocol 2: Plasma Sample Analysis using LC-MS/MS
This protocol is based on methods developed for quantifying this compound in cattle and sheep plasma.[7][11]
-
Preparation of Standards and Samples:
-
Prepare stock solutions of this compound and an appropriate internal standard (IS), such as Niclosamide, in a suitable solvent (e.g., methanol).[7]
-
Create a series of calibration standards by spiking blank animal plasma with known concentrations of this compound.
-
For sample analysis, precipitate plasma proteins by adding a solvent like acetonitrile. For example, mix 100 µL of plasma with 300 µL of acetonitrile containing the IS.
-
Vortex the mixture and centrifuge at high speed (e.g., 12,000 rpm for 10 minutes).
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
Column: Use a C18 analytical column (e.g., 75 × 4.6 mm, 2.7 μm).[7]
-
Mobile Phase: A common mobile phase involves a gradient of two solutions: (A) 0.01% acetic acid in water:acetonitrile and (B) 5 mM ammonium formate in methanol:acetonitrile.[7]
-
Flow Rate: Maintain a constant flow rate, for example, 0.4 mL/min.[7]
-
Column Temperature: Maintain the column at a stable temperature, such as 30°C.[7]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Use electrospray ionization (ESI) in negative ion mode, as this compound responds well in this mode.[7]
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the IS.
-
Optimize MS parameters (e.g., capillary voltage, source temperature, gas flows) to achieve maximum sensitivity.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Section 5: Diagrams and Visualizations
Caption: General experimental workflow for a pharmacokinetic study.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. jddtonline.info [jddtonline.info]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination and pharmacokinetics study of this compound suspension in cattle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics of levamisole-oxyclozanide combination in sheep and goats following per os administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics of levamisole-oxyclozanide combination in sheep and goats following per os administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijisrt.com [ijisrt.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. CN105534895A - this compound suspension and preparation method thereof - Google Patents [patents.google.com]
- 18. Pharmacokinetics and pharmacokinetic interactions of orally administered oxfendazole and this compound tablet formulation to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Innovative Gastrointestinal Drug Delivery Systems: Nanoparticles, Hydrogels, and Microgrippers [imrpress.com]
- 21. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Nanoparticle-based drug delivery systems for the treatment of cardiovascular diseases [frontiersin.org]
- 23. Effect of excipients on oral absorption process according to the different gastrointestinal segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Refining Oxyclozanide Dosage for In Vivo Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxyclozanide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vivo experiments for maximum efficacy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a salicylanilide anthelmintic that primarily acts as an uncoupler of oxidative phosphorylation in parasites, particularly flukes.[1][2][3] This disruption of mitochondrial energy metabolism leads to a depletion of adenosine triphosphate (ATP), the main energy currency of the cell, ultimately causing parasite death.[1]
Q2: What are the recommended starting dosages for this compound in common animal models?
A2: Recommended dosages vary depending on the animal species and the target parasite. For fascioliasis (liver fluke) in ruminants, common oral dosages are:
For other applications, such as its potential antibacterial effects against Staphylococcus aureus, dosages are still under investigation and require empirical determination.[3]
Q3: How should this compound be formulated and stored for in vivo experiments?
A3: this compound is commercially available as an oral drench or suspension.[1] For experimental purposes, it can be prepared as a suspension. Due to its low water solubility, a common vehicle is an aqueous solution containing a suspending agent like carboxymethyl cellulose. Stock solutions are typically prepared in organic solvents like methanol or DMSO and should be stored at 4°C for short-term use.[5] For long-term storage, powder forms are recommended to be kept at -20°C.[2] It is crucial to ensure the final formulation is homogenous before administration.
Q4: What are the known drug interactions with this compound?
A4: Co-administration of this compound with other anthelmintics is common. A known interaction occurs with levamisole, where they are often formulated together for a broader spectrum of activity. There are also known interactions with pyrantel, morantel, and organophosphates.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected efficacy in vivo.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Verify the calculated dose based on the most recent body weight of the animals. Species-specific pharmacokinetic differences can affect efficacy; for instance, goats may require a higher or more frequent dose than sheep due to a higher metabolic rate. |
| Improper Drug Administration | For oral drenching, ensure the entire dose is delivered into the esophagus and not partially lost. For administration in feed, ensure complete consumption of the medicated feed. Starving animals before administering medicated feed can improve uptake.[5] |
| Drug Formulation Issues | Ensure the this compound suspension is homogenous before each administration to prevent dose variability. Check for any signs of precipitation or instability in your formulation. |
| Parasite Resistance | While resistance to this compound is not widely reported, it is a possibility. Consider testing the susceptibility of the parasite strain in vitro if possible. |
| Host Factors | The physiological state of the host animal, including diet, concurrent infections, and overall health, can influence drug metabolism and efficacy. |
Problem 2: Observed adverse effects in treated animals.
| Possible Cause | Troubleshooting Step |
| Overdose | Immediately review your dosage calculations. Signs of toxicity can include inappetence, depression, diarrhea, and in severe cases, neurological signs.[6] The safety margin for salicylanilides is generally 3 to 6 times the recommended dose.[6] |
| Animal Health Status | Animals with pre-existing liver damage may be more susceptible to this compound toxicity. |
| Off-target Effects | At higher doses, this compound can affect host mitochondrial function. Monitor for any unexpected physiological changes. |
Quantitative Data Summary
Table 1: Recommended Oral Dosages of this compound for Fascioliasis
| Animal Species | Recommended Dosage (mg/kg BW) | Reference |
| Cattle | 10 - 15 | [1][4] |
| Sheep | 15 | [1][4] |
| Goats | 15 | [1][4] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species (Oral Administration)
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | T1/2 (hours) | Reference |
| Cattle | 10 | 15.87 | 22.03 | 64.40 | [5] |
| Cattle | 12.5 | ~14-17 | 25 | ~21 | [4] |
| Sheep | 12.5 | ~25-29 | 22 | - | [4] |
| Sheep | 15 | 19.0 | - | - | [4] |
| Goats | 15 | - | - | - |
Note: Pharmacokinetic parameters can vary significantly based on formulation, animal breed, and health status.
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound against Fasciola hepatica in a Sheep Model
-
Animal Model: Adult sheep naturally or experimentally infected with Fasciola hepatica.
-
Acclimatization: House the sheep in a controlled environment for at least 7 days prior to the experiment. Provide ad libitum access to feed and water.
-
Group Allocation: Randomly divide the animals into a control group (vehicle only) and a treatment group (this compound).
-
Drug Preparation: Prepare a homogenous oral suspension of this compound at the desired concentration (e.g., 15 mg/kg).
-
Administration: Administer the calculated dose orally using a drenching gun.
-
Sample Collection: Collect fecal samples from each animal at baseline (day 0) and at specified time points post-treatment (e.g., days 7, 14, and 21).
-
Efficacy Assessment (Fecal Egg Count Reduction Test - FECRT):
-
Perform fecal egg counts using a standard parasitological technique (e.g., McMaster method).
-
Calculate the percentage reduction in egg count for the treated group compared to the control group.
-
-
Efficacy Assessment (Worm Burden):
-
At the end of the study, euthanize the animals and perform necropsies.
-
Carefully examine the liver and bile ducts for the presence of adult flukes.
-
Count the number of flukes in both the control and treated groups to determine the percentage reduction in worm burden.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of this compound is the uncoupling of oxidative phosphorylation. However, related salicylanilides have been shown to modulate other signaling pathways, suggesting potential secondary mechanisms of action for this compound.
Caption: Primary mechanism of this compound action.
Caption: Hypothesized modulation of STAT3 and NF-κB pathways.
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing Rafoxanide: From Parasite Killer to Cancer Fighter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rafoxanide negatively modulates STAT3 and NF‐κB activity and inflammation‐associated colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
Adjusting pH for optimal Oxyclozanide activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxyclozanide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the anthelmintic activity of this compound?
While a definitive optimal pH for this compound's anthelmintic activity has not been explicitly defined in the literature, its efficacy is intrinsically linked to its chemical properties, which are pH-dependent. This compound is a salicylanilide, and its lipophilicity, which influences its ability to cross biological membranes of parasites, is affected by pH. As an uncoupler of oxidative phosphorylation, it needs to reach the mitochondrial membrane to exert its effect.
Generally, for in vitro assays, a physiologically relevant pH, typically between 7.2 and 7.4 , is recommended to mimic the conditions within the host. Most published studies on the in vitro efficacy of anthelmintics use standard buffers like Phosphate Buffered Saline (PBS) which falls within this range.
Q2: How does pH affect the solubility and stability of this compound?
The solubility and stability of this compound are significantly influenced by pH. It is slightly soluble in water but freely soluble in organic solvents like acetone and ethanol.[1] The compound's dissociation and, consequently, its solubility and potential for bioaccumulation change with pH.[2] At a pH of 7, the water solubility is low.[2] In acidic conditions, this compound is more lipophilic, which may affect its interaction with cellular membranes.
For experimental purposes, preparing a stock solution in a suitable organic solvent (e.g., DMSO or ethanol) before diluting it in the aqueous assay medium is the standard practice. A study on the stability of this compound investigated its photolytic degradation in aqueous buffers at pH 5, 7, and 9, indicating its stability is pH-dependent under certain conditions.[3][4] For analytical purposes, such as HPLC, a mobile phase with an acidic pH (e.g., 4.5) has been used to ensure good separation and peak shape.[1][3][4]
Q3: I am observing low efficacy of this compound in my in vitro assay. What are the potential reasons related to pH?
If you are experiencing lower than expected efficacy, consider the following pH-related factors:
-
Precipitation in Media: Due to its low aqueous solubility, this compound may precipitate out of the assay medium, especially if the final concentration of the organic solvent from the stock solution is too high or if the pH of the medium is not optimal for its solubility. Visually inspect your assay wells for any signs of precipitation.
-
Incorrect Buffer pH: Ensure your buffer is correctly prepared and the pH is verified. Deviations from the physiological range could affect both the parasite's viability and the drug's activity.
-
Degradation: Although generally stable, prolonged incubation under certain conditions (e.g., exposure to light at specific pH values) could lead to degradation.[3][4]
Q4: What is the mechanism of action of this compound and how is it related to pH?
This compound's primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of flukes.[5][6][7][8] As a protonophore, it transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a depletion of cellular energy, resulting in paralysis and death of the parasite.
The efficiency of a protonophore is dependent on its ability to be protonated and deprotonated. This suggests that the pH at the parasite's mitochondrial membrane interface is a critical factor for its activity. While the external buffer pH is important for drug delivery and stability, the localized pH within the parasite's tissues will ultimately influence the drug's proton-carrying capacity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low drug efficacy | pH of the assay buffer is outside the optimal range. | Prepare fresh buffer and verify the pH is within the physiological range (7.2-7.4). |
| Precipitation of this compound in the assay medium. | Decrease the final concentration of this compound. Increase the final percentage of the organic solvent (e.g., DMSO) in the medium, ensuring it is not toxic to the parasites. Prepare a fresh, more dilute stock solution. | |
| Degradation of this compound. | Prepare fresh dilutions of this compound for each experiment. Protect solutions from light, especially during long incubation periods. | |
| Inconsistent results | Inconsistent pH across different experimental setups. | Use a calibrated pH meter for all buffer preparations. Ensure thorough mixing of all components in the assay wells. |
| Interaction of this compound with components of the culture medium. | If using a complex medium, consider potential interactions that might alter the local pH or bind to the drug. A simpler, well-defined buffer system may provide more consistent results. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for In Vitro Assays
This protocol describes the preparation of this compound solutions for use in in vitro parasite motility or viability assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 401.46 g/mol .
-
Dissolve the powder in an appropriate volume of DMSO or ethanol to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in the assay medium (e.g., PBS, pH 7.2) to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of the organic solvent in the assay does not exceed a level that is toxic to the parasites (typically ≤1% for DMSO).
-
Include a solvent control (medium with the same final concentration of DMSO or ethanol without this compound) in your experimental setup.
-
Protocol 2: In Vitro Anthelmintic Activity Assay (Motility Inhibition)
This protocol provides a general workflow for assessing the anthelmintic activity of this compound by observing parasite motility.
Materials:
-
Live adult or larval stage parasites (e.g., Fasciola hepatica)
-
This compound working solutions (prepared as in Protocol 1)
-
Assay medium (e.g., PBS, pH 7.2)
-
Positive control (e.g., another known anthelmintic)
-
Negative control (assay medium)
-
Solvent control (assay medium with the same concentration of solvent as the highest this compound concentration)
-
Multi-well plates (e.g., 24-well)
-
Inverted microscope
-
Incubator (set to the appropriate temperature for the parasite, e.g., 37°C)
Procedure:
-
Parasite Preparation:
-
Wash the parasites several times with the assay medium to remove any debris.
-
Acclimatize the parasites in the assay medium for a short period before starting the experiment.
-
-
Assay Setup:
-
Add a specific number of parasites to each well of the multi-well plate containing the assay medium.
-
Add the prepared this compound working solutions to the respective wells to achieve the desired final concentrations.
-
Include positive, negative, and solvent controls in separate wells.
-
-
Incubation and Observation:
-
Incubate the plate at the appropriate temperature (e.g., 37°C).
-
Observe the motility of the parasites under an inverted microscope at predefined time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Score the motility based on a predefined scale (e.g., 0 = dead, 1 = minimal movement, 2 = slow movement, 3 = active movement).
-
-
Data Analysis:
-
Calculate the percentage of motility inhibition for each concentration at each time point compared to the negative control.
-
Determine the concentration of this compound that causes 50% inhibition of motility (IC50) if desired.
-
Visualizations
Caption: Mechanism of Action of this compound as a Protonophore.
References
- 1. researchgate.net [researchgate.net]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. Study of this compound's Innate Stability Coupled with the Assessment of its Aquatic Photo-Transformation Using a Validated Isocratic HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Page loading... [guidechem.com]
- 8. ema.europa.eu [ema.europa.eu]
Managing vehicle control issues in Oxyclozanide experiments
Welcome to the technical support center for researchers utilizing Oxyclozanide in experimental settings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate challenges related to vehicle control and other common issues encountered during your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound's primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of target organisms, such as flukes.[1] This disruption of the mitochondrial proton gradient inhibits the production of ATP, the cell's main energy currency, leading to metabolic stress and parasite death.
Q2: What are the common solvents for preparing this compound stock solutions?
This compound is practically insoluble in water.[2] Therefore, organic solvents are necessary for its dissolution. The most commonly used solvents for preparing stock solutions for in vitro experiments are Dimethyl Sulfoxide (DMSO) and methanol.[3] For in vivo studies, particularly oral administration in rodents, this compound is often prepared as a suspension in an aqueous vehicle containing a suspending agent like sodium carboxymethyl cellulose.[2]
Q3: What are the potential off-target effects of this compound?
Beyond its anthelmintic properties, this compound has been reported to exhibit other biological activities. These include antibacterial, antifungal, and anti-adenovirus effects.[4] Researchers should be aware of these potential off-target effects when designing experiments and interpreting results, as they could influence the experimental outcomes.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the cell culture wells after adding the this compound solution.
-
Inconsistent or non-reproducible results in cell-based assays.
Potential Causes:
-
Poor Aqueous Solubility: this compound is a hydrophobic compound and will precipitate when the concentration of the organic solvent (like DMSO) is significantly diluted in the aqueous culture medium.
-
High Stock Concentration: Using a very high concentration of this compound in the DMSO stock can lead to rapid precipitation upon dilution.
Solutions:
-
Optimize Stock Solution Concentration: While counterintuitive, sometimes lowering the concentration of the this compound stock solution (e.g., from 100 mM to 10 mM in DMSO) can help. This requires adding a larger volume to the media to achieve the final desired concentration, which may increase the final DMSO concentration. Always calculate the final solvent concentration to ensure it remains below the cytotoxic threshold for your cell line.
-
Modification of the Dilution Procedure: Instead of adding the this compound stock directly to the media in the well, first dilute the stock in a small volume of media in a separate tube, vortex gently, and then add this intermediate dilution to the final culture volume.
-
Pre-warming of Media: Gently warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility.
-
Inclusion of a Surfactant (with caution): In some instances, a low, non-toxic concentration of a biocompatible surfactant like Tween-80 can be included in the vehicle to improve solubility. However, this must be carefully validated to ensure the surfactant itself does not affect the experimental outcome.
Issue 2: Vehicle Control Group Shows Unexpected Biological Effects
Symptoms:
-
The vehicle-only control group (e.g., cells treated with DMSO) exhibits changes in cell viability, morphology, or signaling pathways compared to the untreated control group.
-
High background signal or unexpected changes in gene or protein expression in the vehicle control.
Potential Causes:
-
Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO, ethanol) in the cell culture medium may be too high and causing cytotoxicity or other cellular stress responses.
-
Vehicle-Induced Biological Activity: Solvents like DMSO are not entirely inert and can induce cellular changes, such as differentiation or alterations in gene expression, in some cell types.
Solutions:
-
Determine the Optimal Vehicle Concentration: Conduct a dose-response experiment with the vehicle alone to determine the highest concentration that does not cause any observable effects on your cells. This is often referred to as the No-Observed-Adverse-Effect Level (NOAEL). For many cell lines, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.
-
Minimize Solvent Volume: Use the highest feasible stock concentration of this compound that does not precipitate upon dilution to minimize the volume of the vehicle added to the culture medium.
-
Consistent Vehicle Concentration Across All Groups: Ensure that the final concentration of the vehicle is the same in all experimental groups, including the this compound-treated groups and the vehicle control group.
-
Appropriate Controls: Always include both an "untreated" control (cells in media alone) and a "vehicle" control (cells in media with the same final concentration of the solvent as the treated wells).
Issue 3: Inconsistent Results in In Vivo Studies
Symptoms:
-
High variability in animal responses to this compound treatment.
-
Adverse effects in the vehicle control group, such as diarrhea or weight loss.[5]
Potential Causes:
-
Inhomogeneous Suspension: If this compound is not uniformly suspended in the vehicle, it can lead to inaccurate dosing.
-
Vehicle-Related Toxicity: The chosen vehicle or suspending agent may cause gastrointestinal irritation or other adverse effects in the animals.
Solutions:
-
Proper Suspension Preparation: When preparing an oral suspension, ensure the suspending agent (e.g., sodium carboxymethyl cellulose) is fully hydrated and that the this compound is finely powdered and evenly dispersed. Vortex or stir the suspension thoroughly before each administration to ensure homogeneity.
-
Vehicle Acclimation: Before the main experiment, it can be beneficial to acclimate the animals to the vehicle by administering the vehicle alone for a few days. This can help to reduce stress and potential vehicle-induced side effects.
-
Careful Observation of Control Animals: Closely monitor the vehicle-treated control animals for any adverse effects. If such effects are observed, consider using an alternative, more inert vehicle.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [2] |
| Methanol | Soluble | [3] |
| Ethanol | Soluble | |
| Acetone | Soluble | |
| DMSO | 80 mg/mL (199.27 mM) | [3] |
Table 2: Recommended Maximum Final Vehicle Concentrations in In Vitro Assays
| Vehicle | Recommended Max. Concentration | Notes |
| DMSO | < 0.5% (v/v) | Cell line dependent, ideally < 0.1%. |
| Ethanol | < 0.5% (v/v) | Can be cytotoxic at higher concentrations. |
Table 3: Example Dosing and Observed Effects of this compound in Rodents
| Species | Dose | Vehicle | Observed Effects | Reference |
| Rat (Acute) | Up to 5000 mg/kg | 0.2% Sodium Carboxymethyl Cellulose | LD50 determined to be 3707 mg/kg. Signs of toxicity included depression and diarrhea. | [2] |
| Rat (Sub-acute) | 74, 185, 370 mg/kg/day for 28 days | 0.2% Sodium Carboxymethyl Cellulose | Minor depression and diarrhea observed at the start of administration in medium and high dose groups. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dosing of Cultured Cells with this compound
Materials:
-
Cultured cells in multi-well plates
-
This compound stock solution (from Protocol 1)
-
Cell culture medium
-
Vehicle (DMSO)
Procedure:
-
Culture cells to the desired confluency.
-
Prepare the final working concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution.
-
Prepare a vehicle control by adding the same volume of DMSO as used for the highest this compound concentration to an equal volume of cell culture medium.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Include an untreated control group where the medium is replaced with fresh medium containing no this compound or vehicle.
-
Incubate the cells for the desired experimental duration.
Protocol 3: Preparation of this compound Suspension for Oral Gavage in Rodents
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC)
-
Sterile water for injection
-
Mortar and pestle (optional, for fine powder)
-
Stir plate and magnetic stir bar
-
Homogenizer (optional)
Procedure:
-
Prepare a 0.2% (w/v) solution of sodium carboxymethyl cellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder. If necessary, grind the powder to a fine consistency using a mortar and pestle.
-
Slowly add the this compound powder to the 0.2% CMC solution while continuously stirring.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension. A homogenizer can be used for a more uniform particle size distribution.
-
Prepare a vehicle control using the 0.2% CMC solution without this compound.
-
The suspension should be stirred continuously, even between dosing individual animals, to prevent settling of the compound.
Visualizations
References
Improving the signal-to-noise ratio in Oxyclozanide-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Oxyclozanide-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it inform assay selection?
A1: this compound is a salicylanilide anthelmintic that acts as a mitochondrial uncoupler. Its primary mechanism is the disruption of oxidative phosphorylation in mitochondria. This leads to a decrease in ATP synthesis, a dissipation of the mitochondrial membrane potential (ΔΨm), and an increase in oxygen consumption. Therefore, suitable assays to study its effects include those that measure mitochondrial membrane potential, ATP levels, and cellular respiration.
Q2: What are the appropriate positive and negative controls for an this compound-based assay?
A2:
-
Positive Controls: For assays measuring mitochondrial uncoupling, classic uncouplers like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) and CCCP (carbonyl cyanide m-chlorophenylhydrazone) are ideal positive controls.[1][2][3] These compounds will mimic the expected effect of this compound.
-
Negative Controls: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) at the same final concentration used for the test compound is the most crucial negative control. This accounts for any effects of the solvent on the assay system. Untreated cells can also serve as a baseline for normal mitochondrial function.
Q3: How can I minimize variability in my cell-based assays?
A3: Variability in cell-based assays can be a significant issue. To minimize it:
-
Standardize Cell Culture Conditions: Use cells from a trusted source, limit the number of passages, and maintain consistent cell density and passage timing.[4]
-
Use Cryopreserved Cells: Employing a large, quality-controlled batch of frozen cells for thaw-and-use can significantly reduce variability between experiments.[4]
-
Control Plate Effects: Be mindful of evaporation, especially on the outer wells of a microplate. Using the maximum well volume and hydration chambers can help.[5] Uneven temperature gradients across the plate can also introduce variability.[5]
-
Automation: Where possible, use automated liquid handling to reduce pipetting errors.[6][7]
Q4: What are acceptable quality control parameters for a high-throughput screening (HTS) assay?
A4: For HTS assays, it's critical to monitor quality control metrics to ensure data reliability. Two key parameters are the Z'-factor and the coefficient of variation (CV%).
| Parameter | Acceptable Range | Description |
| Z'-Factor | > 0.5 | A statistical measure of the separation between the positive and negative control signals. A value greater than 0.5 indicates a robust assay suitable for HTS.[8] |
| Coefficient of Variation (CV%) | < 20% | The ratio of the standard deviation to the mean, expressed as a percentage. It measures the variability of your data. A CV% below 20% is generally considered acceptable for cell-based assays.[8] |
Troubleshooting Guides
This section addresses specific issues that you may encounter during your this compound-based experiments.
Issue 1: High Background Signal
High background can mask the true signal from your assay, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence | Pre-read the plate after compound addition but before adding the detection reagent to measure the intrinsic fluorescence of your compounds. If a compound is autofluorescent at the assay wavelengths, consider using a different fluorescent dye with a shifted excitation/emission spectrum.[9] |
| Media Component Interference | Some components in cell culture media, like phenol red and serum, can be fluorescent. Use phenol red-free media and consider reducing serum concentration during the assay if possible. |
| Non-specific Probe Binding | Ensure you are using the optimal concentration of the fluorescent probe and that incubation times are not excessive. Titrate the probe concentration to find the lowest concentration that gives a robust signal. |
| Contamination | Microbial contamination can lead to high background fluorescence. Regularly check your cell cultures for any signs of contamination. |
Issue 2: Low Signal Intensity
A weak signal can make it difficult to distinguish between the effects of your compound and the baseline noise.
| Potential Cause | Troubleshooting Step |
| Low Cell Number or Unhealthy Cells | Ensure you are plating a sufficient number of healthy, viable cells. Perform a cell titration experiment to determine the optimal cell density for your assay. |
| Sub-optimal Reagent Concentration | The concentration of the detection reagent may be too low. Titrate your reagents to determine the optimal concentration for your specific cell type and experimental conditions. |
| Incorrect Filter Sets/Wavelengths | Double-check that you are using the correct excitation and emission wavelengths and filter sets for your fluorescent probe on the plate reader. |
| Insufficient Incubation Time | The incubation time with the detection reagent may be too short. Perform a time-course experiment to determine the optimal incubation time. |
| Signal Quenching | Test compounds can absorb the light emitted by the fluorophore, a phenomenon known as quenching. This can be identified by adding the compound to a solution of the fluorescent dye and observing a decrease in signal.[9] |
Issue 3: High Well-to-Well Variability
Inconsistent results between replicate wells can make your data unreliable.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Plating | Uneven cell distribution in the wells is a common cause of variability. Ensure your cell suspension is homogenous before and during plating. After plating, allow the plate to sit at room temperature for a short period to allow for even cell settling before transferring to the incubator.[5] |
| Pipetting Errors | Small inaccuracies in pipetting volumes can lead to significant variability. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions. Automation can greatly reduce this source of error.[6] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentrations. Avoid using the outermost wells for experimental samples, or fill them with sterile water or media to create a humidity barrier. |
| Temperature Gradients | Uneven heating of the microplate can cause variability. Ensure the plate is at the correct temperature before reading and that the plate reader's temperature control is functioning correctly.[5] |
Experimental Protocols
Protocol 1: Measuring Mitochondrial Membrane Potential using JC-1
This protocol provides a method for assessing changes in mitochondrial membrane potential (ΔΨm) using the ratiometric dye JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[1][2][10] The ratio of red to green fluorescence is used as an indicator of mitochondrial health.
Materials:
-
Cells of interest
-
This compound
-
FCCP (positive control)
-
DMSO (vehicle control)
-
JC-1 dye
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dilution series of this compound, FCCP (e.g., 5-50 µM), and a DMSO vehicle control. Incubate for the desired treatment period.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the compound-containing media from the wells and add the JC-1 staining solution.[2]
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: Mechanism of this compound as a mitochondrial uncoupler.
Caption: General workflow for a fluorescence-based this compound assay.
Caption: A troubleshooting decision tree for poor signal-to-noise ratio.
References
- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. marinbio.com [marinbio.com]
- 6. cellgs.com [cellgs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. eu-openscreen.eu [eu-openscreen.eu]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.com]
Calibrating instruments for accurate Oxyclozanide measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxyclozanide. The information is designed to address common issues encountered during the calibration and use of analytical instruments for accurate measurement.
Frequently Asked Questions (FAQs)
Q1: What is the typical linearity range I should expect for this compound analysis using RP-HPLC?
A1: The linear range for this compound analysis by RP-HPLC can vary depending on the specific method and instrument sensitivity. However, published methods show linearity in ranges such as 10-30 µg/mL[1][2], 10-100 µg/mL[3][4], and 0.02048–25.600 µg/mL for LC-MS/MS[5][6][7]. It is crucial to determine the linear range for your specific assay by preparing a series of calibration standards and plotting the instrument response against the concentration.
Q2: What are the recommended wavelengths for UV detection of this compound?
A2: The optimal UV detection wavelength for this compound is consistently reported to be around 300 nm. Specific studies have utilized 300 nm[3][8][9][10], 302 nm[1][2], and 308.8 nm[11][12]. It is advisable to perform a wavelength scan of your this compound standard to determine the absorbance maximum (λmax) on your specific instrument.
Q3: Can I use methods other than HPLC for this compound quantification?
A3: Yes, other methods have been successfully developed. UV-Vis spectrophotometry is a viable alternative, with measurements often taken around 300 nm[9][10]. Additionally, square wave anodic stripping voltammetry has been used, offering a sensitive electrochemical detection method[13].
Q4: What are the key validation parameters to consider when developing an analytical method for this compound?
A4: According to ICH guidelines, key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness[3][4].
Troubleshooting Guides
HPLC Analysis
Problem: My calibration curve for this compound is not linear.
-
Possible Cause 1: Inappropriate concentration range.
-
Solution: The concentrations of your standards may be outside the linear range of the detector. Prepare a wider range of concentrations, both higher and lower than your original set, to identify the linear portion of the response curve. Published linear ranges for this compound include 10-30 µg/ml and 10-100 µg/ml[1][2][3][4].
-
-
Possible Cause 2: Standard preparation error.
-
Possible Cause 3: Detector saturation.
-
Solution: If the curve plateaus at high concentrations, the detector may be saturated. Dilute your higher concentration standards and re-inject.
-
Problem: I am observing peak tailing or fronting for the this compound peak.
-
Possible Cause 1: Column degradation.
-
Solution: The stationary phase of the C18 column can degrade over time. Try washing the column with a strong solvent or, if necessary, replace the column. A good theoretical plate count, for example, 2492.2, indicates efficient column performance[1].
-
-
Possible Cause 2: Incompatible sample solvent.
-
Solution: The solvent used to dissolve your sample should be as close in composition to the mobile phase as possible. Dissolving the final extracted sample in the mobile phase is a common practice[8].
-
-
Possible Cause 3: pH of the mobile phase.
-
Solution: The pH of the mobile phase can affect the ionization state of this compound. Optimizing the pH can improve peak shape. For example, a mobile phase containing 0.1% phosphoric acid (pH around 3.5) has been used successfully[8].
-
Problem: The retention time of my this compound peak is shifting.
-
Possible Cause 1: Inconsistent mobile phase composition.
-
Solution: Ensure the mobile phase is prepared accurately and consistently. Use a degasser to remove dissolved gases, which can affect the pump performance and lead to retention time shifts[14].
-
-
Possible Cause 2: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant temperature. A stable temperature of 40°C has been shown to provide good resolution for this compound[8].
-
-
Possible Cause 3: Pump malfunction.
UV-Vis Spectrophotometry
Problem: My absorbance readings are unstable.
-
Possible Cause 1: Lamp instability.
-
Solution: The spectrophotometer's lamp may be nearing the end of its life. Allow the instrument to warm up for the recommended time before taking measurements. If the problem persists, the lamp may need to be replaced.
-
-
Possible Cause 2: Air bubbles in the cuvette.
-
Solution: Ensure there are no air bubbles in the light path of the cuvette. Gently tap the cuvette to dislodge any bubbles.
-
-
Possible Cause 3: Sample degradation.
-
Solution: this compound solutions may degrade over time, especially when exposed to light. Prepare fresh standards and samples for analysis.
-
Problem: The absorbance values are not reproducible.
-
Possible Cause 1: Inconsistent cuvette placement.
-
Solution: Always place the cuvette in the holder in the same orientation. Minor variations in the light path can affect absorbance readings.
-
-
Possible Cause 2: Dirty or scratched cuvettes.
-
Solution: Clean the cuvettes thoroughly with an appropriate solvent and handle them only by the frosted sides. Scratched cuvettes should be discarded.
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Use calibrated micropipettes and ensure your pipetting technique is consistent when preparing dilutions.
-
Quantitative Data Summary
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 | LC-MS/MS Method | Spectrophotometry |
| Linearity Range | 10-30 µg/mL[1][2] | 10-100 µg/mL[3][4] | 5-100 µg/mL[14] | 0.02048–25.600 µg/mL[5][6][7] | 5-40 µg/mL[10] |
| Correlation Coefficient (r²) | 0.999[1] | 0.998[4] | >0.99[14] | 0.994[5][6][7] | 0.9995[10] |
| Limit of Detection (LOD) | 0.7582 µg/mL[1][2] | - | - | 0.010 µg/mL[5] | - |
| Limit of Quantitation (LOQ) | 2.297 µg/mL[1][2] | - | - | 0.020 µg/mL[5][6][7] | - |
| Recovery | 100.27%[1][2] | 100%[4] | 70.70-110.79%[8] | >98%[5][6][7] | 99.81±0.852%[10] |
Experimental Protocols
RP-HPLC Method for this compound in Bulk Drug[1][2]
-
Mobile Phase Preparation: Mix HPLC grade methanol and water in a 68:32 v/v ratio. Filter through a 0.45 µm membrane filter and sonicate for 8 minutes.
-
Standard Stock Solution Preparation: Accurately weigh 100 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in 65 mL of methanol and make up the volume with methanol. Sonicate for 8 minutes to obtain a 1000 µg/mL solution.
-
Working Standard Solution Preparation: Prepare a 100 µg/mL working standard from the stock solution. From this, prepare dilutions of 10, 15, 20, 25, and 30 µg/mL in 100 mL volumetric flasks with methanol.
-
Chromatographic Conditions:
-
Column: C18 (25 cm x 4.6 mm, 5 µm particle size)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 302 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject 20 µL of each dilution in triplicate and record the peak area. Construct a calibration curve by plotting peak area versus concentration.
Sample Preparation for this compound in Beef and Milk[8]
-
Deproteinization (Beef): Homogenize the beef sample and extract with acetonitrile.
-
Deproteinization (Milk): Use 2% formic acid in acetonitrile for deproteinization.
-
Dehydration: Add sodium sulfate to the liquid sample to remove water.
-
Defatting: Use n-hexane to remove lipids.
-
Drying: Evaporate the extract to dryness under a stream of nitrogen.
-
Reconstitution: Dissolve the final residue in the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Sample preparation for this compound analysis.
Caption: Troubleshooting non-linear calibration.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of RP – HPLC Method for the estimation of this compound in Pure and Pharmaceutical formulation | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 4. Development and Validation of RP – HPLC Method for the estimation of this compound in Pure and Pharmaceutical formulation | PDF [slideshare.net]
- 5. Determination and pharmacokinetics study of this compound suspension in cattle by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination and pharmacokinetics study of this compound suspension in cattle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound in Beef and Milk using High-Performance Liquid Chromatography System with UV Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. impactfactor.org [impactfactor.org]
Validation & Comparative
Oxyclozanide vs. Niclosamide: A Comparative Guide for Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of anti-cancer drug discovery is continuously evolving, with a notable trend in repurposing existing drugs, offering a promising avenue for accelerated development. Among these, the salicylanilide anthelmintics, traditionally used against parasitic infections, have garnered significant attention for their potent anti-cancer properties. This guide provides an objective, data-driven comparison of two prominent salicylanilides, oxyclozanide and niclosamide, in the context of anti-cancer research.
Introduction to this compound and Niclosamide
This compound and niclosamide are structurally related salicylanilide anthelmintics. Niclosamide is an FDA-approved drug for treating tapeworm infections, while this compound is primarily used in veterinary medicine to treat fascioliasis.[1] Both compounds have emerged as promising candidates for cancer therapy due to their ability to induce cell death in various cancer models. Their primary shared mechanism of action is the uncoupling of mitochondrial oxidative phosphorylation. However, extensive research has revealed that niclosamide, in particular, functions as a multi-targeted agent, inhibiting several key oncogenic signaling pathways.
Mechanisms of Anti-Cancer Action
The anti-neoplastic effects of this compound and niclosamide stem from their ability to disrupt fundamental cellular processes in cancer cells.
2.1. Shared Mechanism: Mitochondrial Uncoupling
Both this compound and niclosamide act as mitochondrial uncouplers.[2] They disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a decrease in cellular ATP levels, causing metabolic stress and inducing apoptosis. This mechanism is particularly effective against cancer cells, which often have a high energy demand. A study directly comparing niclosamide ethanolamine (NEN) and this compound confirmed that both compounds promote pyruvate influx into the mitochondria, antagonizing the anabolic effects of aerobic glycolysis (the Warburg effect) and thereby inhibiting cancer cell proliferation and metastasis.
2.2. Niclosamide: A Multi-Targeted Inhibitor
Beyond mitochondrial uncoupling, niclosamide has been extensively shown to inhibit multiple oncogenic signaling pathways simultaneously.[2][3] This pleiotropic activity makes it a potent anti-cancer agent across a wide range of malignancies.
-
Wnt/β-catenin Pathway: Niclosamide inhibits this crucial pathway by promoting the degradation of the Wnt co-receptor LRP6 and the key signaling molecule β-catenin.[4]
-
STAT3 Signaling: It is a potent inhibitor of STAT3, preventing its phosphorylation and nuclear translocation, which in turn represses the transcription of genes involved in cell survival and proliferation.[2]
-
mTOR Signaling: Niclosamide inhibits the mTOR pathway, a central regulator of cell growth and metabolism, partly as a downstream effect of mitochondrial uncoupling.[5]
-
NF-κB Signaling: It has been shown to abrogate NF-κB pathway activation, which is critical for inflammation-driven cancer progression and chemoresistance.
-
Notch Signaling: Niclosamide can decrease the expression of Notch receptors, inhibiting another key pathway involved in cancer stem cell maintenance.[2]
2.3. This compound: Beyond Mitochondrial Uncoupling
While the primary anti-cancer mechanism of this compound is attributed to mitochondrial uncoupling, emerging evidence suggests additional modes of action.
-
S100A9-RAGE Interaction: In triple-negative breast cancer (TNBC) cells expressing S100A9, this compound has been shown to inhibit the interaction between S100A9 and the Receptor for Advanced Glycation Endproducts (RAGE).[6] This interaction is crucial for activating pro-survival and proliferative signaling pathways. By blocking this, this compound inhibits ERK phosphorylation and induces apoptosis in a selective manner in S100A9-positive TNBC cells.[6]
-
mTOR Signaling: Similar to niclosamide, the mitochondrial uncoupling effect of this compound can lead to the downregulation of mTOR activity.[2]
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and niclosamide in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer (S100A9+) | 3.02 ± 0.08 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer (S100A9-) | 8.68 ± 0.05 | [6] |
Table 2: IC50 Values of Niclosamide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780ip2 | Ovarian Cancer | 0.41 - 1.86 | [5] |
| SKOV3ip1 | Ovarian Cancer | 0.41 - 1.86 | [5] |
| A2780cp20 | Chemoresistant Ovarian Cancer | 0.41 - 1.86 | [5] |
| SKOV3Trip2 | Chemoresistant Ovarian Cancer | 0.41 - 1.86 | [5] |
| PANC-1 | Pancreatic Cancer | ~5 | |
| Uveal Melanoma Cells | Uveal Melanoma | ~2 | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Data Presentation: In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of both compounds.
Table 3: In Vivo Anti-Cancer Effects of this compound and Niclosamide
| Compound | Cancer Model | Animal Model | Dosing and Administration | Key Findings | Reference |
| This compound | Triple-Negative Breast Cancer (MDA-MB-468 xenograft) | Nude Mice | 20 mg/kg, i.p., daily | Significantly delayed tumor growth. | [6] |
| Colon Cancer Metastasis (MC38 cells) | Mice | Oral gavage | Diminished hepatic metastasis. | ||
| Niclosamide | Uveal Melanoma (92.1 xenograft) | Nude Mice | 25 mg/kg/day, i.p. (p-Niclosamide) | Significantly smaller tumor volume and weight. | [7] |
| Pancreatic Cancer (PANC-1 xenograft) | Nude Mice | Not specified | Inhibited tumor xenograft growth. | [8] | |
| Ovarian Cancer (PDX model) | Mice | Not specified | Anti-proliferative effects in a chemoresistant model. | [5] |
Experimental Protocols
5.1. Cell Viability Assay (MTT Assay)
This protocol is representative of the method used to determine the IC50 values of this compound in TNBC cell lines.[6]
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 3, 10, 30 µM) or niclosamide for a specified duration (e.g., 72 hours). A vehicle control (e.g., 0.1% DMSO) is included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated using software such as GraphPad Prism.
5.2. Western Blot Analysis
This protocol is used to assess the effect of the compounds on protein expression levels, such as p-ERK and PARP.[6]
-
Cell Lysis: After drug treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-ERK, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5.3. In Vivo Xenograft Animal Model
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of the compounds.[7][8]
-
Cell Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ PANC-1 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: The mice are randomly assigned to a treatment group (e.g., this compound, niclosamide) or a vehicle control group. The drugs are administered via a specified route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).
Clinical Trials and Future Perspectives
Niclosamide has entered several clinical trials for various cancers, including colon, breast, and prostate cancer. Its repurposing is supported by its known safety profile in humans. The development of new formulations, such as niclosamide ethanolamine (NEN), aims to improve its bioavailability for systemic cancer therapy.
This compound's journey into clinical cancer therapy is at an earlier stage. While preclinical data is promising, particularly for certain cancer subtypes like S100A9-expressing TNBC, further investigation is needed to fully elucidate its anti-cancer mechanisms and to evaluate its safety and efficacy in humans for this indication.
Conclusion
Both this compound and niclosamide are promising repurposed anthelmintics with demonstrated anti-cancer activity. Their shared ability to act as mitochondrial uncouplers provides a fundamental mechanism for their cytotoxicity in cancer cells.
Niclosamide stands out as a pleiotropic agent that targets multiple critical oncogenic pathways, offering a broad-spectrum anti-cancer activity. This multi-targeted approach may be particularly beneficial in overcoming the heterogeneity and adaptive resistance of tumors.
This compound, while also a potent mitochondrial uncoupler, shows a more targeted efficacy in certain contexts, such as its ability to inhibit the S100A9-RAGE signaling axis. This suggests its potential as a more selective therapeutic for specific patient populations.
For researchers and drug development professionals, the choice between these two agents may depend on the specific cancer type and its underlying molecular drivers. Further head-to-head comparative studies are warranted to fully delineate their respective therapeutic potentials and to guide their clinical development in oncology.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking the WNT/β-catenin pathway in cancer treatment:pharmacological targets and drug therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Comparative Guide to the Antibacterial Spectrum of Oxyclozanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial spectrum of the anthelmintic drug Oxyclozanide with other relevant antimicrobial agents. The information presented is supported by experimental data to aid in research and development efforts in the search for novel antibacterial therapies.
Introduction to this compound
This compound is a salicylanilide anthelmintic traditionally used in veterinary medicine to treat parasitic fluke infections.[1] Recent research has highlighted its potential as a repurposed antibacterial agent, particularly against multidrug-resistant Gram-positive bacteria.[1][2] Its primary mechanism of action is the uncoupling of oxidative phosphorylation, which disrupts the bacterial cell's energy production.[1][3][4][5][6]
Comparison of Antibacterial Spectra
This section compares the in vitro activity of this compound against that of other salicylanilides (Closantel and Rafoxanide) and the broad-spectrum antiseptic Triclosan. The data, presented as Minimum Inhibitory Concentrations (MICs), summarizes the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Data Presentation
The following table summarizes the MIC values of this compound and its alternatives against a range of bacterial species. This allows for a direct comparison of their potency and spectrum of activity.
| Antimicrobial Agent | Bacterial Species | MIC Range (µg/mL) | Key Findings |
| This compound | Staphylococcus pseudintermedius (Meticillin-Sensitive) | 0.5 - 1[3][7][8] | Effective against both methicillin-sensitive and resistant strains. |
| Staphylococcus pseudintermedius (Meticillin-Resistant) | 0.5 - 2[3][7][8] | ||
| Staphylococcus aureus (MRSA) | 1[3][7][8] | ||
| Escherichia coli | No inhibition at tested concentrations[7][8] | Limited to no activity against Gram-negative bacteria when used alone. | |
| Pseudomonas aeruginosa | No inhibition at tested concentrations[7][8] | ||
| Closantel | Staphylococcus aureus (MRSA) | <0.5[9] | Potent activity against Gram-positive bacteria. |
| Gram-Negative Bacilli (e.g., E. coli, P. aeruginosa, K. pneumoniae) | >256[9] | Poor activity alone, but synergistic with colistin.[9] | |
| Rafoxanide | Gram-Positive and Gram-Negative Bacteria & Fungi | 2 - 128[4][10] | Broad spectrum of activity, though higher concentrations are required for some organisms. |
| Gram-Negative Bacilli (in combination with colistin) | Synergistic effect observed[11] | Enhances the activity of other antimicrobials against resistant Gram-negative bacteria. | |
| Triclosan | Staphylococcus aureus | 0.016 - 2[12] | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria. |
| Escherichia coli | 0.5 - 64[13] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, a standard procedure for MIC determination.
Broth Microdilution Method for MIC Determination
This protocol is adapted from standard guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and other published research.[7][14][15][16][17]
1. Preparation of Materials:
-
Antimicrobial Stock Solutions: Prepare a stock solution of the test compound (e.g., this compound) at a high concentration in a suitable solvent (e.g., DMSO). Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for serial dilutions.
-
Bacterial Inoculum: Culture the bacterial strain to be tested on an appropriate agar plate overnight at 37°C. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
96-Well Microtiter Plates: Use sterile U- or flat-bottom 96-well microtiter plates.
2. Assay Procedure:
-
Serial Dilutions: Add 100 µL of sterile CAMHB to all wells of the microtiter plate. Add 100 µL of the antimicrobial stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will result in a range of antimicrobial concentrations.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 110 µL and the target bacterial concentration.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no antimicrobial).
-
Sterility Control: A well containing only CAMHB (no antimicrobial or bacteria).
-
3. Incubation:
-
Cover the microtiter plates and incubate at 37°C for 16-20 hours in ambient air.
4. Reading the Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Mandatory Visualizations
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
This compound and other salicylanilides disrupt the bacterial cell's energy production by uncoupling oxidative phosphorylation. This process involves dissipating the proton motive force across the bacterial cytoplasmic membrane, which is essential for ATP synthesis.
Caption: Uncoupling of oxidative phosphorylation by this compound.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps in the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Determination and pharmacokinetics study of this compound suspension in cattle by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncoupling activity of the anthelmintic this compound in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. The in vitro antibacterial activity of the anthelmintic drug this compound against common small animal bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic antibacterial effects of closantel and its enantiomers in combination with colistin against multidrug resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Switching of Rafoxanide: a New Approach To Fighting Drug-Resistant Bacteria and Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repositioning rafoxanide to treat Gram-negative bacilli infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Oxyclozanide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Oxyclozanide, a widely used anthelmintic drug. The following sections detail the experimental protocols and performance data of several prominent techniques, offering a valuable resource for method selection and validation in research and quality control settings.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent upon factors such as the sample matrix, required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are among the most frequently employed techniques for the determination of this compound. Additionally, spectrophotometric and electrochemical methods offer alternative approaches with distinct advantages.
A summary of the quantitative performance of these methods is presented in the table below, facilitating a direct comparison of their key validation parameters.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) |
| RP-HPLC [1][2] | 10-30 µg/mL | 0.7582 µg/mL | 2.297 µg/mL | 99.78 - 100.78 |
| RP-HPLC [3] | 0.5-5 times the permitted limit | - | 9.7 - 9.8 µg/kg | 70.70 - 110.79 |
| RP-HPLC (simultaneous with Levamisole) [4] | 5-280 µg/mL | 0.06 µg/mL | 0.18 µg/mL | 101.1 |
| HPLC-MS/MS [5] | 0.02048–25.600 µg/mL | - | 0.020 µg/mL | >98% |
| HPTLC (simultaneous with Levamisole) [6][7] | 400-1200 ng/band | - | - | - |
| HPTLC (simultaneous with Levamisole HCl) [8] | 100-500 ng/band | - | - | 99.23% (Assay) |
| UV Spectrophotometry (simultaneous with Levamisole) [9] | 5-40 µg/mL | - | - | 100.21 ± 0.844 |
| Electrochemical (SWASV) [10][11][12] | 0.058-4.00 mg/L | 0.017 mg/L (17.42 µg/L) | 58.07 µg/L | 101.5 (pharmaceuticals), 102.2 (tap water) |
| Capillary Electrophoresis (simultaneous with Levamisole) [13] | 4-40 µg/mL | 0.075 µg/mL | 0.228 µg/mL | 100.12 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the estimation of this compound in bulk drugs and pharmaceutical formulations.[1][2]
-
Chromatographic Conditions:
-
Standard Preparation:
-
Accurately weigh 100 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in 65 mL of methanol and sonicate for 8 minutes.
-
Make up the volume to 100 mL with methanol to obtain a stock solution of 1000 µg/mL.
-
Prepare a working standard solution of 100 µg/mL from the stock solution.
-
From the working standard, prepare dilutions ranging from 10-30 µg/mL in 100 mL volumetric flasks with methanol.[1]
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder twenty tablets.
-
Transfer a portion of the powder equivalent to 100 mg of this compound to a 100 mL volumetric flask.
-
Add 65 mL of ethanol and sonicate for 8 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with ethanol.
-
Filter the solution through a 0.45 µm membrane filter.
-
Prepare a working sample solution of 100 µg/mL and further dilutions as required.[1]
-
High-Performance Thin-Layer Chromatography (HPTLC)
This method is designed for the simultaneous estimation of this compound and Levamisole Hydrochloride in bulk and tablet forms.[6][7]
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a combined standard solution containing a known concentration of this compound and Levamisole hydrochloride.
-
-
Sample Application:
-
Apply the standard and sample solutions as bands on the HPTLC plate.
-
-
Development and Analysis:
UV-Visible Spectrophotometry
This method can be used for the simultaneous determination of this compound and Levamisole.
-
Methodology:
-
Linearity:
-
The method demonstrates linearity in the range of 5–40 µg/ml for both this compound and Levamisole.[9]
-
Electrochemical Method (Square Wave Anodic Stripping Voltammetry - SWASV)
A novel electrochemical method for the detection of this compound has been developed based on square wave stripping voltammetry.[10]
-
Electrode: Carbon Paste Electrode (CPE)[10]
-
Technique: Square Wave Anodic Stripping Voltammetry (SWASV)[10]
-
Principle: The method is based on the irreversible electro-oxidation of this compound, which is an adsorption-controlled process on the surface of the CPE.[10]
-
Linearity: The anodic peak current is proportional to the concentration in the range of 0.058 to 4.00 mg/L.[10][11]
-
Limit of Detection: 0.017 mg/L[10]
Visualizing the Cross-Validation Process
The following diagrams illustrate the logical workflow and comparative aspects of cross-validating these analytical methods.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound in Beef and Milk using High-Performance Liquid Chromatography System with UV Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. ijpsr.com [ijpsr.com]
- 8. wjpmr.com [wjpmr.com]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Development of a New Analytical Method for Determination of Veterinary Drug this compound by Electrochemical Sensor and Its Application to Pharmaceutical Formulation | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Oxyclozanide and Closantel Efficacy in Parasite Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anthelmintic efficacy of Oxyclozanide and Closantel, two widely used salicylanilide compounds in veterinary medicine. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanism of action, this document aims to be a valuable resource for research, scientific evaluation, and the development of novel antiparasitic drugs.
Data Presentation: Efficacy Against Key Parasites
The following table summarizes the quantitative data from various studies comparing the efficacy of this compound and Closantel against economically significant parasites in livestock. The primary metric for comparison is the percentage reduction in parasite load, often determined by fecal egg count reduction (FECR).
| Parasite | Host | Drug | Dosage | Efficacy (%) | Citation |
| Fasciola hepatica | Sheep | This compound | 15 mg/kg | 100% (by day 14) | [1][2] |
| Closantel | 10 mg/kg | 100% (by day 14) | [1][2] | ||
| Fasciolosis | Goats | This compound + Levamisole | Not Specified | 94.74% (day 7), 97.38% (day 30) | [3] |
| Closantel | Not Specified | 99.63% (day 7), 100% (day 30) | [3] | ||
| Rumen Flukes (Paramphistomidae) | Sheep | This compound | 15 mg/kg | Up to 98.3% | [4][5][6][7][8][9][10] |
| Closantel | 10 mg/kg | 0-81% (insufficiently active) | [4][5][6][7][8][9][10] | ||
| Gastrointestinal Nematodes (Haemonchus contortus) | Sheep | Closantel | Not Specified | Resistance observed (56.4% of farms) | [11] |
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
Both this compound and Closantel share a common mechanism of action: they are potent uncouplers of oxidative phosphorylation in parasites. This process disrupts the parasite's energy metabolism, leading to paralysis and death. The following diagram illustrates this signaling pathway.
References
- 1. In vitro screening as an anthelmintic discovery pipeline for Calicophoron daubneyi: nutritive media and rumen environment-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. combar-ca.eu [combar-ca.eu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. wool.com [wool.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Efficacy of this compound and Closantel against Rumen Flukes (Paramphistomidae) in Naturally Infected Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guideline for diagnosing anthelmintic resistance using the faecal egg count reduction test in ruminants, horses and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Independent Verification of Oxyclozanide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anthelmintic drug Oxyclozanide with its alternatives, focusing on the independent verification of its mechanism of action. The information is supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.
Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation
This compound, a member of the salicylanilide class of anthelmintics, exerts its primary effect by disrupting the parasite's energy metabolism.[1] The independently verified core mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of susceptible parasites, particularly flukes.[2][3][4][5] This process disrupts the crucial link between electron transport and ATP synthesis, leading to a rapid depletion of the parasite's energy reserves and ultimately, its death.
The uncoupling activity of this compound has been demonstrated in studies on rodent mitochondria, where it was shown to stimulate mitochondrial respiration and ATPase activity.[2][3][4][5] Like other salicylanilides, its molecular structure allows it to act as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP production.
Comparative Analysis with Alternatives: Closantel and Niclosamide
Closantel and Niclosamide are two other prominent anthelmintics that share the same fundamental mechanism of action as this compound—uncoupling of oxidative phosphorylation.
Mechanism of Action Overview:
-
This compound: Primarily targets flukes by uncoupling oxidative phosphorylation.[1]
-
Closantel: A salicylanilide that also acts as a protonophore to uncouple oxidative phosphorylation in parasites.[6]
-
Niclosamide: Used against tapeworms, it inhibits glucose uptake and uncouples oxidative phosphorylation in the parasite's mitochondria.[7][8]
Quantitative Comparison of Mitochondrial Uncoupling Activity
Direct comparative studies quantifying the mitochondrial uncoupling potency of all three compounds under identical conditions are limited. However, independent studies provide valuable data points for comparison.
| Compound | Model System | Metric | Value | Citation |
| This compound | Rat Liver Mitochondria | Stimulated Respiration | 1 µM | [2][3][4][5] |
| Closantel | Isolated Rat Liver Mitochondria | 50% Inhibition of Respiratory Control Index | 0.9 µM | [9] |
| Niclosamide | Isolated Mouse Liver Mitochondria | EC50 for Uncoupling Activity | 0.04 µM |
Note: The different metrics and experimental systems make direct comparison challenging. However, the available data suggests that Niclosamide is a highly potent mitochondrial uncoupler.
Comparative Efficacy
The in vivo efficacy of these anthelmintics can vary depending on the parasite species and the host animal.
| Compound | Target Parasite | Host Animal | Efficacy | Citation |
| This compound | Fasciola hepatica | Sheep | 100% reduction in fecal egg count by day 14 | |
| Closantel | Fasciola hepatica | Sheep | 100% reduction in fecal egg count by day 14 | |
| This compound | Rumen Flukes (Paramphistomidae) | Sheep | High efficacy (up to 98.3%) | [1] |
| Closantel | Rumen Flukes (Paramphistomidae) | Sheep | Insufficiently active (0-81%) | [1] |
These findings highlight the importance of selecting the appropriate anthelmintic based on the target parasite.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mitochondrial Uncoupling by Salicylanilides
References
- 1. Efficacy of this compound and Closantel against Rumen Flukes (Paramphistomidae) in Naturally Infected Sheep [mdpi.com]
- 2. Uncoupling activity of the anthelmintic this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncoupling activity of the anthelmintic this compound in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The stoichiometry and site specificity of the uncoupling of mitochondrial oxidative phosphorylation by salicylanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro effects of closantel and selected beta-ketoamide anthelmintics on a gastrointestinal nematode and vertebrate liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of flukicides on Fasciola gigantica, a food-borne zoonotic helminth affecting livestock in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vsr.biohorizons.com [vsr.biohorizons.com]
A Comparative Analysis of Oxyclozanide and Standard-of-Care Anthelmintics
This guide provides a detailed comparison of the performance, mechanisms of action, and experimental evaluation of Oxyclozanide against standard-of-care drugs for treating significant parasitic fluke infections. The primary focus is on fascioliasis, caused by Fasciola species, and schistosomiasis, caused by Schistosoma species. The content is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed methodologies to support further research and clinical understanding.
Overview of Mechanisms of Action
The efficacy of an anthelmintic drug is intrinsically linked to its mechanism of action. This compound, Triclabendazole, and Praziquantel employ distinct biochemical pathways to eliminate parasitic flukes.
-
This compound: As a salicylanilide, this compound acts as a potent uncoupler of oxidative phosphorylation in the mitochondria of parasites.[1][2] This process disrupts the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to a metabolic crisis and subsequent death of the parasite.[3]
-
Triclabendazole: This benzimidazole derivative specifically targets the parasite's cellular structure.[4] It and its active metabolites bind to the protein β-tubulin, which inhibits the polymerization of microtubules.[4][5] Microtubules are essential for maintaining cell shape, motility, and intracellular transport.[5] Their disruption leads to paralysis, impaired metabolic function, and death of the fluke.[5][6]
-
Praziquantel: The standard-of-care for schistosomiasis, Praziquantel's primary mechanism involves the disruption of calcium ion homeostasis in the parasite.[7][8] It increases the permeability of the parasite's cell membrane to calcium, causing a rapid influx of Ca²⁺ ions. This leads to severe muscle contractions, spastic paralysis, and damage to the parasite's outer layer (tegument), making it vulnerable to the host's immune system.[9][10]
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling and metabolic pathways targeted by each drug.
Caption: Mechanism of this compound uncoupling oxidative phosphorylation.
Caption: Mechanism of Triclabendazole inhibiting microtubule formation.
Caption: Mechanism of Praziquantel inducing Ca²⁺ influx and paralysis.
Performance Data: Fascioliasis Treatment
The treatment of fascioliasis requires drugs effective against both mature, blood-feeding flukes in the bile ducts and immature flukes migrating through the liver parenchyma. Triclabendazole is the current drug of choice approved by the FDA for human use due to its high efficacy against both stages.[11][12] this compound is primarily effective against adult flukes.[13][14]
| Drug | Target Species | Target Stage | Efficacy (%) | Dosage | Host | Reference |
| This compound | F. hepatica | Adult (>12 weeks) | 96.87 - 97.05% | 15 mg/kg | Cattle/Buffalo | [15] |
| F. hepatica | Immature (6 weeks) | No activity | Not specified | Cattle | [16] | |
| F. gigantica | Adult (8 weeks) | High | 15 mg/kg | Sheep | [13] | |
| F. gigantica | Immature (4 weeks) | Low | 15 mg/kg | Sheep | [13] | |
| Triclabendazole | F. hepatica | Adult (>10 weeks) | 100% | 12 mg/kg | Cattle | [16] |
| F. hepatica | Immature (1-8 weeks) | 87.5 - 95.7% | 12 mg/kg | Cattle | [16] | |
| F. hepatica | Adult | >90% (after 2 doses) | 10-12 mg/kg | Human | [17] | |
| Albendazole | F. hepatica | Adult (12 weeks) | Poor efficacy | Not specified | Cattle | [16] |
| F. hepatica | Immature (6 weeks) | No activity | Not specified | Cattle | [16] | |
| F. gigantica | Adult | 49 - 89% | Not specified | Cattle | [18] |
Note: Efficacy can vary based on the specific isolate of the parasite, host factors, and study methodology.
A study on a combination granule of this compound and Albendazole at a 15 mg/kg dose showed 100% efficacy in sheep with mixed infections of Fasciola hepatica and intestinal nematodes.[19][20]
Performance Data: Schistosomiasis Treatment
Praziquantel is the cornerstone of treatment for all major Schistosoma species infecting humans.[21][22] Its broad efficacy and safety profile have made it essential for mass drug administration programs worldwide.[23] this compound is not a standard treatment for schistosomiasis.
| Drug | Target Species | Metric | Efficacy (%) | Dosage | Host | Reference |
| Praziquantel | S. mansoni | Cure Rate | 76.7% | 40 mg/kg | Human | [24] |
| S. mansoni | Egg Reduction Rate | 86.3% | 40 mg/kg | Human | [24] | |
| S. haematobium | Cure Rate | 77.1% | 40 mg/kg | Human | [24] | |
| S. haematobium | Egg Reduction Rate | 94.1% | 40 mg/kg | Human | [24] | |
| S. japonicum | Cure Rate | 94.7% | 40 mg/kg | Human | [24] | |
| S. japonicum | Egg Reduction Rate | 95.0% | 40 mg/kg | Human | [24] |
Note: Cure rates for Praziquantel can range from 65-90% after a single treatment.[10] The WHO recommends a standard dose of 40 mg/kg for S. mansoni and S. haematobium.[21][25]
Experimental Protocols
The evaluation of anthelmintic drug performance relies on standardized experimental procedures. The Faecal Egg Count Reduction Test (FECRT) is a widely used in vivo method to determine the efficacy of a drug against egg-laying adult parasites in livestock.
Protocol: Faecal Egg Count Reduction Test (FECRT)
-
Animal Selection: Select a group of naturally or experimentally infected animals (e.g., cattle, sheep) with a confirmed parasite infection. A minimum of 10-15 animals per group is recommended.
-
Group Allocation: Randomly divide the animals into a treatment group and an untreated control group.
-
Pre-Treatment Sampling (Day 0): Collect individual faecal samples from all animals in both groups.
-
Parasitological Analysis (Day 0): Quantify the number of parasite eggs per gram (EPG) of faeces for each sample using a standardized technique (e.g., McMaster method). Animals with very low or zero egg counts may be excluded.
-
Drug Administration: Administer the test drug (e.g., this compound) to the treatment group according to the manufacturer's recommended dosage and route of administration. The control group receives a placebo or no treatment.
-
Post-Treatment Sampling (Day 14-21): Collect a second round of individual faecal samples from all animals in both groups. The timing depends on the drug's mechanism and the parasite's life cycle.
-
Parasitological Analysis (Post-Treatment): Quantify the EPG for each post-treatment sample using the same technique as in step 4.
-
Calculation of Efficacy: Calculate the percentage reduction in faecal egg count using the following formula:
FECR (%) = [1 - (T2 / T1)] x 100 Where T1 is the mean EPG of the treatment group at Day 0, and T2 is the mean EPG of the treatment group at Day 14/21.
Adjustments can be made using the control group's egg counts to account for natural variations: FECR (%) = [1 - (T2/T1) * (C1/C2)] x 100, where C1 and C2 are the mean EPG for the control group at the start and end of the test, respectively.
Visualizing the Experimental Workflow
Caption: Workflow for a Faecal Egg Count Reduction Test (FECRT).
Drug Resistance
A critical consideration in anthelmintic therapy is the development of drug resistance.
-
This compound: Resistance to this compound is less common compared to other flukicides. Some studies suggest it remains effective against fluke populations that are resistant to Triclabendazole.[3][26] Fluke isolates resistant to other salicylanilides like rafoxanide and closantel have shown no cross-resistance to this compound, possibly due to differences in pharmacokinetics.[14]
-
Triclabendazole: Due to its extensive use, resistance to Triclabendazole in Fasciola hepatica is a significant and widespread problem in livestock, with some documented cases in humans.[11][27]
-
Praziquantel: Despite over 40 years of widespread use, clinically significant resistance to Praziquantel in Schistosoma species remains rare.[7][21] However, reports of reduced cure rates in some regions warrant continued monitoring.[23][28]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Triclabendazole? [synapse.patsnap.com]
- 6. What is Triclabendazole used for? [synapse.patsnap.com]
- 7. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Schistosomiasis (Bilharzia) Treatment & Management: Approach Considerations, Corticosteroids, Outpatient Care [emedicine.medscape.com]
- 11. Clinical Overview of Fasciola | Liver Flukes | CDC [cdc.gov]
- 12. Triclabendazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sudanjvr.net [sudanjvr.net]
- 14. scops.org.uk [scops.org.uk]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. The efficacy of triclabendazole and other anthelmintics against Fasciola hepatica in controlled studies in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fasciola hepatica | Johns Hopkins ABX Guide [hopkinsguides.com]
- 18. Evaluating the effectiveness of trematocides against Fasciola gigantica and amphistomes infections in cattle, using faecal egg count reduction tests in Iringa Rural and Arumeru Districts, Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-conferences.org [bio-conferences.org]
- 20. researchgate.net [researchgate.net]
- 21. Clinical Care of Schistosomiasis | Schistosomiasis | CDC [cdc.gov]
- 22. researchgate.net [researchgate.net]
- 23. Something old, something new: is praziquantel enough for schistosomiasis control? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clinical Efficacy and Tolerability of Praziquantel for Intestinal and Urinary Schistosomiasis—A Meta-analysis of Comparative and Non-comparative Clinical Trials | PLOS Neglected Tropical Diseases [journals.plos.org]
- 25. Drugs for treating Schistosoma mansoni infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Advancement in Diagnosis, Treatment, and Vaccines against Fasciola hepatica: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Praziquantel efficacy, urinary and intestinal schistosomiasis reinfection - a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of In Vitro Cytotoxicity Data for Oxyclozanide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of the anthelmintic drug Oxyclozanide against other salicylanilides, Niclosamide and Closantel. The objective is to present available data on the reproducibility of their cytotoxic effects on mammalian cell lines, supported by detailed experimental protocols. This information is intended to assist researchers in designing and interpreting in vitro toxicology studies.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for this compound and its alternatives, Niclosamide and Closantel, on various mammalian cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) are key parameters used to quantify the cytotoxicity of a compound. It is important to note that the direct comparison of these values should be made with caution due to variations in experimental conditions across different studies, including the specific cell line used, exposure time, and the cytotoxicity assay employed.
| Compound | Cell Line | Assay | IC50 / CC50 | Reference |
| This compound | MDA-MB-468 (Human Breast Cancer) | MTT | 3.02 ± 0.08 µM | [1] |
| MDA-MB-231 (Human Breast Cancer) | MTT | 8.68 ± 0.05 µM | [1] | |
| Niclosamide | A549 (Human Lung Carcinoma) | CCK-8 | 2.60 ± 0.21 µM | [2] |
| A549/DDP (Cisplatin-resistant A549) | CCK-8 | 1.15 ± 0.18 µM | [2] | |
| VeroE6 (African green monkey kidney) | High-Content Imaging | CC50: 1050 nM | [3] | |
| H1437 (Human Lung Adenocarcinoma) | High-Content Imaging | CC50: 438 nM | [3] | |
| CE48T (Human Esophageal Cancer) | MTT | IC50: 2.8 µM | [4] | |
| CE81T (Human Esophageal Cancer) | MTT | IC50: 11.3 µM | [4] | |
| BE3 (Human Esophageal Cancer) | MTT | IC50: 5.1 µM | [4] | |
| U-87 MG (Human Glioblastoma) | MTT | IC50: 1.5 - 1.9 µM | [5] | |
| Closantel | Chang Liver Cells (Human) | ATP level reduction | Reduced ATP levels at ≥ 1 µM | Not an IC50 value |
Note on Data Reproducibility: The reproducibility of in vitro cytotoxicity data can be influenced by several factors, including the choice of cytotoxicity assay, the cell line and its passage number, culture conditions (e.g., serum concentration), and the method of data analysis.[6] It is crucial for researchers to meticulously document and standardize their protocols to ensure the reliability and comparability of their results.
Experimental Protocols
Detailed methodologies for two common in vitro cytotoxicity assays, the MTT and Neutral Red Uptake assays, are provided below. These protocols are based on standard procedures and should be optimized for specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is catalyzed by mitochondrial dehydrogenases and is proportional to the number of viable cells.
Materials:
-
Target cells in culture medium
-
Test compound (this compound, Niclosamide, or Closantel)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The amount of dye retained is proportional to the number of viable cells.
Materials:
-
Target cells in culture medium
-
Test compound
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Incubation: Incubate the plate for the desired exposure time.
-
Dye Incubation: After treatment, remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours.
-
Washing: Remove the Neutral Red solution and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.
Caption: A generalized workflow for in vitro cytotoxicity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. The Registry of Cytotoxicity: toxicity testing in cell cultures to predict acute toxicity (LD50) and to reduce testing in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oxyclozanide and Rafoxanide for Anthelmintic Research
For Immediate Distribution
[CITY, STATE] – [DATE] – In the ongoing effort to combat parasitic flatworm infections in livestock, a detailed understanding of the available anthelmintic compounds is crucial for effective control strategies and the development of new therapeutics. This guide provides a comprehensive head-to-head comparison of two widely used salicylanilide flukicides, Oxyclozanide and Rafoxanide, with a focus on their performance, mechanisms of action, and pharmacokinetic profiles, supported by experimental data.
Introduction to this compound and Rafoxanide
This compound and Rafoxanide are both halogenated salicylanilides primarily used in veterinary medicine to treat and control fascioliasis, a disease caused by liver flukes of the Fasciola genus, in ruminants such as cattle and sheep.[1][2] While sharing a common class and core mechanism of action, their efficacy against different developmental stages of flukes, pharmacokinetic behavior, and resistance profiles exhibit notable differences that are critical for researchers and drug development professionals to consider.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
Both this compound and Rafoxanide exert their anthelmintic effect by acting as protonophores, which uncouple oxidative phosphorylation in the mitochondria of the parasite.[3][4] This disruption of the proton gradient across the inner mitochondrial membrane inhibits the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to metabolic failure, paralysis, and eventual death of the fluke.[3][4]
The protonophoric action of salicylanilides involves the shuttling of protons across the mitochondrial membrane, dissipating the electrochemical gradient essential for ATP synthase function. This process is facilitated by the chemical structure of these compounds, which allows them to pick up protons in the intermembrane space and release them into the mitochondrial matrix.
Head-to-Head Efficacy
The efficacy of this compound and Rafoxanide varies depending on the age of the liver flukes. Generally, Rafoxanide has shown some activity against immature flukes, while this compound is primarily effective against adult flukes.[5][6]
| Drug | Host | Fluke Age | Efficacy (%) | Reference |
| This compound | Cattle | 6 weeks | No activity | [5] |
| Cattle | 12 weeks | Poor efficacy | [5] | |
| Sheep | Adult | 91-97% | [7] | |
| Cattle | Adult | 80-92% | [7] | |
| Buffalo | Adult | 97.29% | [8] | |
| Rafoxanide | Cattle | 6 weeks | Slight to moderate activity | [5] |
| Cattle | 10-12 weeks | 90.1% | [5] | |
| Sheep | 6 weeks | 85% | [2] | |
| Sheep | 12 weeks | 96% | [2] | |
| Sheep | Adult | 97.1% | [9] | |
| Buffalo | Adult | 98.5% | [8] |
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and Rafoxanide influence their duration of action and effectiveness. Rafoxanide generally exhibits a longer plasma half-life compared to this compound.
| Parameter | This compound (Sheep) | Rafoxanide (Sheep) | Reference |
| Terminal Half-life (t½) | 6.4 days | 16.6 days | [1] |
| Protein Binding | >99% | >99% | [1] |
Experimental Protocols
Controlled Efficacy Study in Sheep
A standardized controlled efficacy study is essential for the direct comparison of anthelmintics. The following protocol is a representative example based on common practices in the field.
Detailed Methodology:
-
Animal Selection: Source fluke-free lambs and confirm their negative status through fecal examination.
-
Experimental Infection: Each lamb is orally infected with a standardized dose of viable Fasciola hepatica metacercariae.
-
Infection Period: The animals are housed under controlled conditions for a predetermined period (e.g., 6, 8, or 12 weeks) to allow the flukes to mature to the desired stage.
-
Group Allocation: Lambs are randomly assigned to treatment groups: Group 1 (this compound), Group 2 (Rafoxanide), and Group 3 (untreated control).
-
Treatment Administration: Each drug is administered as an oral drench at the manufacturer's recommended dose. The control group receives a placebo.
-
Necropsy and Fluke Recovery: At a set time post-treatment (e.g., 14 days), all animals are euthanized. The livers are removed, and the bile ducts are carefully dissected to recover all flukes.
-
Efficacy Calculation: The number of flukes in each animal is counted, and the mean number of flukes for each group is determined. The percentage efficacy is calculated by comparing the mean fluke count of the treated groups to the control group.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a common field method to assess anthelmintic efficacy.
Detailed Methodology:
-
Animal Selection: A group of naturally infected animals with a detectable Fasciola egg count is selected.
-
Group Allocation: Animals are randomly divided into treatment and control groups.
-
Pre-treatment Sampling: Fecal samples are collected from each animal on Day 0 (before treatment).
-
Treatment: The respective anthelmintics are administered.
-
Post-treatment Sampling: Fecal samples are collected again at specific time points post-treatment (e.g., 14 and 21 days).
-
Egg Counting: The number of Fasciola eggs per gram of feces (EPG) is determined for each sample using a standardized technique like the sedimentation method.
-
FECR Calculation: The percentage reduction in the mean EPG from pre- to post-treatment is calculated for each group. A reduction of less than 95% may indicate resistance.
Resistance and Cross-Resistance
Anthelmintic resistance is a growing concern. There is evidence of cross-resistance between Rafoxanide and another salicylanilide, Closantel.[10] However, fluke isolates resistant to both Rafoxanide and Closantel have shown no side-resistance to this compound, which is thought to be due to differences in their pharmacokinetic profiles.[10]
Conclusion
Both this compound and Rafoxanide are effective flukicides, but their optimal use depends on the specific context of the parasitic infection. Rafoxanide's efficacy against immature flukes and its longer half-life may be advantageous in certain situations. Conversely, this compound's effectiveness against adult flukes and the apparent lack of cross-resistance from Rafoxanide/Closantel-resistant strains make it a valuable tool, particularly in strategic rotation programs. For researchers and drug development professionals, a thorough understanding of these differences is paramount for designing effective control strategies and for the rational development of new anthelmintic agents.
Disclaimer: This guide is intended for research and informational purposes only and does not constitute veterinary medical advice. Always consult with a qualified veterinarian for the diagnosis and treatment of parasitic infections in animals.
References
- 1. [PDF] Comparative efficacy of five anthelmintic drugs against a naturally acquired Fasciola species infection in sheep in Jumla, Nepal | Semantic Scholar [semanticscholar.org]
- 2. The efficiency of clioxanide and rafoxanide against Fasciola hepatica in sheep by different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy of triclabendazole and other anthelmintics against Fasciola hepatica in controlled studies in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of flukicides against Fasciola hepatica and first report of triclabendazole resistance on German sheep farms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. api.pakjas.com.pk [api.pakjas.com.pk]
- 10. scops.org.uk [scops.org.uk]
Unveiling Synergistic Power: A Comparative Guide to Oxyclozanide Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective assessment of the synergistic effects of Oxyclozanide when combined with other therapeutic compounds. We delve into the experimental data, detailed methodologies, and affected signaling pathways to offer a comprehensive comparison of its performance in anthelmintic, antibacterial, and emerging anticancer applications.
Anthelmintic Synergy: A Two-Pronged Attack on Parasites
This compound, a known uncoupler of oxidative phosphorylation in trematodes, exhibits enhanced efficacy when paired with other anthelmintics, notably levamisole and niclosamide. This synergistic approach broadens the spectrum of activity and can help mitigate the development of drug resistance.
Performance Data: this compound in Anthelmintic Combinations
The following table summarizes the efficacy of this compound in combination with other anthelmintic agents, primarily focusing on the reduction of parasite load in livestock.
| Combination | Target Organism(s) | Host Species | Key Efficacy Metric | Result |
| This compound & Levamisole | Fasciola gigantica, Paramphistomum microbothrium, Trichostrongylidae spp. | Calves | Fecal Egg Count Reduction Test (FECRT) | 100% reduction in eggs per gram of feces by day 7 post-treatment.[1][2] |
| This compound & Niclosamide | Paramphistomum spp. | Buffaloes | Fecal Egg Count Reduction | Significant decrease in egg per gram count compared to individual treatments.[1][3][4] |
Experimental Protocols: Anthelmintic Efficacy Studies
Fecal Egg Count Reduction Test (FECRT) for this compound and Levamisole Combination:
-
Animal Selection: Thirty calves naturally infected with a mixed burden of Fasciola gigantica, Paramphistomum microbothrium, and Trichostrongylidae species were selected for the study.[1][2]
-
Treatment Administration: A single oral dose of a combination product containing levamisole and this compound (Levanide®) was administered at a rate of 2.5 ml per 10 kg of body weight.[1][2]
-
Fecal Sampling: Fecal samples were collected from each animal before treatment (day 0) and at specified intervals post-treatment (e.g., day 3 and day 7).
-
Egg Counting: The number of parasite eggs per gram of feces was determined using a standard parasitological technique, such as the McMaster method.
-
Efficacy Calculation: The percentage reduction in fecal egg count was calculated for each parasite species to determine the anthelmintic efficacy of the combination therapy.
Evaluation of this compound and Niclosamide Combination in Buffaloes:
-
Animal Selection: Twenty buffaloes naturally infected with Paramphistomum species were used in the study.
-
Treatment Groups: The animals were divided into groups to receive either this compound alone (20 ml/100 kg body weight), niclosamide alone (125 mg/kg body weight), or a combination of both drugs at the same dosages. A control group received no treatment.[1][3][4]
-
Outcome Measures: The efficacy of the treatments was assessed by monitoring the reduction in fecal egg count, changes in body weight, and analysis of hematological and biochemical parameters.
-
Data Analysis: Statistical analysis was performed to compare the efficacy of the combination therapy with that of the individual drugs and the control group.
Hypothesized Synergistic Mechanism and Signaling Pathway
While the precise molecular synergy is not fully elucidated, the combination of this compound and levamisole likely acts through distinct but complementary mechanisms. This compound disrupts the parasite's energy metabolism by uncoupling oxidative phosphorylation, leading to ATP depletion.[5] Concurrently, levamisole acts as a cholinergic agonist, causing spastic paralysis of the parasite's musculature.[6] This dual assault on the parasite's energy supply and neuromuscular function is believed to result in a more rapid and complete expulsion of the helminths.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthelmintic Efficacy and Pharmcodynamic Effects of Levamisole-Oxyclozanide Combination as (Levanide®) in Fattening Calves [ejvs.journals.ekb.eg]
- 3. Electrically induced bacterial membrane-potential dynamics correspond to cellular proliferation capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy strengthens T cells in melanoma pre-clinical study | MD Anderson Cancer Center [mdanderson.org]
- 5. Comparative pharmacokinetics of levamisole-oxyclozanide combination in sheep and goats following per os administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchemie.com [interchemie.com]
Comparative analysis of the safety profiles of different salicylanilides
A detailed examination of the safety profiles of prominent salicylanilide anthelmintics, including niclosamide, closantel, oxyclozanide, and rafoxanide, reveals a class of compounds with a shared primary mechanism of toxicity—the uncoupling of mitochondrial oxidative phosphorylation. While effective against a range of parasites, their safety margins and specific toxicological effects vary, necessitating careful consideration in drug development and application.
This guide provides a comparative analysis of the safety of these compounds, summarizing key quantitative toxicity data, outlining experimental methodologies for safety assessment, and visualizing the primary toxicity pathway. This information is intended for researchers, scientists, and drug development professionals working with these compounds.
Executive Summary of Safety Profiles
Salicylanilides exert their therapeutic and toxic effects primarily by disrupting the proton gradient across the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation and subsequent depletion of cellular ATP.[1][2][3] This mechanism, while effective against parasites which have high energy demands, can also impact host cells, leading to a range of adverse effects. The overall safety of these compounds is therefore a critical consideration.
Niclosamide , an anthelmintic used in both human and veterinary medicine, generally has a favorable safety profile due to its low systemic absorption from the gastrointestinal tract.[4] However, it has shown some potential for genotoxicity.[5] In contrast, closantel and rafoxanide are known to cause neurotoxicity and ophthalmotoxicity, particularly in sheep and goats, with reported cases of blindness and central nervous system lesions.[1][6][7] This compound is primarily associated with hepatotoxicity.[4][8] The safety margins for salicylanilides are generally considered to be lower than those of many other anthelmintic classes.[3]
Quantitative Toxicity Data
The following tables summarize the available acute toxicity (LD50) and in vitro cytotoxicity (IC50) data for several key salicylanilides. It is important to note that LD50 values can vary significantly depending on the animal species, strain, sex, and the specific experimental conditions. The data presented here are compiled from various sources and should be interpreted with these variables in mind.
Table 1: Comparative Acute Oral Toxicity (LD50) of Salicylanilides
| Compound | Animal Model | LD50 (mg/kg) | Reference(s) |
| Niclosamide | Rat (oral) | >2500 | [2] |
| Mouse (oral) | >5000 | [2] | |
| Closantel | Rat (oral) | 250 - 458 | [2] |
| Sheep (oral) | 40 | [2] | |
| This compound | Rat (oral) | 980 | [2] |
| Mouse (oral) | 300 | [2] | |
| Rafoxanide | Rat (oral) | 200 - 400 | [2] |
| Sheep (oral) | 30 | [2] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Salicylanilides
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Niclosamide | HepG2 (human liver carcinoma) | Toxic at low concentrations | [4][8] |
| FHC (normal human colon) | 48.4 | [9] | |
| This compound | HepG2 (human liver carcinoma) | Non-toxic within MIC range | [4][8] |
| Closantel | Not available for normal cell lines | ||
| Rafoxanide | Human peripheral blood mononuclear cells | No detectable toxicity | [10] |
Experimental Protocols
Accurate assessment of salicylanilide toxicity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the safety evaluation of these compounds.
Acute Oral Toxicity (LD50) Determination (Following OECD Guidelines 420, 423, and 425)
The determination of the median lethal dose (LD50) is a fundamental study in toxicology. The Organisation for Economic Co-operation and Development (OECD) has established guidelines to ensure data quality and animal welfare.
Objective: To determine the dose of a salicylanilide that is lethal to 50% of the test animal population after a single oral administration.
Animal Model: Typically rats or mice are used. Animals should be of a single sex (usually females, as they are often more sensitive), young, and healthy, with a narrow weight variation.[10][11][12]
Procedure:
-
Dose Preparation: The salicylanilide is typically prepared as a solution or suspension in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to deliver the desired dose in a constant volume (e.g., 10 mL/kg body weight).[11]
-
Animal Housing and Fasting: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. They are fasted overnight (for rats) or for 3-4 hours (for mice) before dosing to promote absorption. Water is provided ad libitum.[10]
-
Dose Administration: The calculated dose is administered by oral gavage using a suitable stomach tube.[11]
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.[10][11]
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as the Probit method or the Trimmed Spearman-Karber method. The OECD guidelines (420, 423, and 425) provide different methodologies to reduce the number of animals required.[12]
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR) of living cells in real-time to assess mitochondrial function and the uncoupling effect of salicylanilides.
Objective: To determine the effect of a salicylanilide on key parameters of mitochondrial respiration, including basal respiration, ATP production, proton leak, and maximal respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: Oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler, used as a positive control), and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors).[5][13][14][15][16]
Procedure:
-
Cell Seeding: Plate cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[5]
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for one hour to allow the cells to equilibrate.
-
Compound Loading: Load the salicylanilide and the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the OCR at baseline and after the sequential injection of the salicylanilide and the mitochondrial stress test compounds.[13][14]
-
Data Analysis: The Seahorse software calculates the key parameters of mitochondrial respiration. An increase in basal respiration and proton leak, coupled with a decrease in ATP production, is indicative of mitochondrial uncoupling.
Visualization of Toxicity Pathways
The primary mechanism of salicylanilide toxicity is the uncoupling of oxidative phosphorylation in the mitochondria. The following diagrams illustrate this process and a proposed pathway for closantel-induced neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. journals.plos.org [journals.plos.org]
- 5. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Closantel Retinal Toxicity: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing salicylanilide anthelmintic drugs to combat drug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. content.protocols.io [content.protocols.io]
- 15. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Validating Biomarkers for Oxyclozanide Treatment Response in Fascioliasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for monitoring the treatment response of Oxyclozanide against fascioliasis, a significant parasitic disease in ruminants caused by the liver fluke, Fasciola hepatica. While predictive biomarkers for this compound efficacy are still an area of active research, this document outlines the established methods for validating treatment success and explores potential avenues for the discovery of predictive markers.
Executive Summary
This compound, a salicylanilide anthelmintic, is a widely used and effective treatment for fascioliasis in livestock. Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in the parasite, leading to energy depletion and death. A key advantage of this compound is the current lack of reported resistance, making it a valuable tool in parasite control. This guide details the use of Fecal Egg Count Reduction Tests (FECRT) and the monitoring of serum biochemical parameters as the primary methods for validating treatment efficacy. Furthermore, we explore the potential of host and parasite genetics, proteomics, and metabolomics in identifying future predictive biomarkers.
Comparative Analysis of Treatment Efficacy Monitoring
The validation of this compound's efficacy post-treatment relies on a combination of parasitological and biochemical assessments. These methods are also applicable to other common flukicides, allowing for a comparative evaluation of treatment outcomes.
Table 1: Comparison of Anthelmintics for Fascioliasis and Associated Efficacy Biomarkers
| Anthelmintic | Drug Class | Mechanism of Action | Efficacy Monitoring Biomarkers | Reported Efficacy (FECRT) |
| This compound | Salicylanilide | Uncoupling of oxidative phosphorylation | Fecal Egg Count Reduction, Serum Liver Enzymes (AST, ALT, GGT), Total Protein, Albumin | 90-100% |
| Triclabendazole | Benzimidazole | Binds to tubulin, disrupting microtubule formation | Fecal Egg Count Reduction, Serum Liver Enzymes (AST, ALT, GGT) | >95% (where no resistance is present) |
| Albendazole | Benzimidazole | Binds to tubulin, disrupting microtubule formation | Fecal Egg Count Reduction, Serum Liver Enzymes (AST, ALT, GGT) | Variable, generally lower than Triclabendazole against immature flukes |
| Nitroxynil | Substituted phenol | Uncoupling of oxidative phosphorylation | Fecal Egg Count Reduction, Serum Liver Enzymes (AST, ALT, GGT) | ~90-99% against adult flukes |
Experimental Protocols
Fecal Egg Count Reduction Test (FECRT)
The FECRT is the gold standard for assessing the efficacy of an anthelmintic treatment in a clinical or field setting.
Objective: To determine the percentage reduction in the number of Fasciola hepatica eggs per gram of feces after treatment with this compound.
Methodology:
-
Animal Selection: Select a group of at least 10-15 animals with naturally acquired Fasciola hepatica infections. A pre-treatment fecal egg count is recommended to ensure a sufficient parasite burden for a valid test.
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.
-
Treatment Administration: Administer this compound at the manufacturer's recommended dosage.
-
Post-treatment Sampling: Collect individual fecal samples from the same animals 14 to 21 days after treatment.
-
Fecal Egg Counting: Use a standardized technique, such as the modified McMaster or sedimentation method, to determine the number of Fasciola eggs per gram (EPG) of feces for each sample.
-
Calculation of FECRT: The percentage reduction is calculated using the following formula:
FECRT (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
A FECRT of ≥95% is generally considered indicative of an effective treatment.
Serum Biochemical Analysis
Monitoring liver-specific enzymes provides an indirect measure of the reduction in liver damage following successful treatment.
Objective: To assess the recovery of liver function by measuring the activity of key serum enzymes.
Methodology:
-
Blood Sample Collection: Collect blood samples from the jugular vein of each animal at pre-treatment (Day 0) and at regular intervals post-treatment (e.g., Day 7, 14, and 21).
-
Serum Separation: Centrifuge the blood samples to separate the serum.
-
Enzyme Assays: Use automated biochemical analyzers to measure the serum concentrations of the following enzymes:
-
Aspartate aminotransferase (AST)
-
Alanine aminotransferase (ALT)
-
Gamma-glutamyl transferase (GGT)
-
-
Data Analysis: Compare the post-treatment enzyme levels to the pre-treatment levels and to established normal reference ranges for the species. A significant decrease in elevated enzyme levels towards the normal range indicates a positive treatment response.
Visualization of Key Processes
This compound's Mechanism of Action
Replicating Published Findings on the Therapeutic Potential of Oxyclozanide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oxyclozanide's therapeutic potential across various applications, drawing upon published experimental data. It is designed to assist researchers in replicating and expanding upon these findings by offering detailed methodologies and a clear presentation of quantitative data.
Comparative Efficacy and Activity of this compound
This compound, a salicylanilide anthelmintic, has demonstrated a broad spectrum of biological activity beyond its traditional use. This section summarizes its efficacy in anthelmintic, antibacterial, and anticancer applications, presenting a quantitative comparison with other agents.
Table 1.1: Comparative Anthelmintic Efficacy of this compound in Sheep
| Parasite | This compound Dose | Efficacy (Fecal Egg Count Reduction %) | Comparator Drug | Comparator Dose | Comparator Efficacy (%) | Reference |
| Paramphistomum leydeni | 20 mg/kg (twice, 3 days apart) | 99% | - | - | - | [1] |
| Rumen Flukes (Paramphistomidae) | 15 mg/kg (single dose) | >90% for 11 weeks (max 98.3%) | Closantel | 10 mg/kg (single dose) | 0-81% | [2][3] |
| Fasciola spp. | Not specified | 97.50% (in combination with Oxfendazole) | Levamisole | Not specified | 65.67% | |
| Fasciola spp. | Not specified | 100% by day 14 | Albendazole | Not specified | 92.8% | |
| Fasciola spp. | Not specified | 100% by day 14 | Rafoxanide | Not specified | 91.8% |
Table 1.2: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Comparator Drug | Comparator MIC (μg/mL) | Reference |
| Meticillin-sensitive S. pseudintermedius | 0.5-1 | - | - | [4] |
| Meticillin-resistant S. pseudintermedius | 0.5-2 | - | - | [4] |
| Meticillin-resistant S. aureus (MRSA) | 1 | - | - | [4][5] |
| E. coli | No inhibition | - | - | [4] |
| P. aeruginosa | No inhibition | - | - | [4] |
| E. faecalis | No inhibition | - | - | [4] |
Table 1.3: In Vitro Anticancer Activity of this compound
| Cancer Cell Line | IC50 (μM) | Comparator Drug | Comparator IC50 (μM) | Reference |
| MDA-MB-468 (Triple-Negative Breast Cancer, S100A9 positive) | 3.02 ± 0.08 | - | - | [6] |
| MDA-MB-231 (Triple-Negative Breast Cancer, S100A9 negative) | 8.68 ± 0.05 | - | - | [6] |
| Colon Cancer (in vivo metastasis model) | Not applicable | Niclosamide Ethanolamine (NEN) | Not applicable | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate replication.
Fecal Egg Count Reduction Test (FECRT)
This protocol is adapted from methodologies described for assessing anthelmintic efficacy.[8][9][10][11][12]
Objective: To determine the percentage reduction in parasite egg shedding in livestock following treatment with an anthelmintic.
Materials:
-
Fecal collection bags or gloves
-
Marking system to identify individual animals
-
McMaster counting slides or other quantitative fecal analysis equipment
-
Saturated salt solution (flotation solution)
-
Microscope
-
Weighing scale for accurate dosing
Procedure:
-
Pre-treatment (Day 0):
-
Select a group of at least 10-15 animals with naturally acquired parasitic infections.
-
Collect individual fecal samples directly from the rectum of each animal.
-
Conduct a fecal egg count (FEC) for each sample to determine the baseline egg shedding (eggs per gram of feces - EPG).
-
-
Treatment:
-
Weigh each animal to ensure accurate dosage calculation.
-
Administer this compound or the comparator drug orally according to the doses specified in the literature.
-
-
Post-treatment (Day 14):
-
Collect individual fecal samples from the same animals.
-
Perform a second FEC on each sample.
-
-
Calculation of Efficacy:
-
Calculate the mean pre-treatment EPG and the mean post-treatment EPG for the group.
-
Use the following formula to determine the percentage reduction: % Reduction = [ (Mean pre-treatment EPG - Mean post-treatment EPG) / Mean pre-treatment EPG ] * 100
-
MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.[13][14][15][16]
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams created using the DOT language to visualize the mechanisms of action and experimental processes associated with this compound research.
Signaling Pathways
Caption: Proposed mechanisms of this compound's therapeutic effects.
Experimental Workflow
Caption: A general experimental workflow for repurposing this compound.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The in vitro antibacterial activity of the anthelmintic drug this compound against common small animal bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of mitochondrial uncouplers niclosamide ethanolamine (NEN) and this compound on hepatic metastasis of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. combar-ca.eu [combar-ca.eu]
- 9. msd-animal-health.com [msd-animal-health.com]
- 10. uvm.edu [uvm.edu]
- 11. The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique [ksvdl.org]
- 12. noah.co.uk [noah.co.uk]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Our Laboratories: Proper Disposal of Oxyclozanide
Proper disposal of the anthelmintic drug Oxyclozanide is critical for ensuring laboratory safety and environmental protection. Due to its potential health hazards, including suspected damage to unborn children and potential organ damage with repeated exposure, and its high toxicity to aquatic life, strict protocols must be followed.[1][2] Adherence to these procedures is not only a matter of best practice but also a legal requirement under various national and local regulations.[1]
Core Safety Principles for Handling this compound
Before beginning any disposal procedure, it is imperative to be familiar with the fundamental safety precautions for handling this compound.
-
Personal Protective Equipment (PPE): Always wear protective gloves, protective clothing, and eye/face protection.[3] In case of mists or vapors, appropriate respiratory protection may be necessary.[4]
-
Avoid Exposure: Do not breathe mists or vapors.[1] Avoid contact with skin and eyes.[1]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[5] Wash your hands and any exposed skin thoroughly after handling.
-
Environmental Protection: Prevent the release of this compound into the environment.[4] Avoid spills and ensure that contaminated wash water is retained and disposed of correctly.[3]
Step-by-Step Disposal Procedure for this compound
This procedure outlines the necessary steps for the safe disposal of unused, expired, or waste this compound and its containers in a laboratory setting.
Step 1: Waste Characterization and Segregation this compound is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, it must be managed as a hazardous waste.
-
Consult your institution's Safety Data Sheet (SDS) and waste management guidelines to confirm its classification.[6]
-
Segregate this compound waste from all other waste streams, including non-hazardous and other types of chemical waste, to prevent commingling.[7]
Step 2: Containment of Waste Proper containment is crucial to prevent environmental release and accidental exposure.
-
Unused/Expired Product: Keep the chemical in its original container whenever possible. Ensure the container is tightly closed and properly labeled.[5]
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, gloves, paper towels) must also be treated as hazardous waste.[8] Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[2][7] Use containers that are RCRA-approved and rated for transport by the Department of Transportation (DOT).[6]
Step 3: Spill Management In the event of a spill, act immediately to contain and clean the area.
-
Evacuate non-essential personnel from the immediate area.[5]
-
Ensure you are wearing the appropriate PPE as described above.[3]
-
Prevent the spill from spreading or entering drains by using containment barriers like oil barriers or absorbent materials.[4]
-
Soak up the spill with an inert absorbent material (e.g., vermiculite, sand, or cat litter).[3][4][9] Do not use combustible materials.
-
Carefully collect the absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.[2][10]
-
Clean the affected area thoroughly but retain all contaminated wash water for proper disposal.[3]
Step 4: Storage Pending Disposal Store contained this compound waste in a designated and secure location.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is clearly marked.[7]
-
Ensure the storage area is locked up and inaccessible to unauthorized personnel.[4][5]
-
Do not exceed the storage quantity limits for hazardous waste as defined by the EPA and local regulations.[6]
Step 5: Final Disposal The final disposal of this compound waste must be handled by professionals.
-
Arrange for the collection of the waste by a licensed and approved hazardous waste disposal company.[1][2][3]
-
Never dispose of this compound by flushing it down the drain or putting it in the regular trash.[8][11] The EPA prohibits the sewering of hazardous waste pharmaceuticals.[12]
-
Ensure all shipping manifests and records of disposal are completed accurately and retained as per regulatory requirements.[6]
Step 6: Empty Container Disposal Even empty containers that held this compound must be managed carefully.
-
Handle uncleaned, empty containers as you would the product itself.
-
Under RCRA, containers are considered "RCRA empty" when all possible contents have been removed through normal practices.[12]
-
Empty containers should be taken to an approved waste handling site for recycling or disposal according to institutional and local guidelines.[4][5] Do not reuse the containers for other purposes.
Hazard and Transportation Data
For the purposes of shipping for disposal, this compound is classified as an environmentally hazardous substance. The following table summarizes key quantitative data for its transport.
| Identifier | Classification Detail | Substance | UN Number | Class | Packing Group |
| Transport Regulation | Proper Shipping Name | ||||
| IMDG / UNRTDG | Environmentally hazardous substance, solid, n.o.s. | (this compound) | UN 3077 | 9 | III |
| UNRTDG | Environmentally hazardous substance, liquid, n.o.s. | (this compound) | UN 3082 | 9 | III |
Data sourced from multiple Safety Data Sheets.[4][5]
Experimental Protocols
No specific experimental protocols for the disposal or residual analysis of this compound were cited in the reviewed documentation. Disposal procedures are dictated by regulatory frameworks rather than experimental results. Personnel should always refer to the guidance provided by the Environmental Protection Agency (EPA) and local environmental authorities.[11][13]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. msd.com [msd.com]
- 2. fishersci.com [fishersci.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. web.uri.edu [web.uri.edu]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. fda.gov [fda.gov]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- 11. sdmedwaste.com [sdmedwaste.com]
- 12. michigan.gov [michigan.gov]
- 13. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Oxyclozanide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with active pharmaceutical ingredients such as Oxyclozanide, a comprehensive understanding of personal protective equipment (PPE) is not just a recommendation—it is a critical component of safe laboratory practice. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.
Recommended Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of PPE required. The following table summarizes the recommended PPE based on safety data sheets (SDS).
| Protection Type | Recommended Equipment | Standards and Specifications | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A faceshield may be necessary if there is a risk of splashing or direct contact with dusts, mists, or aerosols.[1][2][3] | OSHA 29 CFR 1910.133 or European Standard EN 166.[1] | To prevent eye contact with this compound, which can cause redness and tearing.[2] |
| Hand Protection | Chemical-resistant, impervious gloves.[3][4] Specific materials mentioned include butyl rubber and Viton™.[2] | EC Directive 89/686/EEC and the related standard EN374.[2] | To prevent skin contact, which may cause irritation.[5] |
| Body Protection | A laboratory coat, work uniform, or long-sleeved clothing.[2][3] | N/A | To prevent skin exposure to this compound.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated.[1][4] A positive pressure air-supplied respirator may be necessary for uncontrolled releases or unknown exposure levels.[3] | NIOSH/MSHA approved respirators or European Standard EN 149.[1] Filter type P2 is a recommended filter type.[4] | To prevent inhalation of this compound dust or aerosols.[1] |
Operational Plan for Handling this compound
A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Procedural Guidance
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is recommended to minimize inhalation exposure.
Hygiene Measures:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled, stored, or processed.[3]
-
Wash hands thoroughly before breaks and immediately after handling the compound.[2]
-
Remove contaminated clothing and wash it before reuse.[2]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and shovel it into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the contained spill and cleaning materials as hazardous waste according to institutional and local regulations.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, should be considered hazardous waste.
Disposal Procedures:
-
Segregation: Collect all this compound waste in designated, clearly labeled, and sealed containers.
-
Containerization: Use containers that are appropriate for chemical waste and are in good condition.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal contractor.[3] Do not allow the material to enter drains or water courses.[1] Adhere to all federal, state, and local environmental regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
